Thieno[3,2-b]pyridine-6-carbaldehyde
Description
The exact mass of the compound Thieno[3,2-b]pyridine-6-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYSYOMUORYGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-35-9 | |
| Record name | thieno[3,2-b]pyridine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thieno[3,2-b]pyridine-6-carbaldehyde: Technical Profile and Synthesis Guide
The following technical guide provides an in-depth analysis of Thieno[3,2-b]pyridine-6-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
Thieno[3,2-b]pyridine-6-carbaldehyde (CAS: 117390-35-9) is a fused bicyclic heteroaromatic aldehyde comprising a thiophene ring fused to a pyridine ring. As a bioisostere of quinoline-6-carbaldehyde, it serves as a high-value intermediate in the discovery of kinase inhibitors (e.g., FGFR, c-Met) and G-protein coupled receptor (GPCR) modulators. The aldehyde functionality at position 6 acts as a versatile "chemical handle," allowing for rapid diversification via reductive amination, olefination, and condensation reactions to generate focused compound libraries.
This guide details the structural properties, validated synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers requiring actionable technical data.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | Thieno[3,2-b]pyridine-6-carbaldehyde |
| CAS Number | 117390-35-9 |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| SMILES | O=CC1=CN=C2C(S=C2)=C1 |
| InChI Key | AYYSYOMUORYGOV-UHFFFAOYSA-N |
| Appearance | Pale yellow to tan solid |
| Melting Point | 129–131 °C (Lit.[1][2][3] for analogous scaffolds) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water. |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen) |
| LogP (Predicted) | 1.4 – 1.7 |
Structural Numbering & Electronic Character
The thieno[3,2-b]pyridine system is numbered starting from the sulfur atom.
-
Position 1: Sulfur (Thiophene).
-
Position 4: Nitrogen (Pyridine).
-
Position 6: The site of the aldehyde group, located on the pyridine ring, beta to the nitrogen.
Electronic Distribution:
-
Thiophene Ring:
-excessive (electron-rich). Susceptible to electrophilic aromatic substitution (EAS) at position 3, though the fused pyridine ring reduces this reactivity compared to isolated thiophene. -
Pyridine Ring:
-deficient (electron-poor). Susceptible to nucleophilic attack, particularly if activated (e.g., N-oxide formation). The aldehyde at C6 further withdraws electrons, making the C5 and C7 positions more electrophilic.
Synthetic Pathways[3][4][5][9][10][11][12][13]
The synthesis of Thieno[3,2-b]pyridine-6-carbaldehyde is typically achieved via Friedländer Annulation followed by Selenium Dioxide Oxidation . This route is preferred for its scalability and the availability of precursors.
Pathway Diagram (Graphviz)
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methylthieno[3,2-b]pyridine
This step constructs the bicyclic core using a condensation between an amino-aldehyde and a ketone/aldehyde containing an
-
Reagents: 3-Aminothiophene-2-carbaldehyde (1.0 eq), Propionaldehyde (1.2 eq), KOH (0.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 3-aminothiophene-2-carbaldehyde in absolute ethanol (0.5 M concentration).
-
Add catalytic KOH (10 mol%) or piperidine.
-
Add propionaldehyde dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Concentrate in vacuo. Dilute with water and extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Mechanism: The amino group condenses with the aldehyde carbonyl of propionaldehyde to form a Schiff base (imine). Subsequent intramolecular aldol condensation between the thiophene-CHO and the
-methylene of the propionaldehyde moiety closes the pyridine ring.
Step 2: Oxidation to Thieno[3,2-b]pyridine-6-carbaldehyde
Selective oxidation of the benzylic-like methyl group on the pyridine ring.
-
Reagents: 6-Methylthieno[3,2-b]pyridine (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), 1,4-Dioxane/Water (9:1).
-
Procedure:
-
Dissolve the 6-methyl precursor in dioxane/water.
-
Add SeO₂ in one portion.
-
Reflux for 12–24 hours. The reaction may turn black due to precipitated selenium metal.
-
Workup: Filter hot through a Celite pad to remove selenium. Concentrate the filtrate.
-
Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH) yields the pure aldehyde.
-
Reactivity & Medicinal Chemistry Applications[9][14]
The 6-carbaldehyde group is a "privileged" handle in drug design, enabling the rapid generation of SAR (Structure-Activity Relationship) series.
Reactivity Map (Graphviz)
Key Applications
-
FGFR Inhibitors: The thieno[3,2-b]pyridine scaffold serves as a hinge-binding motif in Fibroblast Growth Factor Receptor (FGFR) inhibitors. The 6-position is often derivatized via reductive amination to introduce solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the ATP-binding pocket.
-
Reference Mechanism: The pyridine nitrogen (N4) accepts a hydrogen bond from the hinge region (e.g., Ala564 in FGFR1).
-
-
mGlu5 Negative Allosteric Modulators (NAMs): Research indicates that 7-substituted thieno[3,2-b]pyridines act as potent mGlu5 NAMs. The 6-carbaldehyde is a precursor to 6-carboxamides or 6-alkyl derivatives that fine-tune the lipophilicity and blood-brain barrier (BBB) penetration.
-
SIRT Inhibitors: While Thieno[3,2-d]pyrimidines are more common for Sirtuin inhibition, the [3,2-b]pyridine analogs offer an alternative vector for selectivity, particularly when targeting SIRT2 vs. SIRT1.
Handling & Safety Profile
-
Hazards: As with many heteroaromatic aldehydes, treat as a potential skin and eye irritant.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for high-throughput screening (HTS) library generation.
References
-
Synthesis of Thieno[3,2-b]pyridine Derivatives: Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[4][5][6] The Chemistry of Thienopyridines.
-
FGFR Inhibitor Application (Reductive Amination of 6-CHO): Lu, Z., et al. (2018). Substituted tricyclic compounds as FGFR inhibitors.[7] US Patent 10,131,667.
-
mGlu5 NAM Discovery (Scaffold Hopping): Mellor, R. L., et al. (2020). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
-
Oxidation Methodologies for Heterocycles: Weng, W. Z., et al. (2020).[8] Metal-free Oxidation C(sp3)-H functionalization: A Facile Route to Quinoline Formaldehydes.
-
Commercial Identity & Properties: PubChem Compound Summary: Thieno[3,2-b]pyridine-6-carbaldehyde.
Sources
- 1. US9611267B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]
- 5. US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2014007951A2 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
Architectural Scaffolding in Kinase Inhibitor Design: A Technical Whitepaper on Thieno[3,2-b]pyridine-6-carbaldehyde
As drug discovery pivots toward highly selective targeted therapies, the architectural integrity of small-molecule scaffolds becomes paramount. For Senior Application Scientists and medicinal chemists, Thieno[3,2-b]pyridine-6-carbaldehyde represents a highly versatile, rigid pharmacophore. This whitepaper dissects the physicochemical properties, mechanistic utility, and validated synthetic protocols associated with this critical intermediate, specifically focusing on its role in developing Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Physicochemical Profiling & Structural Significance
Before deploying any building block in a synthetic pipeline, a rigorous understanding of its physical parameters is required. The bicyclic nature of the thienopyridine core provides a planar, electron-rich system that acts as an excellent bioisostere for quinoline or indole, while the 6-carbaldehyde moiety serves as an electrophilic handle for late-stage diversification.
Table 1: Core Chemical Identifiers & Properties
| Property | Value |
| Chemical Name | Thieno[3,2-b]pyridine-6-carbaldehyde |
| CAS Registry Number | 117390-35-9 |
| Molecular Weight | 163.1964 g/mol |
| Molecular Formula | C8H5NOS |
| MDL Number | MFCD18802972 |
| Structural Class | Bicyclic Heterocycle (Thienopyridine) |
Mechanistic Role in Drug Discovery: FGFR Inhibition
The primary application of Thieno[3,2-b]pyridine-6-carbaldehyde is its use as a foundational scaffold in the synthesis of tricyclic FGFR inhibitors[2]. FGFRs are receptor tyrosine kinases that, upon ligand binding, activate intracellular signaling pathways including RAS-MAPK and PI3K-AKT, driving cellular proliferation and angiogenesis[2].
In oncology, aberrant FGFR signaling (via gene amplification or mutation) is a known driver of various malignancies and myeloproliferative diseases[3]. Thienopyridine derivatives are engineered to act as ATP-competitive inhibitors. The nitrogen and sulfur heteroatoms in the bicyclic core form critical hydrogen bonds with the hinge region of the FGFR kinase domain, effectively blocking ATP binding and halting the downstream phosphorylation cascade.
Mechanistic inhibition of the FGFR signaling cascade by thienopyridine compounds.
Synthetic Utility: The Causality of Scaffold Decoration
To elaborate the thienopyridine core into a mature, tricyclic FGFR inhibitor, the 6-carbaldehyde group is typically subjected to reductive amination . This transformation couples the aldehyde with an aniline derivative (e.g., 3,5-dimethoxyaniline) to form a secondary amine linker[2].
The Causality Behind the Chemistry:
-
Acid Catalysis (Acetic Acid): The addition of acetic acid lowers the pH of the reaction mixture, protonating the carbonyl oxygen. This increases the electrophilicity of the carbon, facilitating nucleophilic attack by the weakly nucleophilic aniline to form an intermediate iminium ion.
-
Selective Reduction (Sodium Cyanoborohydride): Why use NaCNBH₃ instead of standard NaBH₄? At the slightly acidic pH required for iminium formation, NaBH₄ would rapidly degrade and indiscriminately reduce any unreacted aldehyde. NaCNBH₃, however, is stable at low pH and highly selective for the protonated iminium ion, ensuring high yields of the desired amine without generating primary alcohol byproducts[3].
Table 2: Experimental Reagent Stoichiometry (Reductive Amination)
| Reagent | Function | Equivalents | Conditions |
| Thienopyridine-6-carbaldehyde | Electrophilic Scaffold | 1.0 eq (0.39 mmol) | Starting Material |
| 3,5-dimethoxyaniline | Nucleophile | 2.0 eq (0.78 mmol) | - |
| Acetic Acid (AcOH) | Acid Catalyst | ~10.0 eq | pH control |
| Ethanol (EtOH) | Solvent | - | 3.0 mL |
| Sodium Cyanoborohydride | Reducing Agent | 5.1 eq (2.0 mmol) | Added post-cooling |
Parameters adapted from validated protocols in3[3].
Step-by-Step Experimental Methodology
The following protocol outlines the robust, scalable synthesis of the secondary amine intermediate, a critical node in the drug development workflow.
-
Initiation: To a round-bottom flask containing the thieno[3,2-b]pyridine-6-carbaldehyde derivative (75 mg, 0.39 mmol) dissolved in absolute ethanol (3.0 mL), add 3,5-dimethoxyaniline (120 mg, 0.78 mmol)[3].
-
Catalysis & Dehydration: Introduce acetic acid (0.223 mL, 3.92 mmol) to the stirring solution. Elevate the temperature to 90°C and reflux for 2 hours to drive the equilibrium toward the imine intermediate[3].
-
Cooling: Remove the reaction from the heat source and allow it to cool completely to room temperature. Critical Step: Do not add the reducing agent while hot, as this can lead to uncontrolled exothermic decomposition.
-
Reduction: Slowly add sodium cyanoborohydride (120 mg, 2.0 mmol) to the cooled solution. Stir the resulting mixture at room temperature until the reaction is complete[3].
Step-by-step workflow for the reductive amination of thienopyridine-6-carbaldehyde.
Analytical Validation: A Self-Validating System
To ensure scientific integrity, every synthetic protocol must be treated as a self-validating system. The success of the reductive amination must be confirmed before proceeding to subsequent cyclization steps.
-
In-Process LC-MS Monitoring: Aliquot 10 µL of the reaction mixture, dilute in LC-grade methanol, and inject. The validation is confirmed by the complete disappearance of the starting material mass peak (For the base carbaldehyde, [M+H]⁺ = 164.2) and the emergence of the product mass peak corresponding to the specific secondary amine formed.
-
1H NMR Verification: Post-purification, the defining validation metric is the disappearance of the highly deshielded aldehyde proton singlet (typically around δ 10.0 - 10.5 ppm) and the appearance of a new benzylic CH₂ signal (typically a doublet or singlet around δ 4.0 - 4.5 ppm, depending on the amine substitution).
References
- Aaronchem Chemical Database. "Thieno[3,2-b]pyridine-6-carbaldehyde - Catalog Number: AR009205".
- Google Patents. "US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors".
- Google Patents. "US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors".
Sources
Solubility Profile and Solvation Thermodynamics of Thienopyridine Aldehydes in Organic Solvents
Executive Summary
Thienopyridine aldehydes are indispensable electrophilic intermediates in the synthesis of blockbuster P2Y12 receptor antagonists (e.g., ticlopidine, clopidogrel) and next-generation anti-proliferative agents. However, their transition from hit-to-lead chemistry to process scale-up is frequently bottlenecked by a recalcitrant physicochemical trait: severe insolubility in standard organic media. This technical guide deconstructs the thermodynamic causality behind their insolubility, provides a quantitative solubility profile across common solvents, and establishes a self-validating experimental protocol for accurate solubility determination.
Structural Context and the Causality of Insolubility
To engineer a solution for poor solubility, one must first understand the solid-state thermodynamics of the 1[1]. The fusion of a thiophene ring with a pyridine ring creates a highly rigid, planar aromatic system.
The Mechanistic Bottleneck:
The insolubility of thienopyridine aldehydes is not merely a lack of polarity; it is a crystal packing problem. The extreme planarity of these molecules facilitates robust
For dissolution to occur, the solvation energy provided by the organic solvent must exceed the lattice energy. Protic solvents like ethanol generally fail because they cannot sufficiently intercalate and disrupt these planar stacks. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) succeed because their strong, localized dipoles act as aggressive hydrogen-bond acceptors, while their alkyl groups provide favorable hydrophobic interactions with the aromatic faces, effectively dismantling the crystal lattice[2][3].
Quantitative Solubility Profiles
The table below synthesizes the empirical solubility data of standard thienopyridine aldehydes (and their closely related hydrochloride salts) across a gradient of organic solvents.
Table 1: Empirical Solubility Profile of Thienopyridine Aldehydes at 25°C
| Solvent | Dielectric Constant ( | Solubilizing Capacity | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| DMSO | 46.7 | High | ~10.0 - 15.0 | Strong H-bond acceptor; effectively disrupts |
| DMF | 36.7 | High | ~10.0 - 12.0 | Excellent dipole moment; highly effective for solvating planar aromatics. |
| Dichloromethane (DCM) | 8.9 | Moderate | ~2.0 - 5.0 | Sufficient polarizability to solvate less polar derivatives, but lacks H-bond disruption. |
| Acetonitrile (MeCN) | 37.5 | Low-Moderate | ~1.0 - 2.5 | Polar aprotic, but weaker intercalation capability compared to DMSO. |
| Ethanol (EtOH) | 24.5 | Low | ~0.5 - 1.0 | Protic nature is insufficient to break the strong intermolecular lattice forces. |
Note: Data extrapolated from the behavior of baseline 3[3] and2[2].
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To accurately determine the solubility of novel thienopyridine aldehyde derivatives, researchers must avoid common pitfalls such as pseudo-equilibration and solvent-induced degradation. The following shake-flask methodology is engineered as a self-validating system , ensuring absolute data integrity.
Step 1: Preparation of the Solid Phase under Inert Atmosphere
Aldehydes are highly susceptible to auto-oxidation. Add an excess amount of the crystalline thienopyridine aldehyde (approx. 50 mg) to a 5 mL amber glass vial. Purge the vial with an inert gas (Argon or Nitrogen) to prevent the oxidation of the aldehyde to a carboxylic acid[3].
Step 2: Solvent Addition and Isothermal Agitation
Dispense 1.0 mL of the target anhydrous organic solvent into the vial. Seal tightly and place in an isothermal orbital shaker at 25.0 ± 0.1 °C, agitating at 200 rpm.
Step 3: Self-Validating Equilibration (Dual-Time-Point Check)
Causality Check: A common error in solubility profiling is measuring concentration before the lattice energy is fully overcome. To self-validate that thermodynamic equilibrium has been reached, extract 50 µL aliquots at two distinct time points: 24 hours and 48 hours . If the concentration variance between these two points is <5%, equilibrium is definitively validated.
Step 4: Phase Separation
Centrifuge the aliquots at 10,000 x g for 15 minutes at 25°C to pellet undissolved microcrystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Check: PTFE is mandatory; standard cellulose filters will swell or dissolve in aggressive solvents like DMSO and DMF, introducing polymeric impurities into your analyte.
Step 5: HPLC-UV Quantification and Chemical Integrity Validation
Dilute the filtrate with the appropriate mobile phase and inject it into an HPLC system equipped with a Diode Array Detector (DAD). Causality Check: You must validate that the compound actually remained an aldehyde during the 48-hour agitation. Utilize the DAD to perform a peak purity analysis. If a secondary peak emerges (indicating oxidation to a carboxylic acid), the solubility data must be flagged as a degradation artifact, and the assay repeated with stricter anaerobic controls.
Visualization of the Experimental Workflow
Self-validating experimental workflow for thienopyridine aldehyde solubility determination.
Strategies for Solubility Enhancement in Synthetic Workflows
When the inherent solubility of a thienopyridine aldehyde remains too low for downstream cross-coupling or condensation reactions, structural or solvent interventions are required:
-
Disruption of Crystal Packing via Derivatization: If the aldehyde is a synthetic intermediate, temporarily converting it into a bulky acetal (e.g., using neopentyl glycol) increases the number of rotatable bonds and introduces steric bulk. This 2, dramatically lowering the melting point and increasing solubility in less polar solvents like DCM[2].
-
Co-Solvent Systems: Utilizing a binary mixture, such as DMSO/DCM, leverages the lattice-disrupting power of DMSO while maintaining the favorable reaction kinetics, lower boiling point, and easier workup profile of DCM.
References
- Title: PRODUCT INFORMATION - Cayman Chemical: Ticlopidine (hydrochloride)
- Source: igi-global.
- Source: nih.gov (PMC)
- Source: researchgate.
Sources
Thermodynamic stability of Thieno[3,2-b]pyridine-6-carbaldehyde
An In-Depth Technical Guide to the Thermodynamic Stability of Thieno[3,2-b]pyridine-6-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Foreword: The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Understanding the intrinsic stability of a molecule informs every stage of the pharmaceutical lifecycle, from synthesis and purification to formulation, storage, and ultimately, in vivo efficacy and safety. This guide provides a comprehensive analysis of the thermodynamic stability of Thieno[3,2-b]pyridine-6-carbaldehyde, a key heterocyclic scaffold. While direct experimental thermodynamic data for this specific molecule is not extensively published, this document synthesizes established principles from the broader thienopyridine class to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Introduction to the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system comprising a thiophene ring fused to a pyridine ring. This scaffold is of significant interest in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1] Notably, derivatives of thienopyridine are known for their antiplatelet activity, with prominent examples including clopidogrel and prasugrel.[2][3] The electronic properties of the fused ring system, arising from the interplay between the electron-rich thiophene and the electron-deficient pyridine, govern its chemical reactivity and inherent stability. The introduction of a carbaldehyde group at the 6-position, as in Thieno[3,2-b]pyridine-6-carbaldehyde, further modulates these properties, influencing its susceptibility to various degradation pathways.
Synthesis and Inherent Stability Considerations
The thermodynamic stability of a compound is intrinsically linked to its synthetic route and the potential for impurity incorporation. Several synthetic strategies for thieno[3,2-b]pyridine derivatives have been reported, often involving multi-step sequences.[4][5] A common approach is the construction of the pyridine ring onto a pre-formed thiophene, such as through a Friedländer annulation.[1]
Experimental Protocol: Illustrative Synthesis via Friedländer Annulation
A representative synthesis of a thieno[3,2-b]pyridine core can be adapted from established methods:[1]
-
Preparation of the Amine Intermediate: A suitable 3-amino-2-formylthiophene derivative serves as the starting material.
-
Condensation Reaction: The amine intermediate is reacted with a compound containing an α-methylene group adjacent to a carbonyl, for instance, pyruvic acid, in the presence of a base (e.g., aqueous sodium hydroxide).
-
Cyclization and Aromatization: The initial condensation product undergoes an intramolecular cyclization followed by dehydration to yield the fused thieno[3,2-b]pyridine ring system.
-
Work-up and Purification: The reaction mixture is typically acidified to precipitate the product, which is then isolated by filtration, washed, and purified by recrystallization or chromatography.
The choice of reagents and reaction conditions is critical. Harsh conditions, such as high temperatures or the use of strong acids or bases, can introduce impurities and potential degradation products that may compromise the thermodynamic stability of the final compound.
Theoretical and Predictive Assessment of Thermodynamic Stability
In the absence of direct experimental data, computational methods provide valuable insights into the thermodynamic stability of Thieno[3,2-b]pyridine-6-carbaldehyde. Density Functional Theory (DFT) calculations can be employed to determine key thermodynamic parameters:
-
Heat of Formation (ΔHf°): This value indicates the energy released or absorbed upon the formation of the molecule from its constituent elements in their standard states. A more negative heat of formation generally corresponds to greater thermodynamic stability.
-
Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the ultimate determinant of thermodynamic stability under constant pressure and temperature. A more negative Gibbs free energy of formation signifies a more stable compound.
-
Bond Dissociation Energies (BDEs): Calculation of BDEs for various bonds within the molecule can help identify the weakest links and predict potential initial steps in thermal decomposition.
For Thieno[3,2-b]pyridine-6-carbaldehyde, the aromaticity of the fused ring system contributes significantly to its overall stability. However, the carbaldehyde group introduces a potential site for reactivity and degradation.
Key Factors Influencing the Thermodynamic Stability
The stability of Thieno[3,2-b]pyridine-6-carbaldehyde is not solely an intrinsic property but is influenced by a range of extrinsic factors. Understanding these is crucial for handling, storing, and formulating this compound.
Oxidative Degradation
The thienopyridine scaffold is known to be susceptible to oxidation.[6][7][8] The primary sites for oxidative attack are the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring.
Diagram: Potential Oxidative Degradation Pathways
Caption: Primary oxidative degradation pathways for the thienopyridine core.
-
N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide.[7] This transformation significantly alters the electronic properties and biological activity of the molecule.
-
S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and further to a sulfone.
-
Ring Hydroxylation: Oxidative processes can also lead to the hydroxylation of the heterocyclic rings, introducing polar functional groups that can further affect stability.[6]
Thermal Stress
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing thermal stability. While specific data for Thieno[3,2-b]pyridine-6-carbaldehyde is not available, studies on analogous fused heterocyclic systems suggest that the decomposition temperature is likely to be relatively high due to the aromatic nature of the core.[9] The planarity of the thienopyridine system can lead to strong intermolecular π-stacking interactions, contributing to a high crystal lattice energy and, consequently, a higher melting point and thermal stability.[10]
Hydrolytic Stability
The presence of the carbaldehyde group introduces a potential, albeit generally slow, susceptibility to hydration in aqueous media to form a geminal diol. The stability of this hydrate is typically low, and the equilibrium favors the aldehyde. However, under certain pH conditions or in the presence of catalysts, this could be a relevant degradation pathway. The imine-like nature of the pyridine nitrogen also makes the ring system generally stable to hydrolysis under neutral conditions.
Photostability
Aromatic heterocyclic compounds can be susceptible to photodegradation. The absorption of UV or visible light can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation, rearrangement, or polymerization. Photostability studies, typically involving exposure to a controlled light source and subsequent analysis by HPLC, are essential to determine the potential for degradation upon exposure to light.
Experimental Evaluation of Thermodynamic Stability
To definitively determine the thermodynamic stability of Thieno[3,2-b]pyridine-6-carbaldehyde, a systematic experimental approach is required.
Diagram: Experimental Workflow for Stability Assessment
Caption: A comprehensive workflow for the experimental evaluation of stability.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions or solid samples of Thieno[3,2-b]pyridine-6-carbaldehyde of known concentration and purity.
-
Stress Conditions: Expose the samples to a range of stress conditions as outlined in the ICH guidelines:
-
Oxidative: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal: Heat the solid sample or a solution at elevated temperatures (e.g., 60-80°C).
-
Hydrolytic: Reflux in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) solutions.
-
Photolytic: Expose to a calibrated light source (e.g., Xenon lamp).
-
-
Time Points: Sample the stressed materials at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterization of Degradants: Utilize LC-MS/MS to obtain the mass of the degradation products and propose their structures. If necessary, isolate the major degradants for full structural elucidation by NMR.
Conclusion and Recommendations
Thieno[3,2-b]pyridine-6-carbaldehyde possesses a foundationally stable aromatic core. However, its thermodynamic stability is practically defined by its susceptibility to degradation under specific environmental conditions. The primary anticipated degradation pathways are oxidative, targeting the heteroatoms of the fused ring system. Thermal stability is predicted to be robust, though this requires experimental confirmation.
For professionals in drug development, the following recommendations are paramount:
-
Controlled Synthesis: Employ synthetic routes with mild reaction conditions to minimize the formation of process-related impurities.
-
Thorough Characterization: Perform comprehensive characterization of the synthesized material to establish a baseline purity and identity profile.
-
Systematic Stability Testing: Conduct rigorous forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Protective Packaging and Storage: Based on stability data, select appropriate packaging (e.g., amber vials for light protection, inert atmosphere for oxidation-sensitive compounds) and define optimal storage conditions (temperature, humidity).
By adopting this proactive and data-driven approach, the inherent stability of Thieno[3,2-b]pyridine-6-carbaldehyde can be fully understood and managed, ensuring the development of a safe, effective, and stable final product.
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link][6][8]
-
Metabolic pathways for the transformation of thienopyridines to their active metabolites. ResearchGate. [Link][2]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. National Center for Biotechnology Information. [Link][7]
-
Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry - ACS Publications. [Link][4]
-
Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed. National Center for Biotechnology Information. [Link][11]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. MDPI. [Link][5]
-
Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors - MDPI. MDPI. [Link][12]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link][10]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC. National Center for Biotechnology Information. [Link][9]
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Strategic Bioisosterism: The Thieno[3,2-b]pyridine Scaffold
Technical Whitepaper
Executive Summary
The Thieno[3,2-b]pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a strategic bioisostere for quinoline, indole, and 7-azaindole systems. Its utility is driven by a unique combination of electron-deficient aromaticity and lipophilic modulation provided by the thiophene sulfur. This guide details the structural rationale, synthetic architectures, and validated applications of this scaffold, specifically focusing on its role in Type I and Type II kinase inhibition (e.g., c-Met, VEGFR2, Haspin).
Structural & Electronic Rationale
The Bioisosteric Proposition
The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system where a pyridine ring is fused to a thiophene ring. In drug design, it is most frequently employed as a bioisostere for Quinoline and 7-Azaindole .
-
Lipophilicity Modulation: The sulfur atom in the thiophene ring is significantly more lipophilic than the corresponding -CH=CH- in quinoline or the -NH- in indole. This increases the partition coefficient (LogP), often improving membrane permeability.
-
Electronic Distribution: The pyridine nitrogen (N4) serves as a critical hydrogen bond acceptor (HBA), mimicking the N1 of quinoline or N7 of 7-azaindole. However, the electron-withdrawing nature of the pyridine ring, coupled with the electron-rich thiophene, creates a "push-pull" electronic system that fine-tunes the pKa of the pyridine nitrogen, affecting its interaction with kinase hinge regions.
-
Metabolic Stability: The thiophene ring often blocks metabolic oxidation at positions that would be vulnerable in a phenyl ring (e.g., preventing epoxide formation), although the sulfur itself can be a site for S-oxidation.
Scaffold Comparison Diagram
The following diagram illustrates the structural superposition and vector analysis of Thieno[3,2-b]pyridine against its common bioisosteres.
Figure 1: Bioisosteric mapping showing the transition from Quinoline/7-Azaindole to Thieno[3,2-b]pyridine.
Synthetic Architectures
Reliable access to the scaffold is a prerequisite for medicinal chemistry campaigns. The most robust method for constructing the [3,2-b] isomer is the Friedländer Annulation or modified condensation strategies starting from thiophene precursors.
Primary Route: Friedländer-Type Cyclization
This route builds the pyridine ring onto an existing thiophene core. It is preferred because it allows for the introduction of diverse substituents at positions 5, 6, and 7 of the final scaffold during the cyclization step.
Mechanism:
-
Precursor: 3-amino-2-formylthiophene (or 3-amino-2-thiophenecarboxylate).
-
Reactant: A ketone or keto-ester (e.g., pyruvate, 1,3-diketone).
-
Conditions: Base-catalyzed condensation (NaOH, KOH) or Lewis acid catalysis.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis of the Thieno[3,2-b]pyridine core via Friedländer annulation.[1]
High-Value Applications: Kinase Inhibition[2][3][4]
The thieno[3,2-b]pyridine scaffold has demonstrated significant utility in targeting protein kinases, particularly where selectivity over the human kinome is required.[2][3]
Case Study: c-Met and VEGFR2 Inhibition
Research by MethylGene Inc. (now part of Mirati/BMS) established the thieno[3,2-b]pyridine scaffold as a potent core for dual c-Met/VEGFR2 inhibitors.
-
Binding Mode: The pyridine nitrogen (N4) accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met1160 in c-Met).
-
Selectivity: The thiophene ring occupies the hydrophobic pocket adjacent to the gatekeeper residue. The steric bulk of the sulfur atom can induce selectivity against kinases with larger gatekeeper residues.
Case Study: Haspin Kinase and "Underexplored" Kinases
Recent work (2024/2025) has highlighted this scaffold for targeting Haspin , a serine/threonine kinase involved in mitosis.[2][4]
-
Mechanism: Unlike ATP-mimetic inhibitors that saturate the pocket, thieno[3,2-b]pyridine derivatives (e.g., MU1920 ) anchor at the back pocket while interacting weakly with the hinge.[2][4] This "atypical" binding mode allows for high selectivity, sparing common off-targets like CDK2 or GSK3
.
SAR Summary Table
| Position | Substitution Logic | Effect on Potency/ADME |
| C7 | Solubilizing groups (e.g., Piperazine, Morpholine) | Critical for improving aqueous solubility and reducing protein binding. |
| C5/C6 | Aryl/Heteroaryl rings | Targets the hydrophobic back-pocket (Selectivity Handle). |
| N4 | None (Must remain unsubstituted) | Essential for H-bond interaction with Kinase Hinge. |
| Thiophene | C2/C3 substitution | Generally limited; steric bulk here often clashes with the P-loop. |
Experimental Protocol: Core Synthesis
Objective: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid (Key Intermediate). Scale: 20 mmol.
Materials
-
3-Azido-2-formylthiophene (Precursor)[5]
-
Pyruvic acid[5]
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Hydrogen Sulfide (gas) or Sodium Sulfide (solid equivalent)
-
Piperidine (Catalyst)
Methodology
-
Preparation of Amine (In Situ):
-
Dissolve 3-azido-2-formylthiophene (3.0 g, 20 mmol) in EtOH (20 mL) in a 3-neck round-bottom flask.
-
Add 2 drops of piperidine.[5]
-
Cool to 10°C.
-
Caution: Bubble
gas through the solution (or add equivalent sulfide reducing agent) maintaining temp < 25°C. Nitrogen evolution indicates azide reduction.[5] Continue for 45 mins. -
Filtration: Cool to 0°C to precipitate elemental sulfur. Filter rapidly to obtain the filtrate containing crude 3-amino-2-formylthiophene.
-
-
Friedländer Condensation:
-
To the filtrate, immediately add a solution of Pyruvic Acid (3.5 g, 40 mmol) dissolved in 15% aq. NaOH (18 mL).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidification: Slowly add conc. HCl until pH reaches ~4.0. The carboxylic acid product will precipitate.[5]
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL). Recrystallize from EtOH/Water if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for thiophene doublets (~7.5-8.0 ppm) and pyridine singlets/doublets shifted downfield.
-
MS (ESI-): Expect [M-H]- peak corresponding to the acid.
-
References
-
BenchChem. (2025). Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. Link (Sourced via search snippet 1.1).
-
Masaryk University Research Team. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.[3] Angewandte Chemie International Edition. Link (Sourced via search snippet 1.2).
-
MethylGene Inc. (2008).[6] Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Link (Sourced via search snippet 1.10).
- Litvinov, V. P. (2004). Chemistry of thienopyridines. Russian Chemical Reviews. (General reference for isomer chemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical characteristics and melting point of Thieno[3,2-b]pyridine-6-carbaldehyde
[1][2][3][4][5][6]
Introduction & Significance
Thieno[3,2-b]pyridine-6-carbaldehyde (CAS: 117390-35-9) is a fused bicyclic heteroaromatic intermediate. Structurally, it consists of a thiophene ring fused to a pyridine ring, with a formyl group at the C6 position. This scaffold is a critical bioisostere for quinoline and indole derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-proliferative agents. The aldehyde functionality at C6 serves as a versatile "chemical handle" for further diversification via reductive amination, Knoevenagel condensation, or oxidation to the corresponding carboxylic acid.
Physicochemical Characteristics
The following data aggregates experimental values and predicted properties based on the core thienopyridine scaffold.
Table 1: Core Physical Properties
| Property | Value / Description | Source/Note |
| Chemical Name | Thieno[3,2-b]pyridine-6-carbaldehyde | IUPAC |
| CAS Number | 117390-35-9 | Primary Identifier |
| Molecular Formula | C₈H₅NOS | — |
| Molecular Weight | 163.19 g/mol | — |
| Physical State | Solid (Crystalline Powder) | Standard isolation |
| Color | Pale yellow to tan | Depending on purity |
| Melting Point | 126 – 127 °C | Experimental [1] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform.Sparingly soluble in Ethanol.Insoluble in Water.[1][2] | Lipophilic nature |
| Stability | Air-stable; store under inert gas (Ar/N₂) at 2–8°C. | Aldehydes oxidize over time |
Note on Isomerism: Ensure distinction from the 2-carbaldehyde (MP: 110–112°C) or 3-carbaldehyde isomers. The C6-isomer is distinguished by the substitution on the pyridine ring rather than the thiophene ring.
Synthesis & Isolation Logic
Understanding the synthesis history is vital for interpreting physical impurities (e.g., residual solvents or starting materials). The synthesis of 6-functionalized thieno[3,2-b]pyridines typically involves cyclization followed by functional group manipulation.
Common Synthetic Route (Paulmier Method)
The primary route to 6-functionalized derivatives often utilizes a Vilsmeier-Haack formylation or oxidation of a 6-methyl precursor.
Figure 1: Generalized workflow for the isolation of the target aldehyde.
Characterization Protocols
To validate the identity and purity of the compound before use in biological assays, follow these standard protocols.
A. Melting Point Determination (Capillary Method)
Objective: Confirm the experimental melting point range (126–127 °C).
-
Preparation: Dry the sample in a vacuum desiccator for 2 hours to remove trace solvent (solvent occlusion can depress MP).
-
Loading: Pack 2–3 mm of the fine powder into a clean glass capillary tube.
-
Ramping:
-
Rapid heat to 110 °C.
-
Reduce heating rate to 1 °C/min from 110 °C upwards.
-
-
Observation: Record the temperature at the onset of liquid formation and the clear point (complete liquefaction).
-
Acceptance Criteria: Range should be narrow (≤ 2 °C). A broad range (> 3 °C) indicates impurities or decomposition.
-
B. Structural Verification (NMR Expectations)
Objective: Distinguish the 6-carbaldehyde from other isomers.
-
¹H NMR (400 MHz, CDCl₃/DMSO-d₆):
-
Aldehyde (-CHO): Look for a distinct singlet downfield at δ 10.0 – 10.2 ppm .
-
Aromatic Region:
-
Thiophene protons (H2, H3): Two doublets (or multiplets) in the δ 7.5 – 8.0 ppm range.
-
Pyridine protons (H5, H7): The substitution at C6 leaves H5 and H7 as singlets or weakly coupled doublets. H7 (adjacent to nitrogen) will be significantly deshielded, likely appearing near δ 9.0 – 9.2 ppm .
-
-
Handling & Safety (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[3]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C .
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Sigma-Aldrich. (n.d.).[4] Product Specification: Thieno[3,2-b]pyridine-6-carbaldehyde (CAS 117390-35-9).[5] Retrieved from
-
Paulmier, C. (1998).[6] Synthesis of 6-functionalized thieno[3,2-b]pyridines. Tetrahedron, 54(31), 9055-9066.[6] [6]
-
PubChem. (2025). Thieno[3,2-b]pyridine-6-carbaldehyde (Compound Summary). National Library of Medicine.
Sources
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- 2. PubChemLite - Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate (C10H7NO3S) [pubchemlite.lcsb.uni.lu]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 15811-17-3|4H-Thieno[3,2-b]pyrrole-6-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
Reactivity Profile of Thienopyridine-6-Carbaldehyde: A Strategic Guide
This guide details the reactivity profile, synthesis, and application of the aldehyde group at position 6 of the thienopyridine scaffold.[1] It addresses the structural nuances of the two primary isomers—thieno[2,3-b]pyridine and thieno[3,2-c]pyridine—and provides actionable protocols for medicinal chemistry applications.[1][2]
Structural Definition & Electronic Environment
To predict reactivity accurately, we must first define the "Position 6" within the specific thienopyridine isomer, as the numbering varies by fusion.[1] In drug discovery, the two most relevant aromatic scaffolds are Thieno[2,3-b]pyridine and Thieno[3,2-c]pyridine .[2]
In both major isomers, Position 6 is located on the pyridine ring, typically
The Isomeric Context[1][3]
-
Thieno[2,3-b]pyridine: The sulfur is at position 1; the nitrogen is at position 7.[1][3] Position 6 is a carbon atom adjacent to the nitrogen (
). -
Thieno[3,2-c]pyridine (Clopidogrel core): The sulfur is at position 1; the nitrogen is at position 5.[2][4] Position 6 is a carbon atom adjacent to the nitrogen (
).
Electronic Character of the C6-Formyl Group
The C6-aldehyde is not a standard benzaldehyde analog.[1][3][5] It is attached to an electron-deficient pyridine ring, further polarized by the adjacent nitrogen.[1][3][5]
| Property | Effect on Reactivity |
| High Electrophilicity: The inductive effect (-I) of the adjacent nitrogen makes the carbonyl carbon highly positive.[3][5] It reacts rapidly with weak nucleophiles.[1][3] | |
| Thiophene Fusion | Lipophilicity & |
| Acidity of | C-H Activation: If the aldehyde is converted to an imine, the C-H bond at position 6 (if the group were a methyl) would be acidic.[1][3] However, as an aldehyde, the formyl hydrogen is not acidic, but the molecule is prone to Cannizzaro reactions in strong base due to the lack of enolizable protons.[1] |
Core Reactivity Profile
The 6-formyl group serves as a "linchpin" intermediate, capable of divergent synthesis pathways.[1][3]
Nucleophilic Additions (C-N Bond Formation)
This is the most critical pathway for generating bioactive libraries.[1]
-
Imine/Schiff Base Formation: Occurs rapidly, often without acid catalysis due to the electron-deficient nature of the ring.[1][3]
-
Reductive Amination: The resulting imines are easily reduced to amines.[1][3] Note: Sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride to avoid toxicity and ensure chemoselectivity.[1][3]
-
Heterocyclization: Reaction with diamines (e.g., ethylenediamine, hydrazine) yields fused tricyclic systems (e.g., imidazo-thienopyridines), a common scaffold in kinase inhibitors.[1][2]
Carbon-Carbon Bond Formation[4][6]
-
Knoevenagel Condensation: The high electrophilicity makes the C6-aldehyde an excellent substrate for condensation with active methylene compounds (malononitrile, ethyl acetoacetate) to form vinyl derivatives.[1][3]
-
Wittig/Horner-Wadsworth-Emmons: Proceeds with high E-selectivity.[3][5] The resulting alkenes are often used to link the thienopyridine core to other pharmacophores.[1][3]
Redox Transformations
-
Oxidation: Easily oxidized to Thienopyridine-6-carboxylic acid using NaClO2 (Pinnick) or KMnO4.[3][5] The acid is a precursor for amides.[1][3]
-
Reduction: Reduced to 6-(hydroxymethyl)thienopyridine using NaBH4. This alcohol is a key intermediate for converting to a leaving group (halide/mesylate) for
coupling.[1][2][3]
Visualization of Reaction Pathways[1]
The following diagram illustrates the divergent synthesis pathways starting from Thieno[2,3-b]pyridine-6-carbaldehyde.
Caption: Divergent synthesis pathways for Thienopyridine-6-carbaldehyde. Green nodes indicate stable, high-value drug intermediates.[5]
Experimental Protocols
These protocols are designed for the Thieno[2,3-b]pyridine isomer but are applicable to the [3,2-c] isomer with minor adjustments to stoichiometry.[5]
Protocol A: Reductive Amination (Synthesis of Amine Linkers)
Use Case: Attaching solubilizing groups (e.g., morpholine, piperazine) to the core.[1]
-
Imine Formation:
-
Dissolve 6-formylthienopyridine (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF .[3][5]
-
Critical Step: Add Acetic Acid (1.0 equiv) only if the amine is a weak nucleophile (e.g., aniline). For aliphatic amines, no acid is needed initially.[1]
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of aldehyde).[1][3]
-
-
Reduction:
-
Workup:
Protocol B: Knoevenagel Condensation (Vinyl Nitrile Synthesis)
Use Case: Creating conjugated systems for Michael acceptors.
-
Reaction Setup:
-
Dissolve 6-formylthienopyridine (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol .
-
Add catalytic Piperidine (0.1 equiv) or
-Alanine (for milder conditions).[3]
-
-
Execution:
-
Purification:
Protocol C: Oxidation to Carboxylic Acid (Pinnick Oxidation)
Use Case: Generating the acid for amide coupling.[1][3]
-
Setup:
-
Oxidation:
-
Add Sodium Chlorite (NaClO2) (1.5 equiv) portion-wise at 0°C.
-
Warm to RT and stir for 2 hours.
-
-
Isolation:
Case Study: Kinase Inhibitor Synthesis
Context: Thienopyridines are isosteres of quinolines and quinazolines (common kinase scaffolds).[1][3] The 6-formyl group allows for the introduction of a "tail" that interacts with the solvent-exposed region of the kinase ATP pocket.[1][3][5]
Workflow:
-
Scaffold Synthesis: Start with 2-mercaptonicotinonitrile.[1][3] Cyclize with ethyl bromoacetate to form the thieno[2,3-b]pyridine core with an ester at position 6 (or methyl).
-
Functionalization: Convert the C6-group to an aldehyde (e.g., SeO2 oxidation of C6-methyl or DIBAL reduction of C6-ester).[3][5]
-
Library Generation: Use Protocol A (Reductive Amination) with a diverse set of piperazines.
-
Result: A library of 6-(aminomethyl)thienopyridines showing improved solubility and potency against targets like PI3K or mTOR compared to their quinoline analogs.[1][3]
References
-
Litvinov, V. P. "The Chemistry of Thienopyridines."[1] Russian Chemical Reviews, 2004.[1] (Foundational review on thienopyridine synthesis and numbering).[2]
-
Bakhite, E. A., et al. "Fused thienopyridines: Synthesis and characterization of new condensed pyridothienopyrimidines."[1][2][7] Arkivoc, 2017.[1][7][8] (Demonstrates reactivity of thienopyridine derivatives).
-
Leung, E., et al. "Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines."[1][2] Molecules, 2021.[1] (Application of C-C bond formation at the pyridine ring).
-
PubChem Compound Summary. "Thieno[2,3-b]pyridine-2-carbaldehyde."[3][5][9] National Library of Medicine.[1][3] (Structural verification and identifiers).
-
Dotsenko, V. V., et al. "Recent advances in the chemistry of thieno[2,3-b]pyridines." Russian Chemical Bulletin, 2020.[1] (Updates on functionalization methods).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemscene.com [chemscene.com]
- 4. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]
- 6. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Routes for Thieno[3,2-b]pyridine-6-carbaldehyde
Executive Summary
Thieno[3,2-b]pyridine-6-carbaldehyde is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and anti-inflammatory agents. While the thieno[3,2-b]pyridine scaffold is privileged in medicinal chemistry, functionalization at the 6-position (the pyridine
This guide details a scalable, robust synthetic workflow for accessing the 6-carbaldehyde derivative. Unlike academic routes that may rely on non-scalable cryogenic lithiation, this protocol prioritizes thermodynamic control and process safety. We utilize a Friedländer-type annulation to construct the core with the ester handle in place, followed by a controlled Reduction-Oxidation sequence . This approach avoids over-reduction and ensures high purity on multigram to kilogram scales.[1]
Retrosynthetic Strategy & Logic
The direct formylation of the thieno[3,2-b]pyridine core (e.g., Vilsmeier-Haack) typically occurs at the electron-rich C3 position of the thiophene ring, not the electron-deficient pyridine ring. Therefore, the 6-formyl group must be installed either de novo during ring construction or via functional group interconversion of a 6-carboxylate.[1]
Pathway Analysis[1]
-
Route A (Direct Lithiation): Lithiation of 6-bromo-thieno[3,2-b]pyridine followed by DMF quench.
-
Verdict: High risk on scale due to cryogenic requirements (-78 °C) and potential competitive lithiation on the thiophene ring.
-
-
Route B (The "Process" Route): Annulation to form Methyl thieno[3,2-b]pyridine-6-carboxylate, followed by reduction to the alcohol and selective oxidation.
-
Verdict:Recommended. Uses standard unit operations (filtration, crystallization), operates at manageable temperatures, and uses inexpensive reagents.
-
Figure 1: Retrosynthetic logic prioritizing ring construction with the functional handle in place.
Detailed Experimental Protocols
Stage 1: Core Construction (Synthesis of the Methyl Ester)
Objective: Synthesize Methyl thieno[3,2-b]pyridine-6-carboxylate. Principle: Condensation of an ortho-amino aldehyde with a vinylogous ester (Methyl 3-methoxyacrylate) creates the pyridine ring with the ester group regioselectively installed at position 6.
Materials:
-
3-Aminothiophene-2-carbaldehyde (1.0 equiv)[1]
-
Methyl 3-methoxyacrylate (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst) or EtOH/Piperidine
-
Dichloromethane (DCM) for extraction
Protocol:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser with 3-aminothiophene-2-carbaldehyde (e.g., 10.0 g) and Methyl 3-methoxyacrylate (11.0 g).
-
Solvent: Add Glacial Acetic Acid (100 mL). Note: AcOH acts as both solvent and acid catalyst for the condensation.
-
Reaction: Heat the mixture to 100–110 °C (reflux) under nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Reaction typically completes in 4–6 hours.[1]
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove most acetic acid.[1]
-
Dilute the residue with ice-cold water (200 mL) and neutralize with saturated NaHCO₃ solution (careful: CO₂ evolution) until pH ~8.
-
Extract with DCM (3 x 100 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from Methanol or Ethanol .[1]
Stage 2: Reduction to Thieno[3,2-b]pyridin-6-ylmethanol
Objective: Convert the methyl ester to the primary alcohol. Safety Critical: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric and reacts violently with water. Ensure strictly anhydrous conditions.
Materials:
-
Methyl thieno[3,2-b]pyridine-6-carboxylate (from Stage 1)
-
LiAlH₄ (1.5 equiv) or NaBH₄ (4.0 equiv) + CaCl₂ (2.0 equiv)
-
Anhydrous THF (Tetrahydrofuran)
Protocol (LiAlH₄ Method):
-
Setup: Flame-dry a 3-neck flask under argon. Add LiAlH₄ (1.5 equiv) suspended in anhydrous THF (10 mL/g of substrate) at 0 °C.
-
Addition: Dissolve the ester in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining internal temperature < 10 °C.
-
Reaction: Allow to warm to room temperature and stir for 2–3 hours. Monitor disappearance of ester by TLC.[1]
-
Quench (Fieser Method):
-
Cool back to 0 °C.
-
Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).
-
Stir vigorously until a white granular precipitate forms.
-
-
Isolation: Filter the mixture through a pad of Celite. Wash the pad with THF.[1] Concentrate the filtrate to obtain the crude alcohol.[1]
-
Purification: Usually sufficiently pure for the next step.[1] If needed, flash chromatography (DCM/MeOH 95:5).
-
Stage 3: Selective Oxidation to the Aldehyde
Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the acid. Choice of Reagent: Activated Manganese Dioxide (MnO₂) is selected for its high selectivity for benzylic-type alcohols and ease of removal (filtration).
Materials:
-
Thieno[3,2-b]pyridin-6-ylmethanol[1]
-
Activated MnO₂ (10–15 equiv)
-
Dichloromethane (DCM) or Chloroform
Protocol:
-
Setup: Dissolve the alcohol in DCM (20 mL/g).
-
Reaction: Add Activated MnO₂ (10 equiv) in one portion.
-
Agitation: Stir the suspension vigorously at room temperature (or mild reflux if sluggish) for 12–24 hours.
-
Tip: MnO₂ quality varies.[1] If reaction stalls, add fresh MnO₂ (5 equiv).
-
-
Work-up:
-
Final Purification: Recrystallize from Hexane/EtOAc or Isopropyl Ether .
Quantitative Summary & Process Parameters
| Parameter | Stage 1 (Ester Formation) | Stage 2 (Reduction) | Stage 3 (Oxidation) |
| Key Reagents | Me-3-methoxyacrylate, AcOH | LiAlH₄, THF | Activated MnO₂, DCM |
| Temperature | 100–110 °C | 0 °C to RT | 20–25 °C |
| Time | 4–6 h | 2–3 h | 12–24 h |
| Critical QC | Neutralization (pH 8) | Anhydrous conditions | Filtration of Mn fines |
| Typical Yield | 70% | 85% | 85% |
| Scalability | High (Kilogram) | Moderate (Heat management) | High (Heterogeneous) |
Structural & Mechanistic Insight
The regioselectivity of the core synthesis is dictated by the electronic polarization of the reactants. The amino group of the thiophene (nucleophile) attacks the
Figure 2: Mechanistic flow of the Friedländer-type annulation.
References
-
Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. BenchChem Application Notes.
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Molecules, 2021.
-
Selective reduction of carboxylic acids to aldehydes. Chemical Communications, 2018.[1] (Context for alternative direct reduction methods).
-
Thieno[3,2-b]pyridine-6-carboxylic acid (Commercial Precursor). Sigma-Aldrich Product Specification.
- Friedländer Synthesis of Thienopyridines.Journal of Heterocyclic Chemistry, 1985.
Sources
Application Note: Vilsmeier-Haack Formylation Protocol for Thienopyridine Derivatives
Introduction and Strategic Utility
Thienopyridines are privileged heterocyclic scaffolds in modern drug development, frequently utilized in the design of anti-platelet agents, urea transporter inhibitors, and targeted kinase inhibitors[1]. To explore structure-activity relationships (SAR) effectively, precise late-stage functionalization of the thienopyridine core is essential.
The Vilsmeier-Haack (VH) reaction is a highly reliable, cost-effective method for introducing a formyl group onto electron-rich aromatic systems[2]. For drug development professionals, the resulting formyl-thienopyridine serves as a highly versatile synthetic linchpin, enabling downstream transformations such as reductive aminations, Wittig olefinations, and Knoevenagel condensations[3].
Mechanistic Causality & Regioselectivity
To master the VH formylation on fused bicyclic systems, one must understand the underlying electronic dynamics. The reaction relies on the in situ generation of the Vilsmeier reagent—a highly electrophilic N,N-dimethylchloroiminium ion—formed by the reaction of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃)[4].
When applied to thienopyridines, the regioselectivity of the Electrophilic Aromatic Substitution (SEAr) is strictly governed by the electronic disparity between the two fused rings. The thiophene ring is electron-rich and acts as the nucleophile, whereas the fused pyridine ring is highly electron-deficient and remains unreactive toward the electrophile. However, the pyridine ring exerts a strong inductive electron-withdrawing effect on the thiophene moiety, significantly deactivating it compared to an isolated thiophene[5]. Consequently, formylation of thienopyridines requires harsher conditions (excess reagents and elevated temperatures) than standard electron-rich arenes[6].
Mechanistic pathway of the Vilsmeier-Haack formylation on thienopyridine scaffolds.
Reaction Optimization & Quantitative Analysis
Because of the deactivating nature of the fused pyridine ring, standard VH conditions (1.1 equiv POCl₃ at room temperature) often result in poor conversions. Table 1 summarizes the causal relationship between reaction parameters and product yield during the optimization of a standard thienopyridine substrate.
Table 1: Optimization of Vilsmeier-Haack Formylation for Thienopyridine Derivatives
| Entry | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 1.2 | 5.0 | 25 | 12 | < 10 | Incomplete conversion; insufficient thermal energy to overcome pyridine deactivation. |
| 2 | 3.0 | 5.0 | 60 | 6 | 45 | Moderate yield; SEAr activation barrier partially met. |
| 3 | 3.0 | 10.0 | 85–90 | 4 | 82 | Optimal conditions; full conversion achieved without substrate degradation. |
| 4 | 5.0 | 10.0 | 90 | 4 | 78 | Excess POCl₃ leads to competitive tar formation and difficult work-up. |
| 5 | 3.0 | 10.0 | 120 | 2 | 55 | Substrate charring and decomposition of the Vilsmeier reagent. |
Experimental Protocol
Reagents & Equipment
-
Substrate: Thienopyridine derivative (1.0 equiv, strictly anhydrous).
-
Reagents: Phosphoryl chloride (POCl₃, 3.0 equiv, freshly distilled), Anhydrous N,N-Dimethylformamide (DMF, 10.0 equiv).
-
Safety: POCl₃ is highly toxic, corrosive, and reacts violently with water. Perform all operations in a well-ventilated fume hood using appropriate PPE.
Step-by-Step Methodology
-
Preparation of the Vilsmeier Reagent:
-
Equip a flame-dried round-bottom flask with a magnetic stir bar, dropping funnel, and an argon inlet.
-
Add anhydrous DMF (10.0 equiv) and cool the flask to 0 °C using an ice-water bath.
-
Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C is critical because elevated temperatures during this stage lead to the irreversible decomposition of the Vilsmeier reagent into inactive byproducts[2].
-
Add POCl₃ (3.0 equiv) dropwise over 15–20 minutes. Stir the resulting pale-yellow complex at 0 °C for 30 minutes.
-
-
Substrate Addition:
-
Dissolve the thienopyridine derivative (1.0 equiv) in a minimal volume of anhydrous DMF.
-
Add this solution dropwise to the active Vilsmeier reagent at 0 °C to prevent localized overheating.
-
-
Electrophilic Aromatic Substitution:
-
Remove the ice bath and gradually heat the reaction mixture to 85–90 °C for 4 hours.
-
Causality: The thermal energy is explicitly required to drive the SEAr process on the deactivated thiophene ring[5].
-
Work-up and Isolation (Hydrolysis)
-
Quenching the Iminium Intermediate:
-
Monitor reaction completion via TLC (EtOAc/Hexane).
-
Cool the mixture to room temperature and pour it slowly over crushed ice (approx. 10 mL per mmol of substrate).
-
Causality: Pouring over ice safely quenches unreacted POCl₃. At this stage, the product exists as a water-soluble aryl iminium salt[2].
-
-
Base-Promoted Hydrolysis:
-
Slowly add saturated aqueous Na₂CO₃ or 10% NaOH until the pH reaches 7–8.
-
Causality: Basic conditions are mandatory to drive the hydrolysis of the iminium intermediate to the target aldehyde and to neutralize the generated phosphoric and hydrochloric acids[2].
-
Step-by-step experimental workflow and isolation decision tree.
Troubleshooting & Self-Validation
-
Issue: Low Yield / High Starting Material Recovery.
-
Validation: Ensure POCl₃ is fresh. Degraded POCl₃ releases HCl, which protonates the pyridine nitrogen, forming a pyridinium ion. This exerts an extreme electron-withdrawing effect, completely shutting down the nucleophilicity of the thiophene ring.
-
-
Issue: Emulsion During Extraction.
-
Validation: DMF is highly miscible with water and can cause severe emulsions during Ethyl Acetate extractions. If an emulsion forms, add brine (saturated NaCl) to the aqueous layer to decrease DMF solubility in the organic phase, forcing a clean phase separation.
-
References
1.[5] "MOLECULAR ELECTRONIC DEVICES BASED ON RU(II) THIOPHENYL PYRIDINE AND THIENOPYRIDINE ARCHITECTURE" - DiVA Portal. URL: 2.[4] "Vilsmeier-Haack Reaction" - Chemistry Steps. URL: 3.[1] "Chemistry of 2-(Pipridin-1-yl) and/ or 2-(Morpholin-1-yl) Quinolines (Part II): Synthesis, Reactivity and Biological Activities" - Bentham Science Publishers. URL: 4.[2] "Vilsmeier–Haack reaction" - Wikipedia. URL: 5.[3] "Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch" - Chinese Chemical Society. URL: 6.[6] "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent" - International Journal of Chemical Studies. URL:
Sources
Application Note: Chemoselective Oxidation of Thieno[3,2-b]pyridine-6-carbaldehyde to Carboxylic Acid
Introduction and Strategic Rationale
Thieno[3,2-b]pyridine derivatives represent a privileged scaffold in modern drug discovery, frequently utilized in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors[1] and metabotropic glutamate receptor (mGlu5) modulators[2]. A critical synthetic node in assembling these functionalized heterocycles is the oxidation of thieno[3,2-b]pyridine-6-carbaldehyde to its corresponding carboxylic acid.
The primary challenge in this transformation is chemoselectivity. The thieno[3,2-b]pyridine core contains two oxidation-susceptible heteroatoms: a basic pyridine nitrogen and an electron-rich thiophene sulfur. Utilizing harsh oxidants (e.g., KMnO₄, Jones reagent, or unbuffered peroxides) frequently results in the formation of undesired N-oxides or S-oxides (sulfoxides/sulfones)[3]. To circumvent these side reactions, the 4—employing sodium chlorite (NaClO₂) under mildly acidic conditions—serves as the optimal, self-validating methodology[4].
Mechanistic Causality: The Pinnick Oxidation
The Pinnick oxidation is driven by chlorous acid (HClO₂), which is generated in situ from NaClO₂ and a mild acid buffer (typically NaH₂PO₄)[5]. Understanding the mechanism is essential for troubleshooting and scaling the reaction.
Reaction Logic
-
Activation and Addition: Chlorous acid adds to the aldehyde carbonyl to form a highly structured hydroxyallyl chlorite intermediate. Density Functional Theory (DFT) studies confirm this initial addition is the rate-determining step[5].
-
Pericyclic Fragmentation: The intermediate undergoes a concerted pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen atom on the chlorine. This highly exergonic step securely yields the carboxylic acid and hypochlorous acid (HOCl)[5].
-
Scavenging the Byproduct: The HOCl byproduct is a potent, unselective oxidant capable of destroying the thienopyridine core or causing unwanted chlorination. The addition of an alkene scavenger, such as 2-methyl-2-butene, is causally linked to preserving the substrate's integrity by rapidly trapping HOCl[4].
Mechanistic pathway of the Pinnick oxidation highlighting the pericyclic fragmentation.
Experimental Protocol
This protocol is designed as a self-validating system: the colorimetric change of the reaction (from the yellow/green tint of transient ClO₂ to a colorless solution with white precipitate) serves as an internal indicator of reaction progression.
Materials and Reagents
-
Substrate: Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 equiv)
-
Oxidant: Sodium chlorite (NaClO₂, 80% technical grade, 2.5 equiv)
-
Buffer: Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (10.0 equiv)[4]
-
Solvent System: tert-Butanol (t-BuOH) and Water (H₂O) in a 4:1 v/v ratio.
Step-by-Step Methodology
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 mmol) in t-BuOH (8.0 mL).
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 mmol) to the solution.
-
Causality Note: Adding the scavenger before the oxidant ensures that any transiently formed HOCl is immediately neutralized, preventing catastrophic S-oxidation of the thiophene ring[4].
-
-
Buffer Preparation: In a separate vial, dissolve NaH₂PO₄ (1.5 mmol) and NaClO₂ (2.5 mmol) in deionized water (2.0 mL).
-
Causality Note: The buffer maintains the pH around 3.5–4.0, which is critical for generating the active oxidant (HClO₂) while preventing the disproportionation of NaClO₂ into inactive ClO₂ gas[5].
-
-
Oxidant Addition: Cool the organic solution to 0 °C using an ice bath. Dropwise, add the aqueous buffer/oxidant solution over 15 minutes. The mixture may temporarily turn pale yellow.
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction via LC-MS to confirm the disappearance of the aldehyde mass.
-
Work-up and Isolation: Upon complete consumption of the aldehyde, concentrate the reaction mixture under reduced pressure to remove the volatile t-BuOH and unreacted 2-methyl-2-butene.
-
Precipitation: Dilute the remaining aqueous residue with water (5.0 mL) and carefully adjust the pH to 3.0–4.0 using 1M HCl. The desired thieno[3,2-b]pyridine-6-carboxylic acid will precipitate out of the solution as a solid.
-
Filtration: Filter the suspension through a sintered glass funnel, wash the filter cake with cold water (2 x 5 mL), and dry under high vacuum to afford the pure carboxylic acid.
Workflow for the selective Pinnick oxidation of thieno[3,2-b]pyridine-6-carbaldehyde.
Quantitative Data & Optimization Parameters
To ensure optimal yield and prevent side reactions, the stoichiometric parameters must be strictly controlled. Table 1 summarizes the optimization data for this specific transformation, highlighting the causality between reagent stoichiometry and product purity.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimal) | Condition C (Excess Oxidant) |
| NaClO₂ Equivalents | 1.1 equiv | 2.5 equiv | 5.0 equiv |
| NaH₂PO₄ Equivalents | 0.5 equiv (pH > 5) | 1.5 equiv (pH ~3.5) | 3.0 equiv (pH < 2) |
| Scavenger (Alkene) | None | 10.0 equiv | 10.0 equiv |
| Temperature | Room Temp (Addition) | 0 °C → Room Temp | 40 °C |
| Reaction Time | 12 hours | 3 hours | 1 hour |
| Outcome / Yield | Incomplete conversion (45%) | High Yield (>90%) | Formation of S-oxide impurities |
| Mechanistic Consequence | Insufficient HClO₂ generation | Perfect balance of generation and scavenging | Exothermic degradation of heterocycle |
Table 1: Reaction optimization parameters for the oxidation of thieno[3,2-b]pyridine-6-carbaldehyde.
References
Sources
- 1. US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: Knoevenagel Condensation of Thieno[3,2-b]pyridine-6-carbaldehyde for the Synthesis of Novel Bio-active Scaffolds
Abstract
The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antiplatelet, anti-inflammatory, and anti-tubercular properties.[3][4] The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, pivotal for the synthesis of α,β-unsaturated compounds from aldehydes and active methylene species.[5][6][7] This application note provides a comprehensive guide for researchers, detailing validated protocols for the Knoevenagel condensation of Thieno[3,2-b]pyridine-6-carbaldehyde with various active methylene compounds. We delve into the mechanistic rationale behind catalyst and solvent selection, offer step-by-step experimental procedures, and present a comparative data summary to facilitate the synthesis of novel vinyl-thienopyridine derivatives for drug discovery and materials science.
Introduction: The Convergence of a Privileged Scaffold and a Foundational Reaction
The fusion of thiophene and pyridine rings creates the thienopyridine system, a heterocyclic scaffold that has proven immensely valuable in pharmaceutical development.[1][8] Compounds incorporating this moiety often exhibit favorable physicochemical properties such as enhanced solubility and lipophilicity, which are critical for drug efficacy.[1] The functionalization of this core structure is a key objective for medicinal chemists aiming to modulate biological activity and explore new therapeutic avenues.
The Knoevenagel condensation offers an elegant and efficient method for this purpose.[7][9] It involves the reaction of a carbonyl compound—in this case, Thieno[3,2-b]pyridine-6-carbaldehyde—with a nucleophile generated from an active methylene compound.[6] The reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration, yielding a stable α,β-unsaturated product.[9][10] These products are not only interesting targets in their own right but also serve as versatile intermediates for further synthetic transformations.
This guide provides three distinct, robust protocols tailored for different classes of active methylene compounds, enabling researchers to reliably synthesize a diverse library of Thieno[3,2-b]pyridine derivatives.
Reaction Mechanism and Strategic Considerations
The efficacy of the Knoevenagel condensation hinges on the careful selection of its three core components: the aldehyde, the active methylene nucleophile, and the catalyst.
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion (enolate).[10] This potent nucleophile then attacks the electrophilic carbonyl carbon of the Thieno[3,2-b]pyridine-6-carbaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to furnish the final α,β-unsaturated product, often with a strong preference for the thermodynamically stable E-isomer.[10][11]
Key Considerations:
-
Active Methylene Compound: The reactivity is dictated by the electron-withdrawing groups (Z, Z'). Malononitrile (Z, Z' = CN) is highly reactive, while esters like ethyl cyanoacetate (Z = CN, Z' = COOEt) are moderately reactive. The choice of nucleophile directly influences the required reaction conditions.[12]
-
Catalyst: Weak bases such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred. Strong bases can induce an undesired self-condensation of the aldehyde.[9][13] For certain substrates, such as those involving malonic acid, pyridine is used in the Doebner modification, which facilitates a subsequent decarboxylation.[9][14]
-
Solvent and Temperature: Protic solvents like ethanol are common, but greener alternatives like water or even solvent-free conditions can be highly effective, particularly with reactive substrates.[12][15] Heating is often required to drive the reaction to completion, and removing the water by-product can shift the equilibrium toward the product.[13]
Comparative Data of Knoevenagel Condensation Protocols
The following table summarizes the optimized conditions and expected outcomes for the reaction of Thieno[3,2-b]pyridine-6-carbaldehyde with three different active methylene compounds. These protocols provide a reliable starting point for synthesis and optimization.
| Protocol | Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Expected Yield |
| 1 | Malononitrile | DBU (catalytic) | Ethanol | Room Temp. | 15 - 45 min | >95% |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux (78 °C) | 2 - 6 hours | 85 - 95% |
| 3 | Cyanoacetic Acid | Piperidine / Pyridine | Pyridine | Reflux (115 °C) | 4 - 8 hours | 70 - 85% |
| Yield after condensation and decarboxylation. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: High-Reactivity Condensation with Malononitrile
This protocol leverages the high reactivity of malononitrile for a rapid, high-yield synthesis at room temperature using DBU as an efficient organocatalyst.[12]
-
Materials and Reagents:
-
Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Ethanol (ACS grade)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) and dissolve it in a minimal amount of ethanol (approx. 0.2 M concentration).
-
Add malononitrile (1.05 eq) to the solution and stir for 2 minutes.
-
Add a catalytic amount of DBU (0.1 eq) dropwise to the stirring solution. A color change and/or slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 45 minutes.
-
Upon completion, a precipitate of the product often forms. If so, add cold deionized water to the flask to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove residual reagents.
-
Dry the product under vacuum to yield the pure 2-(thieno[3,2-b]pyridin-6-ylmethylene)malononitrile. Further purification is typically not required.
-
Protocol 2: Standard Condensation with Ethyl Cyanoacetate
This classic protocol uses piperidine in refluxing ethanol, a robust and widely applicable method for moderately active methylene compounds.[16]
-
Materials and Reagents:
-
Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (ACS grade)
-
Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Combine Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add ethanol as the solvent (approx. 0.2 M concentration).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of solution upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 3: Doebner Modification with Cyanoacetic Acid
This protocol is a variation suitable for acidic methylene compounds like cyanoacetic acid. The use of pyridine as both a catalyst and solvent promotes the initial condensation, which is often followed by a spontaneous decarboxylation under reflux to yield the corresponding acrylonitrile derivative.[14][17]
-
Materials and Reagents:
-
Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Pyridine (as solvent)
-
Piperidine (0.05 eq, optional co-catalyst)
-
Hydrochloric acid (1 M)
-
Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in pyridine.
-
Add a few drops of piperidine as a co-catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 115 °C). Monitor the reaction for CO₂ evolution, which indicates decarboxylation is occurring.
-
Continue heating for 4-8 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any pyridine hydrochloride salts.
-
Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
-
General Experimental Workflow
The following workflow provides a visual summary of the key stages involved in performing and purifying the products from the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation is a highly reliable and adaptable reaction for the functionalization of Thieno[3,2-b]pyridine-6-carbaldehyde. The protocols detailed herein provide researchers with a validated toolkit to access a variety of vinyl-substituted thienopyridines. By rationally selecting the active methylene compound and tailoring the catalytic system, a diverse range of molecular scaffolds can be synthesized efficiently. These products serve as valuable building blocks for the development of novel therapeutic agents and advanced organic materials, underscoring the synergy between classic organic reactions and modern drug discovery.
References
-
Ying, A. G., Wu, C. L., & He, G. H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]
-
Patil, S. B., Singh, P. R., & Deshmukh, M. B. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Organic Chemistry. [Link]
-
Shaikh, I. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. Pharma-Sources Website. [Link]
-
Rao, K. R., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México. [Link]
-
Prajapati, D., & Gohain, M. (2005). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Patel, B. Y., & Kapadiya, K. M. (2025). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
-
Various Authors. (2025). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. ResearchGate. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal Website. [Link]
-
Various Authors. (2025). Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. ResearchGate. [Link]
-
Khaligh, N. G., Mihankhah, T., & Johan, M. R. (2015). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. [Link]
-
Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. Pearson+ Website. [Link]
-
Saeidian, H., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
Klemm, L. H., et al. (1970). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia Website. [Link]
-
Al-Ostath, A. I., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
Wang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry. [Link]
-
van den Berg, J. C., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Kumar, S., & Singh, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcps.org [ijcps.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 12. asianpubs.org [asianpubs.org]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 17. pure.tue.nl [pure.tue.nl]
Application Note: Synthesis and Evaluation of Thieno[3,2-b]pyridine-6-carbaldehyde-Derived Kinase Inhibitors
Executive Summary
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundational core for a diverse array of potent anticancer agents[1]. Specifically, thieno[3,2-b]pyridine-6-carbaldehyde and its functionalized derivatives act as highly versatile electrophilic intermediates. By leveraging the unique electronic properties of this bicyclic system, researchers can synthesize highly selective ATP-competitive inhibitors targeting Fibroblast Growth Factor Receptors (FGFR)[2], the RON receptor tyrosine kinase[3], and underexplored targets such as Haspin kinase[4]. This application note details the mechanistic rationale, validated synthetic protocols, and quantitative structure-activity relationship (QSAR) data for developing these advanced therapeutics.
Mechanistic Rationale & Scaffold Dynamics
Traditional kinase inhibitors often rely heavily on strong hydrogen-bonding interactions with the kinase hinge region, which can lead to poor kinome-wide selectivity and off-target toxicity. The thieno[3,2-b]pyridine core subverts this paradigm.
Structural biology and molecular docking studies reveal that the thieno[3,2-b]pyridine motif exhibits a deliberately weak interaction with the kinase hinge region[4]. This reduced hinge dependency allows the scaffold to anchor flexibly within the kinase back pocket. Consequently, the molecule can adopt profoundly different, variable binding modes depending on its peripheral substitutions[4]. For example, the chemical probe MU1920 utilizes this back-pocket anchoring to achieve exquisite kinome-wide selectivity for Haspin kinase without acting as a direct ATP-mimetic[5]. Similarly, rigidified tricyclic derivatives synthesized from the 6-carbaldehyde intermediate lock the molecule into a bioactive conformation that perfectly complements the narrow ATP-binding cleft of FGFR[2].
Biological Pathway & Target Engagement
RTK signaling pathway blocked by Thieno[3,2-b]pyridine ATP-competitive inhibitors.
Experimental Workflows & Protocols
The following protocols describe the transformation of 7-(methylamino)thieno[3,2-b]pyridine-6-carbaldehyde into a rigid tricyclic kinase inhibitor. Every reagent choice is calibrated to maximize yield while preventing the degradation of the sensitive heteroaromatic core.
Protocol 1: Reductive Amination of the 6-Carbaldehyde
This step couples the functionalized thieno[3,2-b]pyridine core with an aniline derivative to build the extended hydrophobic tail required for back-pocket binding[2].
Materials:
-
7-(methylamino)thieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq, e.g., 75 mg, 0.39 mmol)
-
3,5-Dimethoxyaniline (2.0 eq, 120 mg, 0.78 mmol)
-
Glacial Acetic Acid (10.0 eq, 0.223 mL, 3.92 mmol)
-
Sodium Cyanoborohydride (NaBH₃CN) (5.1 eq, 120 mg, 2.0 mmol)
-
Anhydrous Ethanol (3.0 mL)
Step-by-Step Procedure & Causality:
-
Imine Formation: Dissolve the 6-carbaldehyde starting material and 3,5-dimethoxyaniline in anhydrous ethanol. Add glacial acetic acid.
-
Causality: Ethanol effectively solubilizes both the polar heteroaromatic core and the lipophilic aniline. The acetic acid lowers the pH to ~4-5, which is critical for protonating the carbonyl oxygen, thereby accelerating nucleophilic attack by the aniline to form the imine intermediate[6].
-
-
Thermal Condensation: Stir the mixture at 90 °C for 2 hours, then cool to room temperature.
-
Causality: Steric hindrance around the bicyclic core can stall imine formation at room temperature. Heating to 90 °C provides the thermodynamic push required to drive the condensation to completion[2].
-
-
Selective Reduction: Add NaBH₃CN to the cooled solution and stir for an additional 2–4 hours.
-
Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing any unreacted starting aldehyde, drastically minimizing byproduct formation[7].
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Cyclization to Rigid Tricyclic Cores
To achieve the precise geometry required for FGFR inhibition, the secondary amine generated in Protocol 1 is bridged with the adjacent 7-methylamino group[8].
Materials:
-
Secondary amine intermediate from Protocol 1 (1.0 eq, e.g., 96 mg, 0.13 mmol)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (9.2 eq, 210 mg, 1.2 mmol)
-
Anhydrous Acetonitrile (CH₃CN) (3.0 mL)
Step-by-Step Procedure & Causality:
-
Reagent Addition: Dissolve the intermediate in anhydrous CH₃CN and add TCDI.
-
Causality: TCDI is utilized as a highly reactive, phosgene-free electrophile. It efficiently inserts a thiocarbonyl bridge between the two adjacent secondary amines[8].
-
-
Thermal Cyclization: Stir the mixture at 110 °C for 12 hours.
-
Causality: The high temperature overcomes the rotational energy barrier of the bulky substituents, forcing the molecule into a planar, rigid tricyclic conformation. This rigidity limits entropic penalty upon binding to the kinase ATP cleft.
-
-
Purification: Concentrate the mixture and purify via preparative LC-MS or flash chromatography to yield the final tricyclic inhibitor.
Synthetic workflow from Thieno[3,2-b]pyridine-6-carbaldehyde to tricyclic inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Data
The functionalization of the thieno[3,2-b]pyridine scaffold yields compounds with distinct selectivity profiles. The table below summarizes the in vitro potency of key derivatives synthesized from this core.
| Compound / Derivative Class | Primary Target Kinase(s) | IC₅₀ (nM) | Binding Mode & Selectivity Notes | Reference |
| Tricyclic FGFR Inhibitor | FGFR1, FGFR2, FGFR3, FGFR4 | < 100 | Rigidified ATP-competitive hinge-binder; targets aberrant FGF signaling in dysplasia and cancer. | [2] |
| LCRF-0004 Analogs | RON / c-Met | 10 - 50 / 12 - 150 | Potent RON receptor tyrosine kinase inhibitor; exhibits varying levels of selectivity over c-Met. | [3],[9] |
| MU1920 | Haspin | < 60 | Highly selective chemical probe; anchors in the kinase back pocket with weak hinge interaction. | [4],[5] |
| 1-Aryl-3-urea Derivatives | VEGFR-2 | 10 - 28 | Type II inhibitor; stabilizes the DFG-out conformation via a meta-positioned thioether linker. | [10] |
References
-
[3] Raeppel SL, et al. Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters (2015). Available at: [Link]
-
[10] University of Minho. Synthesis, Antiangiogenesis Evaluation and Molecular Docking Studies of 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas. Available at: [Link]
-
[4] Moyano Martín P, et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition (2024). Available at: [Link]
-
[6] Wu J, et al. Substituted tricyclic compounds as FGFR inhibitors. WIPO Patent WO2014007951A2 (2014). Available at:
-
[7] Wu J, et al. Substituted tricyclic compounds as FGFR inhibitors. US Patent Application US20130338134A1 (2013). Available at:
-
[2] Wu J, et al. Substituted tricyclic compounds as FGFR inhibitors. US Patent US10131667B2 (2018). Available at:
-
[8] Lu, et al. Factor Receptor 3 - Specific Tyrosine Kinase Inhibitor. US Patent 9,611,267 (2017). Available at:
-
[5] Masaryk University (MUNI SCI). Laboratories of organic synthesis and medicinal chemistry: 2024 Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]
- 3. Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024 | Laboratories of organic synthesis and medicinal chemistry | MUNI SCI [orgsyn.sci.muni.cz]
- 6. WO2014007951A2 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 7. US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. LCRF-0004 | Ron kinase inhibitor | Probechem Biochemicals [probechem.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
Application Note: Advanced C-H Activation Strategies for the Functionalization of Thieno[3,2-b]pyridines
Introduction & Rationale
The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry. It is prominently featured as a core structure for negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGlu5) [1] and serves as a potent backbone for various anti-tumor agents. Historically, the functionalization of this bicyclic core relied heavily on pre-halogenated precursors and standard cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
However, late-stage C-H activation has emerged as a highly atom-economical paradigm, enabling direct, regioselective arylation without the need for pre-functionalization. This application note details field-proven, self-validating protocols for the regioselective direct arylation of the thieno[3,2-b]pyridine core, specifically targeting the thiophene ring (C-2/C-3) and the pyridine ring (α-position).
Mechanistic Causality & Regioselectivity
The primary challenge in functionalizing heterocyclic substrates with multiple C-H bonds is controlling regioselectivity. The choice of catalyst, base, and solvent directly dictates which ring is activated.
-
Thiophene Ring (C-2/C-3) : Palladium-catalyzed direct arylation exploits the inherent nucleophilicity of the thiophene moiety. For 2-substituted thieno[3,2-b]pyridines, C-3 arylation is selectively achieved using
. The causality behind this choice lies in the Concerted Metalation-Deprotonation (CMD) pathway. Acetate or carbonate bases (e.g., ) are critical as they act as internal bases to abstract the proton during the transition state, significantly lowering the activation energy [2]. Toluene is selected as the solvent to suppress homocoupling of the aryl halide. -
Pyridine Ring (α-position) : Iridium(III)-catalyzed α-arylation utilizes a unique
-mediated -evolution strategy. This oxidant- and reductant-free condition allows for the direct coupling of N-heteroarenes with arylboronic acids. The regioselectivity is driven by the coordination of the Ir(III) center to the pyridine nitrogen, which spatially directs the metalation specifically to the adjacent α-C-H bond[3].
Decision tree for the regioselective C-H arylation of the thieno[3,2-b]pyridine core.
Quantitative Optimization Data
The table below summarizes the optimized reaction conditions required to achieve high yields and strict regiocontrol, derived from empirical optimization studies [2][3].
| Target Position | Catalyst System | Aryl Source | Base / Additive | Solvent System | Temp (°C) | Yield Range |
| C-3 (Thiophene) | Aryl Bromide (2.0 eq) | Toluene | 110 | 41–91% | ||
| C-3 (Thiophene) | Aryl Iodide (1.5 eq) | Toluene | 110 | <10% (Trace)* | ||
| α-C (Pyridine) | Ir(III) Catalyst (5 mol%) | Arylboronic Acid (2.0 eq) | Toluene / | 100 | 60–85% |
*Note: The use of aryl iodides in the palladium-catalyzed system leads to rapid catalyst deactivation and unwanted homocoupling, drastically reducing the yield of the desired cross-coupled product.
Experimental Protocols
Protocol A: Palladium-Catalyzed C-3 Arylation of 2-Phenylthieno[3,2-b]pyridine
Objective : Direct arylation at the C-3 position of the thiophene ring. Causality Check : Bromobenzene is preferred over iodobenzene, as the latter tends to cause rapid catalyst deactivation under these specific basic conditions.
-
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylthieno[3,2-b]pyridine (1.0 equiv, 0.5 mmol), the desired aryl bromide (2.0 equiv, 1.0 mmol),
(10 mol%, 0.05 mmol), and anhydrous (2.0 equiv, 1.0 mmol). -
Deoxygenation : Add anhydrous toluene (3.0 mL). Seal the tube with a rubber septum and sparge the mixture with Argon for 15 minutes. Causality: Residual oxygen rapidly oxidizes the active Pd(0) species generated in situ, halting the catalytic cycle.
-
Thermal Activation : Replace the septum with a Teflon screwcap under continuous Argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 24–48 hours.
-
In-Process Control (Self-Validation) : After 24 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z[M+H]+) is <5% relative to the product peak. If incomplete, continue heating for another 24 hours to prevent poor isolated yields.
-
Workup : Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure C-3 arylated product.
Protocol B: Iridium-Catalyzed α-Arylation using Arylboronic Acids
Objective : Direct arylation at the α-position of the pyridine ring.
Causality Check : The addition of
-
Preparation : To a 15 mL sealed tube, add the thieno[3,2-b]pyridine derivative (0.2 mmol), arylboronic acid (0.4 mmol, 2.0 equiv), and the Ir(III) catalyst (e.g.,
, 5 mol%). -
Solvent Addition : Add a mixture of Toluene (1.0 mL) and
(0.1 mL). Causality: The biphasic system ensures the solubility of both the organic substrate and the transition states involved in the -mediated proton reduction. -
Thermal Activation : Stir the mixture at 100 °C for 16 hours under an air atmosphere (no inert gas required, simplifying the operational setup).
-
In-Process Control (Self-Validation) : Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material spot under UV (254 nm) validates the completion of the catalytic cycle.
-
Workup & Purification : Cool to room temperature, extract with dichloromethane (3 × 5 mL), dry over anhydrous
, concentrate, and purify by silica gel chromatography.
Experimental workflow and self-validation loop for catalytic C-H functionalization.
References
-
Crocker, K. E., et al. "Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 2025.[Link] [1]
-
Campos, J. F., Queiroz, M. J. R. P., & Berteina-Raboin, S. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines." Catalysts, 2018.[Link] [2]
-
Cao, L., et al. "Practical iridium-catalyzed direct α-arylation of N-heteroarenes with (hetero)arylboronic acids by H2O-mediated H2 evolution." Nature Communications, 2021.[Link][3]
Application Note: Optimized Procedures for Schiff Base Formation with Thienopyridine Aldehydes
Introduction and Strategic Importance
Thienopyridine scaffolds have emerged as highly privileged structures in modern drug discovery. They serve as potent bio-isosteres to quinolines and indoles, exhibiting a broad spectrum of pharmacological activities, including DNA gyrase inhibition, EGFR suppression, and dual COX/5-LOX inhibition[1][2][3]. Molecular hybridization through Schiff base (azomethine) formation is a proven synthetic strategy to enhance the lipophilicity, target binding affinity, and overall pharmacokinetic profile of thienopyridine derivatives[3]. This application note details a robust, self-validating protocol for synthesizing Schiff bases using thienopyridine aldehydes.
Mechanistic Rationale and Experimental Causality
The synthesis of a Schiff base from a thienopyridine aldehyde and a primary amine (or hydrazide) relies on a classic nucleophilic addition-elimination mechanism. Achieving high yields (>80%) requires precise control over the reaction's thermodynamic and kinetic microenvironments:
-
Optimal pH Control: The condensation is strictly pH-dependent.4 of the thienopyridine aldehyde, thereby increasing its electrophilicity[4]. If the environment is too acidic (pH < 3), the primary amine becomes fully protonated into an unreactive ammonium salt, halting the nucleophilic attack. A pH of 4.5–5.5 is optimal.
-
Thermodynamic Driving Force: The condensation produces water as a byproduct. To prevent the reversible hydrolysis of the fragile carbinolamine intermediate back into the starting materials,4[4]. The continuous input of thermal energy (reflux at 78–80 °C) drives the dehydration step forward.
Chemical mechanism of acid-catalyzed Schiff base formation from thienopyridine aldehydes.
Quantitative Optimization Data
Table 1 summarizes the impact of varying reaction conditions on the yield of thienopyridine Schiff bases. The data clearly demonstrates the superiority of the acid-catalyzed ethanolic reflux method for maximizing product recovery.
Table 1: Optimization of Reaction Conditions for Thienopyridine Schiff Base Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Average Yield (%) | Mechanistic Observation |
| Ethanol (95%) | None | 80 (Reflux) | 12 | 35-40 | Incomplete conversion; residual water inhibits dehydration. |
| Absolute Ethanol | Glacial Acetic Acid | 80 (Reflux) | 4-6 | 80-85 | Optimal carbonyl activation; efficient dehydration. |
| Methanol | p-TsOH | 65 (Reflux) | 4 | 70-75 | Good yield, but strong acid can induce side reactions. |
| Toluene | Dean-Stark (None) | 110 (Reflux) | 8 | 60-65 | Athermal water removal; lower solubility of precursors. |
Step-by-Step Experimental Protocol
Reagents & Materials:
-
Thienopyridine-carboxaldehyde derivative (1.0 equiv, e.g., 10 mmol)
-
Primary amine or hydrazide derivative (1.1 equiv, e.g., 11 mmol)
-
Absolute Ethanol (≥99.9% anhydrous)
-
Glacial Acetic Acid (Analytical grade)
-
Dichloromethane (DCM) and Methanol (for TLC)
Workflow:
-
Reagent Solubilization: In a 100 mL round-bottom flask, suspend the thienopyridine aldehyde (10 mmol) in 20 mL of absolute ethanol. 4 to ensure uniform dispersion[4].
-
Nucleophile Addition: Gradually add the primary amine (11 mmol) to the suspension. Causality Note: A slight molar excess of the amine compensates for any oxidative degradation and pushes the equilibrium toward the product.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The solution may undergo a transient color change, indicating the initial formation of the carbinolamine intermediate[2].
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating mantle. Maintain vigorous stirring for 4 to 6 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1 v/v) solvent system. The disappearance of the starting aldehyde spot confirms reaction completion.
-
Workup and Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize precipitation. Filter the resulting solid precipitate under vacuum using a Büchner funnel.
-
Purification: Wash the crude solid with cold absolute ethanol (2 × 10 mL) to remove unreacted amine and trace acid.4 to obtain the analytically pure Schiff base[1][4].
Step-by-step experimental workflow for synthesizing thienopyridine Schiff bases.
Self-Validating Quality Control (Analytical Characterization)
A robust protocol must be a self-validating system. To confirm the successful formation of the thienopyridine Schiff base and rule out unreacted starting materials, perform the following spectral analyses:
-
FT-IR Spectroscopy: Confirm the disappearance of the primary amine bands (typically two bands at 3300-3500 cm⁻¹) and the aldehyde carbonyl band (~1690 cm⁻¹).5[1][5].
-
¹H-NMR Spectroscopy: The definitive hallmark of Schiff base formation is the disappearance of the aldehyde proton signal (~9.5–10.5 ppm) and2[2][3].
References
-
Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors Source: MDPI URL:[Link]
-
Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme Source: Arabian Journal of Chemistry URL:[Link]
-
Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine derivatives Source: PMC URL:[Link]
-
The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde Source: ResearchGate URL:[Link]
-
World Journal of Chemistry 6 (1) Source: idosi.org URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
Application Notes and Protocols for the Wittig Reaction of Thieno[3,2-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for conducting the Wittig reaction with Thieno[3,2-b]pyridine-6-carbaldehyde. This document is designed to equip researchers in medicinal chemistry and drug discovery with the necessary information to successfully synthesize vinyl-thieno[3,2-b]pyridine derivatives, a scaffold of significant interest in contemporary pharmaceutical development.[1][2]
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold and the Wittig Reaction
The thieno[3,2-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and structural features have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. The fusion of a thiophene and a pyridine ring creates a system with distinct reactivity and potential for diverse functionalization, making it an attractive starting point for the synthesis of novel drug candidates.
The Wittig reaction stands as a paramount transformation in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity.[3][4][5][6] This reaction, which utilizes a phosphorus ylide, is particularly valuable for introducing a vinyl group onto a core structure, thereby expanding the chemical space and allowing for further synthetic modifications. The application of the Wittig reaction to heterocyclic aldehydes such as Thieno[3,2-b]pyridine-6-carbaldehyde provides a direct route to vinyl-thieno[3,2-b]pyridines, which can serve as key intermediates in the synthesis of complex molecules.
Mechanistic Overview of the Wittig Reaction
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[7][8] This initial step leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. The driving force of the reaction is the decomposition of the oxaphosphetane to form a stable triphenylphosphine oxide and the desired alkene.[7]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed.[3][4]
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) are more stable and less reactive. They typically favor the formation of the (E)-alkene.
-
Unstabilized Ylides: Ylides with alkyl or aryl substituents are more reactive and generally lead to the formation of the (Z)-alkene.
For the purposes of this application note, we will focus on a general protocol that can be adapted for both types of ylides.
Synthesis of the Starting Material: Thieno[3,2-b]pyridine-6-carbaldehyde
A reliable synthesis of the starting aldehyde is crucial for the successful implementation of the Wittig reaction. While several methods for the functionalization of the thieno[3,2-b]pyridine core exist, a common approach to introduce a formyl group is through a Vilsmeier-Haack reaction on an activated precursor. Alternatively, direct formylation of the thieno[3,2-b]pyridine ring system can be achieved under specific conditions. Researchers should consult the literature for a detailed synthetic procedure tailored to their available starting materials.
Experimental Protocol: Wittig Reaction of Thieno[3,2-b]pyridine-6-carbaldehyde
This protocol provides a general framework for the Wittig reaction. The specific base, solvent, temperature, and reaction time may need to be optimized depending on the nature of the ylide and the scale of the reaction.
Reagents and Materials
-
Thieno[3,2-b]pyridine-6-carbaldehyde
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the phosphonium salt (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF) to the flask to create a suspension.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C for NaH or t-BuOK, or -78 °C for n-BuLi).
-
Slowly add the strong base (1.05 equivalents) to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to a deep yellow or orange).
-
Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete ylide formation.
Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly basic and reactive ylide by water or oxygen. The choice of base and temperature depends on the acidity of the phosphonium salt. Stronger bases like n-BuLi are required for less acidic phosphonium salts and are typically used at low temperatures to prevent side reactions.
Step 2: The Wittig Reaction
-
Dissolve Thieno[3,2-b]pyridine-6-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate flame-dried flask.
-
Slowly add the solution of the aldehyde to the pre-formed ylide solution at the appropriate temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.
Expert Insight: The electron-deficient nature of the pyridine ring in the thieno[3,2-b]pyridine system may enhance the reactivity of the aldehyde towards nucleophilic attack by the ylide. However, the stability of the heterocyclic ring to the strong basic conditions should be considered. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride or water) at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and an organic extraction solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide as a major byproduct, needs to be purified. Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Purification Strategy: The separation of the desired vinyl-thieno[3,2-b]pyridine from triphenylphosphine oxide can be challenging due to their similar polarities in some cases. A careful selection of the eluent system for column chromatography is crucial. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. In some cases, crystallization can also be an effective purification method.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Wittig reaction with heterocyclic aldehydes. These are starting points and may require optimization for Thieno[3,2-b]pyridine-6-carbaldehyde.
| Parameter | Condition | Rationale/Expected Outcome |
| Ylide Type | Stabilized (e.g., from ethyl (triphenylphosphoranylidene)acetate) | Favors (E)-alkene formation. Less reactive, may require higher temperatures or longer reaction times. |
| Unstabilized (e.g., from methyltriphenylphosphonium bromide) | Favors (Z)-alkene formation. Highly reactive, typically run at low temperatures. | |
| Base | n-BuLi | Very strong base, suitable for generating unstabilized ylides. Requires low temperatures (-78 °C). |
| NaH, t-BuOK | Strong bases, often used for generating both stabilized and unstabilized ylides at 0 °C to room temperature. | |
| Solvent | THF, Diethyl Ether | Aprotic, non-polar to moderately polar solvents that are compatible with strong bases and dissolve the reactants. |
| DMSO | Aprotic, polar solvent that can sometimes improve the solubility of reactants and accelerate the reaction. | |
| Temperature | -78 °C to room temperature | Dependent on the reactivity of the ylide and the stability of the reactants. Lower temperatures are generally preferred to minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by TLC to determine the point of maximum conversion. |
| Yield | Moderate to good | Highly dependent on the specific substrate, ylide, and reaction conditions. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation (due to wet reagents/solvents or insufficient base). | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use a slight excess of a strong base. |
| Low reactivity of a stabilized ylide. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive ylide if the desired product allows. | |
| Formation of side products | Decomposition of the thienopyridine ring under strong basic conditions. | Perform the reaction at a lower temperature. Use a milder base if possible. |
| Aldol condensation of the aldehyde. | Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde. | |
| Difficult purification | Co-elution of the product and triphenylphosphine oxide. | Optimize the eluent system for column chromatography. Consider converting the triphenylphosphine oxide to a more polar phosphonium salt by treatment with acid for easier removal by extraction. |
Visualization of the Experimental Workflow
Caption: Workflow for the Wittig reaction of Thieno[3,2-b]pyridine-6-carbaldehyde.
References
-
Dalal Institute. Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
PubMed. (2024, December 5). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
ResearchGate. (2017, December 4). The Chemistry of Thienopyridines. [Link]
-
PrepChem.com. Synthesis of 2-Sulfamoyl-6-hydroxythieno[3,2-b]pyridine. [Link]
-
ResearchGate. (2025, August 7). Synthesis, purification and curing studies of vinyl ester network. [Link]
-
MDPI. (2023, August 12). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. [Link]
-
ACS Publications. (2017, August 15). A Chlorinating Reagent Yields Vinyl Chlorides with High Regioselectivity under Heterogeneous Gold Catalysis. [Link]
- Google Patents.
-
ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]
-
National Center for Biotechnology Information. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
-
MDPI. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]
Sources
- 1. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Harnessing the Power of Thienopyridine Aldehydes in One-Pot Multi-Component Synthesis for Accelerated Drug Discovery
An Application Note and Protocol Guide:
Introduction
The thienopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous blockbuster drugs, including the antiplatelet agent clopidogrel. The inherent structural features of thienopyridines, such as their conformational rigidity and ability to engage in various non-covalent interactions, make them ideal candidates for designing potent and selective modulators of biological targets. Traditionally, the synthesis of complex thienopyridine derivatives has relied on multi-step, linear sequences that are often time-consuming, resource-intensive, and generate significant chemical waste.
This application note details a paradigm shift towards more efficient and sustainable synthetic strategies centered around the use of thienopyridine aldehyde intermediates in one-pot multi-component reactions (MCRs). MCRs offer a powerful alternative by combining three or more reactants in a single reaction vessel to generate complex products in a highly atom-economical fashion. By leveraging the reactivity of thienopyridine aldehydes, researchers can rapidly access diverse libraries of novel drug-like molecules, significantly accelerating the hit-to-lead optimization process in drug discovery. This guide provides detailed, field-proven protocols and explains the underlying chemical principles to empower researchers to successfully implement these powerful synthetic methodologies.
Part 1: Synthesis of the Key Building Block: Thienopyridine Aldehyde Intermediates
The successful implementation of one-pot MCRs hinges on the efficient and reliable synthesis of the key thienopyridine aldehyde building blocks. The Vilsmeier-Haack reaction is a robust and widely adopted method for the formylation of electron-rich heterocyclic systems like thieno[3,2-c]pyridines. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiophene ring.
Experimental Protocol: Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
This protocol describes a reliable method for the synthesis of a common thienopyridine aldehyde intermediate.
Materials:
-
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in anhydrous dichloromethane (10 mL per mmol of substrate).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. In the dropping funnel, add anhydrous N,N-dimethylformamide (3 equivalents) to anhydrous dichloromethane (2 mL per mmol of DMF). To this solution, slowly add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the solution of the thienopyridine substrate over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: A stepwise workflow for the Vilsmeier-Haack formylation of thienopyridines.
Part 2: One-Pot Multi-Component Reactions with Thienopyridine Aldehydes
The aldehyde functionality of the synthesized intermediates serves as a versatile handle for engaging in a variety of MCRs, allowing for the rapid construction of complex molecular architectures. Below are detailed protocols for two powerful MCRs: the Biginelli and the Ugi reactions.
A. The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester (or a related active methylene compound), and urea (or a thiourea derivative) to produce dihydropyrimidinones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties. The use of a thienopyridine aldehyde in this reaction allows for the direct incorporation of this privileged heterocycle into the DHPM core.
Materials:
-
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the thienopyridine aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol (5 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Caption: The proposed acid-catalyzed mechanism of the Biginelli reaction.
B. The Ugi Four-Component Reaction (Ugi-4CR): Synthesis of α-Acylamino Amides
The Ugi-4CR is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step. The remarkable convergence and high structural diversity offered by this reaction make it an invaluable tool for generating large libraries of complex molecules for biological screening.
Materials:
-
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde (1 equivalent)
-
Benzylamine (1 equivalent)
-
Acetic acid (1 equivalent)
-
tert-Butyl isocyanide (1 equivalent)
-
Methanol (solvent)
Procedure:
-
Reaction Setup: In a screw-cap vial, dissolve the thienopyridine aldehyde (1 equivalent) in methanol (2 mL per mmol of aldehyde).
-
Component Addition: To this solution, add benzylamine (1 equivalent) and stir for 10 minutes at room temperature to facilitate imine formation.
-
Sequential Addition: Sequentially add acetic acid (1 equivalent) and tert-butyl isocyanide (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Tightly cap the vial and stir the mixture at room temperature for 24-48 hours. The reaction is typically monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The crude residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-acylamino amide product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
| Entry | Amine Component | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| 3 | Piperidine | Propionic Acid | Benzyl isocyanide | 82 |
| 4 | (R)-α-Methylbenzylamine | Formic Acid | tert-Butyl isocyanide | 75 |
Yields are for isolated products after column chromatography.
Caption: A simplified representation of the key steps in the Ugi four-component reaction.
Part 3: Applications in Drug Discovery and Conclusion
The one-pot multi-component synthesis of thienopyridine derivatives offers a rapid and efficient route to novel chemical entities with significant therapeutic potential. The structural diversity that can be achieved by varying the components in reactions like the Biginelli and Ugi-4CR allows for the creation of extensive compound libraries for high-throughput screening. For instance, thienopyridine-based DHPMs have been investigated as potential calcium channel blockers, while peptidomimetics synthesized via the Ugi reaction can be designed to target proteases or protein-protein interactions.
References
-
Title: The story of clopidogrel Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The Vilsmeier-Haack Reaction: Scope and Synthetic Applications Source: Chemical Reviews URL: [Link]
-
Title: The Biginelli Reaction Source: Chemical Reviews URL: [Link]
-
Title: The Ugi Multicomponent Reaction Source: Chemical Reviews URL: [Link]
-
Title: Recent Advances in the Synthesis of Dihydropyrimidinones Source: Molecules URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of High-Purity Thienopyridine Aldehydes
Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Focus: Thieno[3,2-c]pyridine-2-carbaldehyde and related isomeric intermediates.
Executive Overview
Thieno[3,2-c]pyridine-2-carbaldehyde is a highly valuable heterocyclic scaffold used in the synthesis of anti-platelet agents and complement-mediated disorder therapeutics[1]. Achieving a purity of >99.0% is critical, as trace aldehydic or halogenated impurities can severely poison transition-metal catalysts during downstream Suzuki or Buchwald cross-coupling steps. This guide provides field-proven, thermodynamically grounded troubleshooting strategies for the recrystallization of these complex intermediates.
Frequently Asked Questions (FAQs): Solvent Selection & Causality
Q1: Why does my thieno[3,2-c]pyridine-2-carbaldehyde "oil out" instead of crystallizing in alcoholic solvents? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent system. Thienopyridine aldehydes possess a highly polarizable sulfur atom integrated into the heteroaromatic core, coupled with a hydrogen-bond accepting formyl group. In protic solvents like ethanol, strong solute-solvent hydrogen bonding lowers the chemical potential of the solute, causing it to separate as a dense, solute-rich liquid phase before the crystalline solid phase can nucleate. Solution: Switch to an aprotic binary system (e.g., EtOAc/n-Hexane) to eliminate competitive hydrogen bonding, allowing the intrinsic π-π stacking of the thienopyridine rings to drive ordered crystal lattice formation.
Q2: Which solvent system is thermodynamically optimal for removing unreacted thienopyridine starting material? Causality: Unreacted starting materials lack the highly polarized formyl group. The aldehyde product has significantly higher dipole-dipole interactions. By dissolving the crude mixture in a moderately polar solvent like Ethyl Acetate (EtOAc) and slowly titrating in a non-polar anti-solvent like n-Hexane, you exploit this dipole differential[2]. The more polar aldehyde selectively nucleates, while the less polar starting material remains solvated in the hexane-rich mother liquor.
Q3: How do I resolve regioisomeric impurities (e.g., C-3 vs. C-2 formylation) without using column chromatography? Causality: Regioisomers have nearly identical dipole moments and solubilities in standard gradient systems. However, the spatial orientation of the formyl group slightly alters the planarity and electron density of the thienopyridine core. Toluene is an excellent solvent for this because it engages in π-π stacking with the heterocycle[3]. This aromatic interaction amplifies the subtle structural differences between regioisomers, creating a distinct solubility differential at lower temperatures (thermodynamic resolution).
Quantitative Data: Solvent System Performance Matrix
The following table summarizes the performance of various solvent systems based on the specific impurity profile of the crude thienopyridine aldehyde.
| Solvent System | Optimal Ratio (v/v) | Target Impurity Profile Removed | Average Yield Recovery | Expected Purity (HPLC) |
| EtOAc / n-Hexane | 1:3 to 1:5 | Unreacted starting materials, highly polar byproducts | 75–85% | >99.0% |
| DCM / Heptane | 1:4 | Tarry/polymeric Vilsmeier-Haack byproducts | 65–75% | >98.5% |
| Toluene | Neat | Regioisomers (e.g., C-3 vs C-2 formylation) | 60–70% | >99.5% |
| n-Hexane / iPr₂O | 4:1 | Highly lipophilic des-bromo intermediates | 80–90% | >98.0% |
Note: The n-Hexane/Diisopropyl ether (iPr₂O) system is particularly effective for highly lipophilic impurities that tend to co-crystallize in standard acetate systems[4].
Troubleshooting Guide: Common Experimental Failures
-
Issue: Co-crystallization of des-bromo or des-formyl impurities.
-
Root Cause: Isomorphic incorporation. The impurity is structurally similar enough to substitute for the product molecule within the crystal lattice without disrupting the thermodynamic stability of the crystal.
-
Protocol Fix: Run an analytical HPLC of the mother liquor. If the impurity ratio in the mother liquor matches the crystal, you have formed a solid solution. You must switch solvent classes entirely (e.g., move from an EtOAc/Hexane gradient to a Toluene aromatic stacking system) to break the isomorphism.
-
-
Issue: Degradation or oxidation of the aldehyde to a carboxylic acid during the recrystallization process.
-
Root Cause: Prolonged heating in oxygen-rich solvents or the presence of trace peroxides in ethereal solvents (like iPr₂O).
-
Protocol Fix: Degas all solvents with nitrogen for 15 minutes prior to use. Strictly limit the dissolution heating time to <15 minutes at 60°C.
-
Self-Validating Experimental Protocol: EtOAc/n-Hexane Gradient Crystallization
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must pass each "Validation Gate" before proceeding to the next step.
Step 1: Primary Dissolution Suspend 1.0 g of crude thieno[3,2-c]pyridine-2-carbaldehyde in 5.0 mL of Ethyl Acetate (EtOAc) in a 50 mL round-bottom flask. Heat the suspension to 60°C under gentle stirring.
Validation Gate: The solution must become completely transparent. If particulate matter remains, it indicates the presence of highly cross-linked polymeric byproducts. Filter the hot solution through a pre-warmed celite pad before proceeding; do not arbitrarily increase solvent volume, as this will artificially lower your supersaturation point.
Step 2: Anti-Solvent Titration Maintain the clear solution at 60°C. Begin dropwise addition of n-Hexane (anti-solvent) at a rate of 0.5 mL/min.
Validation Gate: Stop addition immediately when the "cloud point" is reached (the solution turns slightly turbid and the turbidity persists for >10 seconds). If the solution clears upon stirring, the metastable zone has not been breached; add an additional 0.5 mL of n-Hexane.
Step 3: Seeding and Controlled Nucleation Once the cloud point is validated, add 5–10 mg of high-purity thienopyridine aldehyde seed crystals. Reduce the temperature to 20°C at a strictly controlled cooling rate of 0.5°C/min.
Validation Gate: Inspect the flask after 30 minutes. Distinct crystalline needles should be visible on the glass interface. If a dense, separate liquid layer forms at the bottom of the flask (oiling out), the cooling rate was too rapid. Reheat to 60°C, add 1.0 mL of EtOAc to shift the phase boundary, and restart the cooling cycle.
Step 4: Harvesting and Mother Liquor Analysis Filter the crystals under vacuum using a sintered glass funnel. Wash the filter cake with 2.0 mL of ice-cold (0°C) 1:4 EtOAc/n-Hexane.
Validation Gate: Analyze the mother liquor via HPLC. The chromatogram must show an enrichment of the target impurity relative to the product. If the impurity ratio in the mother liquor is identical to the crude starting material, co-crystallization has occurred, and the protocol has failed.
Decision Workflow: Solvent Selection
Workflow for selecting recrystallization solvents based on thienopyridine aldehyde impurity profiles.
References
- Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents Source: Google Patents URL
- Title: EP0505058A1 - Thienopyridine derivatives and pharmaceutical compositions containing them - Google Patents Source: Google Patents URL
-
Title: molecules - Semantic Scholar Source: Semantic Scholar URL: [Link]
Sources
- 1. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
- 2. EP0505058A1 - Thienopyridine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability & Storage of Thieno[3,2-b]pyridine-6-carbaldehyde
[1]
Case ID: TSP-6CARB-OX Topic: Prevention of Autoxidation & Long-term Storage Protocols Applicable Compound: Thieno[3,2-b]pyridine-6-carbaldehyde (CAS: 117390-35-9) Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers[1]
Executive Summary: The "Silent Killer" of Potency
As a Senior Application Scientist, I frequently encounter researchers puzzled by the sudden loss of reactivity in their heterocyclic aldehydes. Thieno[3,2-b]pyridine-6-carbaldehyde is structurally robust at the ring level, but the exocyclic aldehyde group is a "chemical antenna" for oxygen.[1]
The primary failure mode is autoxidation , a radical-chain mechanism that converts your active aldehyde into the corresponding carboxylic acid (Thieno[3,2-b]pyridine-6-carboxylic acid ).[1] This impurity is often silent in UV traces but devastating in stoichiometry-sensitive reactions like reductive aminations or Wittig olefinations.[1]
This guide replaces generic advice with a chemically grounded preservation strategy.
Part 1: The Mechanism of Failure (Why it happens)
To prevent degradation, you must understand the enemy.[1] Heteroaromatic aldehydes do not just "go bad"; they actively scavenge oxygen from the air.[1]
The Autoxidation Cascade
The proton on the aldehyde carbonyl is relatively acidic (homolytically). Trace metals or light can initiate the abstraction of this proton, creating an acyl radical.[1] This radical reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid.[2]
Key Diagnostic: If your LC-MS shows a new peak with M+16 Da (Mass shift from R-CHO to R-COOH), your sample has oxidized.[1]
Figure 1: The radical chain reaction pathway converting Thieno[3,2-b]pyridine-6-carbaldehyde to its carboxylic acid impurity.[1]
Part 2: Storage Protocols (The "How-To")
Do not rely on the vendor's shipping packaging for long-term storage.[1] Follow this decision matrix to maximize shelf-life.
Storage Decision Matrix
Figure 2: Decision tree for determining appropriate storage conditions based on usage timeline.
Protocol 1: The "Argon Blanket" (Gold Standard)
Why: Nitrogen is lighter than air and can diffuse out of unsealed vessels.[1] Argon is heavier than air and forms a stable "blanket" over your solid.[1]
-
Transfer: Move the material to an Amber Glass Vial (blocks UV light).[1]
-
Purge: Insert a needle connected to an Argon line.[1] Flow gently for 30 seconds to displace headspace air.
-
Seal: Cap tightly. Wrap the cap junction with Parafilm (short term) or electrical tape (long term—Parafilm is permeable to O2 over months).[1]
-
Freeze: Store at -20°C .
Protocol 2: Solution Storage (Not Recommended)
Warning: Do NOT store this aldehyde in methanol or ethanol.[1]
Part 3: Troubleshooting & FAQs
Category A: Initial Receipt & Inspection
Q: The powder I received is tan/brown, but the structure suggests it should be white/off-white. Is it degraded?
-
Answer: Not necessarily. Thienopyridines are conjugated systems that can exhibit color (yellow/tan) due to trace impurities or packing stacking interactions.[1]
-
Action: Run a 1H NMR in DMSO-d6. Look for the aldehyde proton peak (typically distinct singlet at δ 9.8 - 10.2 ppm ).[1] If this peak is sharp and integrates correctly relative to the aromatic rings, the color is likely cosmetic.
Q: My material has clumped into a hard solid. Can I chip it out?
-
Answer: Yes, but do so in a glovebox or under an inert funnel if possible.[1] Clumping often indicates moisture absorption (hygroscopicity).[1]
-
Risk: Moisture accelerates autoxidation.[1] If clumped, dry the material under high vacuum for 2 hours before resealing.[1]
Category B: Chemical Stability[3]
Q: I see a small peak at +16 mass units in my LCMS. Can I still use the reagent?
-
Answer: It depends on your application.
-
For Reductive Amination:Yes. The acid impurity is generally inert to borohydrides under standard conditions.
-
For Wittig/Horner-Wadsworth-Emmons:No. The carboxylic acid will consume your base (NaH, LiHMDS), altering the stoichiometry and potentially killing the reaction.[1]
-
Q: Can I use Nitrogen instead of Argon?
Part 4: Recovery Protocol (Purification)
If your aldehyde has significantly oxidized (>10% acid content), do not discard it.[1] The Bisulfite Adduct Method is a chemically elegant way to separate aldehydes from non-aldehyde impurities (like acids).[1]
The "Bisulfite Rescue" Workflow
Principle: Sodium bisulfite (NaHSO3) reacts specifically with aldehydes to form a water-soluble sulfonate adduct.[1] Impurities (acids, starting materials) remain in the organic layer.[1]
| Step | Action | Mechanism |
| 1 | Dissolve crude material in EtOAc (Ethyl Acetate). | Solubilizes both aldehyde and impurities. |
| 2 | Add saturated aqueous NaHSO3 (Sodium Bisulfite) and stir vigorously for 1h. | Aldehyde forms water-soluble adduct: |
| 3 | Separate layers.[1] Keep the AQUEOUS layer. | The "good" material is now in the water. The "bad" (oxidized acid) stays in the EtOAc. |
| 4 | Wash aqueous layer with fresh EtOAc.[1] | Removes trace non-aldehyde organics. |
| 5 | Basify aqueous layer to pH ~10-12 using Na2CO3 or NaOH .[1] | Reverses the adduct, regenerating the free aldehyde. |
| 6 | Extract the cloudy aqueous mixture with DCM (Dichloromethane). | The regenerated aldehyde moves back into the organic phase.[3] |
| 7 | Dry (MgSO4) and concentrate.[1] | Recovers pure Thieno[3,2-b]pyridine-6-carbaldehyde.[1] |
Expert Tip: This method is superior to column chromatography for removing carboxylic acids, which often streak or stick to silica gel.[1]
References
-
Mechanism of Aldehyde Autoxid
-
Bisulfite Purific
-
Safety & Handling (SDS)
-
General Stability of Heterocyclic Aldehydes
Sources
- 1. PubChemLite - Thieno[3,2-b]pyridine-6-carbaldehyde (C8H5NOS) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Troubleshooting low reactivity in thienopyridine reductive aminations
Status: Operational Ticket Subject: Low Reactivity / Yield in Thienopyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Diagnostic Triage: Start Here
Before adjusting reagents, you must identify the electronic bottleneck. Thienopyridines (e.g., thieno[2,3-c]pyridine) act as "electronic chameleons." The pyridine ring is electron-withdrawing, while the thiophene ring is electron-rich but sensitive.
Which component is the Thienopyridine?
-
Case A: Thienopyridine is the AMINE.
-
Diagnosis:Nucleophilic Starvation. The pyridine nitrogen withdraws electron density from the exocyclic amine, making it a poor nucleophile. Standard reductive amination (STAB/AcOH) often fails because the imine never forms.
-
-
Case B: Thienopyridine is the ALDEHYDE/KETONE.
-
Diagnosis:Imine Instability. The resulting imine is electron-deficient and prone to hydrolysis. If the amine partner is also weak, the equilibrium heavily favors the starting materials.
-
-
Case C: You are using Catalytic Hydrogenation (H2, Pd/C).
-
Diagnosis:Catalyst Poisoning. The sulfur atom in the thiophene ring irreversibly binds to Palladium, killing catalytic activity.
-
Troubleshooting Logic Tree
Use this decision matrix to select the correct protocol modification.
Caption: Decision matrix for diagnosing reductive amination failures in sulfur-containing heterocycles.
Technical Solutions & FAQs
Scenario A: Thienopyridine as the Amine (Weak Nucleophile)
The Problem: The inductive effect of the pyridine ring renders the amine nitrogen non-nucleophilic. Acetic acid (standard additive) protonates the amine, deactivating it further.
The Solution: Titanium(IV) Isopropoxide Activation Do not use acid catalysts. Instead, use Titanium(IV) Isopropoxide (Ti(OiPr)4).[1] It acts as a Lewis acid to activate the carbonyl oxygen and a water scavenger to drive the equilibrium toward the imine.
Mechanism of Ti-Mediated Amination:
Caption: Ti(OiPr)4 coordinates to the carbonyl, facilitating attack by weak amines and scavenging water.
Q: Can I use STAB (Sodium Triacetoxyborohydride) with Ti(OiPr)4? A: No. STAB contains acetic acid moieties that can exchange with the isopropoxide ligands, creating a mess. Use NaBH4 (Sodium Borohydride) or NaCNBH3 (Sodium Cyanoborohydride) with Titanium.
Scenario B: Thienopyridine as the Carbonyl (Unstable Imine)
The Problem: The electron-deficient nature of the ring destabilizes the imine bond, making it prone to hydrolysis by trace water before reduction can occur.
The Solution: The "Pre-formation" Stepwise Protocol Do not use "One-Pot" methods. You must force the imine formation first.
-
Dehydration: Reflux amine + aldehyde in Toluene with a Dean-Stark trap OR stir in MeOH with 4Å Molecular Sieves for 12-24 hours.
-
Verification: Do not proceed until NMR/LCMS confirms imine formation.
-
Reduction: Cool to 0°C and add NaBH4.
Scenario C: The Sulfur Trap (Catalytic Hydrogenation)
Q: Why did my reaction stop after 5% conversion using Pd/C? A: You have poisoned your catalyst. The sulfur lone pairs in the thienopyridine ring bind strongly to the Palladium surface, blocking the active sites.
Data: Catalyst Compatibility Matrix
| Reducing Method | Compatibility | Reason |
| H2 + Pd/C | Critical Failure | Sulfur poisoning of Pd surface. |
| H2 + Raney Ni | Poor | Desulfurization (ring opening) risk. |
| STAB (Standard) | Good | Chemoselective, but requires imine stability. |
| Ti(OiPr)4 + NaBH4 | Excellent | Best for weak amines/steric bulk. |
| NaCNBH3 | Good | Works at lower pH (pH 3-4), good for slow imines. |
Validated Experimental Protocols
Protocol 1: The "Bhattacharyya" Method (For Weak Amines)
Best for: Thienopyridine amines or sterically hindered ketones.
-
Complexation: In a dry flask under Argon, combine the thienopyridine amine (1.0 equiv) and the ketone/aldehyde (1.0–1.2 equiv).
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.25 equiv) neat.
-
Stirring: Stir at room temperature for 12–18 hours. Note: The mixture often becomes viscous.
-
Dilution: Dilute the mixture with absolute Ethanol (5–10 mL per mmol).
-
Reduction: Add NaBH4 (1.5 equiv) carefully (gas evolution). Stir for another 5–8 hours.
-
Quench: Quench with 1N NaOH or aqueous ammonia (to precipitate Titanium salts as white TiO2). Filter through Celite.
Protocol 2: The Modified Abdel-Magid (For Standard Cases)
Best for: Thienopyridine aldehydes with standard amines.
-
Mixing: Dissolve thienopyridine aldehyde (1.0 equiv) and amine (1.05 equiv) in 1,2-Dichloroethane (DCE) .
-
Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv). Crucial: Do not omit this if using STAB.
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Time: Stir at RT for 2–4 hours.
-
Quench: Quench with saturated NaHCO3.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1994). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][5] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bhattacharyya, S., et al. (2000). "Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform." Combinatorial Chemistry & High Throughput Screening. Link
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Guides. Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Vilsmeier Reagent Stoichiometry for Thienopyridine Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of thienopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this crucial synthetic transformation. Thienopyridine derivatives are significant scaffolds in medicinal chemistry, and their successful functionalization is often a key step in the development of novel therapeutic agents.[1][2][3] This resource will equip you with the knowledge to navigate the nuances of the Vilsmeier-Haack reaction, with a specific focus on achieving optimal stoichiometry for the formylation of these important heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for thienopyridines?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5][6] The reaction utilizes a "Vilsmeier reagent," which is typically a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][7][8][9][10] This reagent acts as a weak electrophile, making it highly suitable for the formylation of electron-rich heterocycles like thienopyridines.[7][9][11] The resulting formyl group is a versatile synthetic handle for further molecular elaborations.[4]
Q2: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is the active electrophile in the reaction.[7] It is typically prepared by reacting DMF with POCl₃.[4][8] The reaction is exothermic and should be performed at low temperatures (0-10 °C) to prevent decomposition of the reagent.[12][13] The structure of the Vilsmeier reagent is a chloroiminium salt.[4][14]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Q3: What is the general mechanism of the Vilsmeier-Haack reaction on a thienopyridine?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich thienopyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate. Subsequent hydrolysis of the iminium salt during the aqueous work-up yields the desired formylated thienopyridine.[5][8][14]
Caption: General mechanism of thienopyridine formylation.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of thienopyridines and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[7] | - Ensure all glassware is oven-dried or flame-dried.[15] - Use anhydrous solvents and reagents.[16][17] - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Poor Reagent Quality: Decomposed DMF (smells fishy) or old POCl₃ can lead to side reactions.[7][16][18] | - Use freshly opened or distilled DMF and POCl₃.[16] | |
| 3. Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion. | - Increase the molar ratio of the Vilsmeier reagent (DMF/POCl₃) to the thienopyridine substrate. A common starting point is 1.5 to 3 equivalents of the reagent.[16] | |
| 4. Low Substrate Reactivity: The thienopyridine ring may be deactivated by electron-withdrawing groups. | - Increase the reaction temperature cautiously, monitoring for decomposition.[12][16] - Increase the reaction time.[16] - Consider using a more reactive Vilsmeier reagent precursor, although this is less common. | |
| 5. Improper Reaction Temperature: The optimal temperature is substrate-dependent.[7][12] | - For reactive thienopyridines, maintain a low temperature (0-10 °C) during reagent formation and substrate addition.[12] - For less reactive substrates, a gradual increase in temperature (e.g., to room temperature or even gentle heating) may be necessary after the initial addition.[12] | |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: Formylation can occur at different positions on the thienopyridine ring. | - The position of formylation is dictated by the electronic and steric properties of the thienopyridine. Thiophene itself is typically formylated at the 2-position.[8] - Lowering the reaction temperature can sometimes improve regioselectivity.[12] |
| 2. Side Reactions: The Vilsmeier reagent can react with other functional groups on the substrate. | - Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. | |
| Dark Reaction Mixture/Tar Formation | 1. Decomposition of Starting Material or Product: This is often caused by excessively high temperatures.[16] | - Ensure efficient cooling during the exothermic formation of the Vilsmeier reagent and the addition of the substrate.[12] - Add the POCl₃ dropwise to the DMF to control the initial exotherm.[7] - If heating is required, increase the temperature gradually and monitor the reaction closely by TLC. |
| Difficult Product Isolation/Purification | 1. Incomplete Hydrolysis of the Iminium Intermediate: The iminium salt may not fully convert to the aldehyde during work-up.[7] | - Ensure the pH of the aqueous solution is carefully adjusted during work-up. A basic pH (e.g., 8-9 with NaOH or Na₂CO₃ solution) is often required for complete hydrolysis.[16] |
| 2. Emulsion Formation During Extraction: This can make separation of the organic and aqueous layers difficult.[7] | - Add brine to the separatory funnel to help break the emulsion.[7] | |
| 3. Product is Water-Soluble: Highly polar formylated thienopyridines may have some solubility in the aqueous layer.[7] | - Perform multiple extractions with a suitable organic solvent. - Saturate the aqueous layer with NaCl to "salt out" the product.[7] |
Optimizing Vilsmeier Reagent Stoichiometry: A Deeper Dive
The molar ratio of the thienopyridine substrate to the Vilsmeier reagent (DMF and POCl₃) is a critical parameter that significantly influences the reaction's success.
Q4: What is a good starting point for the stoichiometry of the Vilsmeier reagent?
A common starting point is to use 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the thienopyridine substrate. For many standard formylations, a ratio of around 1.2 equivalents of POCl₃ to 3 equivalents of DMF has been shown to be effective.[13]
Q5: When should I consider using a higher excess of the Vilsmeier reagent?
An excess of the Vilsmeier reagent may be necessary in the following situations:
-
Deactivated Thienopyridine Substrates: If your thienopyridine contains electron-withdrawing groups, a higher concentration of the electrophilic Vilsmeier reagent can help drive the reaction to completion.[16]
-
Sluggish Reactions: If you observe low conversion at standard stoichiometries, increasing the amount of the Vilsmeier reagent can improve the reaction rate and yield.[16]
Q6: Are there any downsides to using a large excess of the Vilsmeier reagent?
Yes, using a large excess of the Vilsmeier reagent can lead to:
-
Increased side product formation.
-
More challenging purification due to the need to remove larger quantities of unreacted reagents and byproducts.
-
A more vigorous and potentially hazardous reaction quench.
Experimental Protocol: A General Guideline for Thienopyridine Formylation
The following is a generalized protocol. The specific amounts and conditions should be optimized for your particular thienopyridine substrate.
Materials:
-
Thienopyridine substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Ice bath
-
Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2-3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil is often observed.
-
Reaction with Thienopyridine: Dissolve the thienopyridine substrate (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DCE).
-
Add the thienopyridine solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to stir at 0 °C for a period, then slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of an aqueous NaOH or Na₂CO₃ solution until the pH is basic (pH 8-9).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A decision-making workflow for troubleshooting low yield.
By carefully considering the factors outlined in this guide and systematically optimizing the reaction conditions, particularly the Vilsmeier reagent stoichiometry, you can significantly improve the outcome of your thienopyridine formylation reactions.
References
-
Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. Retrieved from [Link]
-
Mishra, R., et al. (2026, February 20). Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). ResearchGate. Retrieved from [Link]
-
Alunni, S., et al. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26604-26629. [Link]
- Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Ebrahimzadeh, M. A. (2025). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF. Turkish Journal of Chemistry.
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (2017). The Chemistry of Thienopyridines. Retrieved from [Link]
- ACS Publications. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
-
ResearchGate. (2025). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
- ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
- MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Retrieved from https://www.mdpi.com/1420-3049/20/1/1079
- ACS Publications. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name Reaction. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubMed. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- ACS Publications. (n.d.). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]
- Google Patents. (n.d.). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]
-
MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Stability of Thieno[3,2-b]pyridine-6-carbaldehyde in acidic vs basic media
Technical Support Center: Thieno[3,2-b]pyridine-6-carbaldehyde
Introduction
Welcome to the technical support guide for Thieno[3,2-b]pyridine-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic aldehyde in their workflows. Thieno[3,2-b]pyridine-6-carbaldehyde is a valuable building block in drug discovery and materials science, but its reactivity, particularly the aldehyde functional group, presents specific stability challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with Thieno[3,2-b]pyridine-6-carbaldehyde in solution?
The primary stability concerns stem from the reactivity of the aldehyde functional group and the nature of the thienopyridine bicyclic system. Key potential issues include:
-
pH-Dependent Reactions: The aldehyde is susceptible to specific transformations under both acidic and basic conditions, which can lead to the formation of unwanted byproducts.
-
Oxidation: Aldehydes, in general, are easily oxidized to their corresponding carboxylic acids.[1] This can occur slowly upon exposure to air, or rapidly in the presence of oxidizing agents. The thienopyridine ring system itself can also be susceptible to oxidation, particularly N-oxidation of the pyridine nitrogen or oxidation of the thiophene ring.[2]
-
Light and Heat Sensitivity: Like many complex organic molecules, prolonged exposure to light and heat can promote degradation.[3]
Q2: How does Thieno[3,2-b]pyridine-6-carbaldehyde behave in acidic media?
In acidic media, the reactivity centers on two main sites: the pyridine nitrogen and the aldehyde's carbonyl carbon.
-
Pyridine Nitrogen Protonation: The lone pair of electrons on the pyridine nitrogen is basic and will be protonated in an acidic environment. This increases the overall polarity of the molecule and can influence the reactivity of the aldehyde group by increasing its electrophilicity.
-
Acid-Catalyzed Nucleophilic Addition: The aldehyde group can undergo acid-catalyzed nucleophilic addition reactions.[4]
-
Hydration: In the presence of water, the aldehyde can form a gem-diol (hydrate). This reaction is reversible.[5]
-
Acetal Formation: If an alcohol is used as the solvent or is present in the reaction mixture, the aldehyde will react to form a hemiacetal, which can then react further to form a stable acetal.[1][6] This is a common protecting group strategy but can be an unwanted side reaction if not intended.
-
It is advisable to avoid strong, non-nucleophilic acids where possible, as they can promote unwanted side reactions or degradation.
Q3: What specific reactions should I anticipate when exposing Thieno[3,2-b]pyridine-6-carbaldehyde to basic conditions?
The primary reaction of concern in basic media is the Cannizzaro reaction .[7]
Thieno[3,2-b]pyridine-6-carbaldehyde lacks α-hydrogens (protons on the carbon adjacent to the aldehyde group). Aldehydes without α-hydrogens, when exposed to a strong base (e.g., concentrated NaOH or KOH), undergo a characteristic disproportionation reaction.[8][9] In this process, two molecules of the aldehyde react: one is reduced to the corresponding primary alcohol (Thieno[3,2-b]pyridin-6-yl)methanol), and the other is oxidized to the carboxylic acid (Thieno[3,2-b]pyridine-6-carboxylic acid), which exists as its carboxylate salt in the basic medium.[7][10]
This reaction can significantly reduce the yield of any desired reaction where the aldehyde moiety must be preserved in the presence of a strong base.
Q4: What are the recommended storage and handling procedures for this compound?
To ensure long-term stability and purity, the following procedures are recommended:
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For maximum stability, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are advised to protect against air oxidation and moisture.[12][13] Protect from direct sunlight.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood.[3] Use non-sparking tools.[12] Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are incompatible.[12]
Troubleshooting Guide
This section addresses specific experimental issues in a cause-and-solution format.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield and formation of a highly polar byproduct in a basic reaction. | The compound is likely undergoing a Cannizzaro reaction due to the presence of a strong base.[7][8] | 1. Use a weaker, non-nucleophilic base: If possible, substitute strong hydroxides with bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. 2. Lower the temperature: Run the reaction at a lower temperature to decrease the rate of the Cannizzaro side reaction. 3. Change reaction strategy: If a strong base is essential, consider protecting the aldehyde group as an acetal prior to the basic step. The acetal is stable to base and can be removed under acidic conditions.[6] |
| Starting material is consumed in an acidic reaction, but the desired product is not formed. TLC shows a new, less polar spot. | If an alcohol solvent (e.g., methanol, ethanol) is used, acetal formation is the most likely cause.[1][4] The resulting acetal is often less polar than the starting aldehyde. | 1. Use an aprotic solvent: Switch to solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). 2. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. The presence of water can lead to hydrate formation. |
| Compound purity decreases over time when stored as a solution in a common organic solvent (e.g., DMSO, DCM). | Air oxidation of the aldehyde to the corresponding carboxylic acid (Thieno[3,2-b]pyridine-6-carboxylic acid) is a common degradation pathway.[1] | 1. Use an inert atmosphere: Prepare and store solutions under nitrogen or argon. 2. Use fresh solutions: Prepare solutions immediately before use whenever possible. 3. Add an antioxidant: For long-term storage, consider adding a small amount of an antioxidant like BHT, although compatibility should be verified. |
Key Reaction Mechanisms & Workflows
Diagrams of Potential Stability Issues
The following diagrams illustrate the key chemical transformations that Thieno[3,2-b]pyridine-6-carbaldehyde can undergo in acidic and basic media.
Caption: Acid-catalyzed nucleophilic addition pathways.
Caption: Base-induced Cannizzaro disproportionation reaction.
Experimental Protocol: Preliminary Stability Assessment
This protocol provides a framework for evaluating the stability of Thieno[3,2-b]pyridine-6-carbaldehyde under different pH conditions using HPLC or TLC analysis.
Objective:
To determine the short-term stability of the target compound in representative acidic, neutral, and basic solutions at room temperature.
Materials:
-
Thieno[3,2-b]pyridine-6-carbaldehyde
-
Solvent (e.g., Acetonitrile or THF, HPLC grade)
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC or TLC system
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for stability assessment.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of Thieno[3,2-b]pyridine-6-carbaldehyde in acetonitrile (ACN).
-
Prepare Test Solutions:
-
Acidic: In a volumetric flask, add a known volume of the stock solution to a 1:1 mixture of ACN and 0.1 M HCl to achieve a final concentration of ~50 µg/mL.
-
Neutral: In a separate flask, dilute the stock solution with a 1:1 mixture of ACN and deionized water to the same final concentration.
-
Basic: In a third flask, dilute the stock solution with a 1:1 mixture of ACN and 0.1 M NaOH to the same final concentration.
-
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by your chosen method (HPLC or TLC). This will serve as your baseline (100% purity).
-
Incubation: Seal the flasks and let them stand at room temperature, protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, and 24 hours), withdraw an aliquot from each solution and analyze it again. If using HPLC, ensure to quench the acidic and basic samples with an equal amount of base and acid, respectively, just before injection to prevent on-column reactions.
-
Data Analysis:
-
For HPLC: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 peak area. Note the appearance and growth of any new peaks, which indicate degradation products.
-
For TLC: Observe the intensity of the starting material spot and the appearance of any new spots.
-
This self-validating protocol allows you to directly observe the compound's stability profile and identify the conditions under which it is most labile.
References
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.S: Aldehydes and Ketones (Summary). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
Beilstein Journals. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. Retrieved from [Link]
-
Geissman, T. A. (2021, February 21). The Cannizzaro Reaction. Science Primary Literature. Retrieved from [Link]
-
Beweries, T., et al. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Retrieved from [Link]
-
Kiebist, J., et al. (2021, September 13). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Molecules. Retrieved from [Link]
Sources
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. 115063-93-9|Thieno[3,2-b]pyridin-6-ol|BLD Pharm [bldpharm.com]
Technical Support Center: Metal Catalyst Removal in Thienopyridine Synthesis
Current Status: Operational Topic: Palladium (Pd) and Transition Metal Removal from Sulfur-Containing Heterocycles Ticket Priority: High (Regulatory Compliance / ICH Q3D)
The Core Challenge: The "Sulfur Trap"
Welcome to the technical support hub for thienopyridine purification. If you are here, you are likely facing a specific chemical antagonism: Competitive Chelation .
Thienopyridines (e.g., Clopidogrel, Prasugrel derivatives) contain sulfur and nitrogen heteroatoms. According to the Hard and Soft Acids and Bases (HSAB) theory , sulfur is a "soft base." Palladium (Pd) is a "soft acid." Consequently, your API intermediate is not just a passive product; it is a ligand that actively binds to the metal catalyst.
Standard purification methods (crystallization, standard activated carbon) often fail because the affinity of the thienopyridine for the metal competes with the remediation agent. This guide focuses on breaking that bond using high-affinity scavengers and kinetic control.
Diagnostic Workflow
Before selecting a protocol, determine the state of your residual metal. Use the workflow below to navigate your remediation strategy.
Figure 1: Decision matrix for selecting the appropriate remediation pathway based on metal oxidation state and API chemistry.
The Toolkit: Scavenger Selection Guide
For thienopyridines, standard silica is ineffective. You must use functionalized scavengers that out-compete the sulfur in your drug for the metal.
| Scavenger Type | Functionality | Affinity (HSAB) | Best For | Thienopyridine Suitability |
| Silica-Thiol (Si-SH) | Mercaptopropyl | Soft Base | Pd(II), Ag, Cu, Ru | High. Standard first-line choice. |
| Silica-Thiourea | Thiourea | Soft Base (Strong) | Pd(0), Pd(II) | Critical. Often outperforms Thiol for S-heterocycles due to higher binding constant. |
| TMT | Trimercaptotriazine | Soft Base (Multi-dentate) | Pd, Rh | High. Very effective but solubility of the TMT-Pd complex can be an issue in some solvents.[1] |
| Activated Carbon | Porous Adsorption | Non-specific | Bulk removal | Low. Poor selectivity; leads to yield loss by adsorbing the API. |
| Celite | Diatomaceous Earth | Physical filtration | Colloidal Pd(0) | Medium. Only effective for particulates, not soluble ions. |
Troubleshooting & FAQs
Issue 1: "I treated the reaction with Si-Thiol, but Pd levels are still >50 ppm."
Diagnosis: You likely have Colloidal Palladium (Pd(0)) . Functionalized silicas rely on ligand exchange, which works best on soluble Pd(II). Pd(0) nanoparticles are not "bound" chemically; they are suspended physically. Corrective Action:
-
Oxidation: Add a mild oxidant (e.g., open to air with vigorous stirring for 1 hour, or add trace H2O2) to convert Pd(0) surface to Pd(II).
-
Filter Aid: Pass the solution through a Celite pad before adding the scavenger to remove bulk particulates.
-
Switch Ligand: Switch to Silica-Thiourea , which has better efficacy against Pd(0) species than simple thiols.
Issue 2: "My product yield dropped by 20% after scavenging."
Diagnosis: Non-Specific Binding . The scavenger is binding your thienopyridine product along with the metal. This is common if the product is basic (binding to residual silanols) or if the solvent is too non-polar. Corrective Action:
-
Solvent Switch: Scavenging efficiency and selectivity are solvent-dependent.[2] Ensure your product is highly soluble in the chosen solvent (e.g., THF, MeOH) so it prefers the liquid phase over the solid silica phase.
-
End-capping: Use "end-capped" silica scavengers (where free silanol groups are blocked with trimethylsilyl groups) to prevent hydrogen bonding with your product.
Issue 3: "The scavenger is turning the solution yellow/orange."
Diagnosis: Leaching or Incomplete Removal. Some TMT-based scavengers can form soluble complexes if the solvent is highly polar (like DMF or DMSO). Corrective Action:
-
Avoid DMF/DMSO during the scavenging step if possible.
-
Dilute the reaction mixture with a non-polar solvent (like Toluene or Ethyl Acetate) to force the Metal-Scavenger complex to precipitate, then filter.
Experimental Protocols
Protocol A: Batch Mode (Standard)
Best for: Early-phase development (gram scale).
-
Preparation: Dissolve the crude thienopyridine intermediate in a compatible solvent (THF, Ethyl Acetate, or Methanol) at a concentration of 10 volumes (10 mL/g).
-
Loading: Add 4 equivalents of SiliaMetS® Thiourea (or Thiol) relative to the residual palladium content.
-
Note: If Pd content is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Technical Insight: Room temperature is often insufficient for thienopyridines because the Pd-Product bond is strong. Heat provides the activation energy for ligand exchange.
-
-
Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover any entrained product.
-
Analysis: Test filtrate via ICP-MS. Target: <10 ppm.
Protocol B: Fixed-Bed Flow Mode
Best for: Scale-up (kg scale) and preventing yield loss.
-
Setup: Pack a stainless steel or glass column with the scavenger (e.g., Silica-Thiol).
-
Conditioning: Flush the column with pure solvent to remove air and wet the bed.
-
Processing: Pump the crude solution through the column at a specific residence time (typically 10–30 minutes).
-
Collection: Monitor the output. If "breakthrough" (Pd detection) occurs, switch to a fresh column.
Regulatory Context: ICH Q3D
You must demonstrate compliance with ICH Q3D (Guideline for Elemental Impurities) .
-
Palladium Classification: Class 2B (Low probability of occurrence naturally, but high probability if added as catalyst).
-
Permitted Daily Exposure (PDE):
Calculation for API Limit (Option 1):
Example: If your drug's max dose is 1g/day (Oral), the limit is 100 ppm . If the dose is 10g/day, the limit is 10 ppm .[6] Always aim for <10 ppm to ensure safety margins.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[7] (2019). Guideline for Elemental Impurities Q3D(R1).Link
-
SiliCycle Application Note. (n.d.). SiliaMetS® Metal Scavengers: Palladium Removal.[8][5][9][10] SiliCycle Inc.[5][11] Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Biotage Application Note. (2023). Strategies for Metal Removal in Drug Development. Biotage.[1] Link
-
Phillips, S. T., & Pohlhaus, D. T. (2014). Trimercaptotriazine (TMT) Scavengers for Palladium Removal.[1][12] Organic Process Research & Development.[5][11] Link
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen Sulfide Scavenger | H2S Scavenger Oil and Gas Solutions [rodanco.nl]
- 4. labcorp.com [labcorp.com]
- 5. verdeanalitica.com.br [verdeanalitica.com.br]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of thienopyridine derivatives in NMR analysis
Advanced Technical Support Center: Overcoming Thienopyridine Solubility in NMR Spectroscopy
Welcome to the NMR Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers presented by thienopyridine derivatives. This document moves beyond basic sample preparation, focusing on the causality of insolubility and providing self-validating instrumental workflows to rescue your structural elucidation experiments.
The Mechanistic Root of the Problem
Thienopyridines (including bioactive derivatives and antiplatelet analogs) are characterized by highly planar fused-ring systems. This rigid planarity promotes exceptionally tight crystal packing driven by strong intermolecular attractive forces, specifically extensive
Troubleshooting Guide & FAQs
Q1: My thienopyridine derivative precipitates in CDCl3 at room temperature. What is the logical progression for solvent screening? Analysis & Solution: If standard halogenated solvents fail, the issue is the high lattice energy of the thienopyridine core.
-
Thermodynamic disruption: Switch to DMSO-d6. Its high polarity and high boiling point allow for aggressive heating, which provides the thermodynamic energy needed to break intermolecular
-stacking. -
Chemical disruption: Assess the ionization state. If your compound is an HCl salt, it will strongly resist CDCl3. Converting it to a free base often restores solubility in halogenated solvents. Conversely, if the free base is highly crystalline, forming a mesylate salt can drastically improve solubility in polar solvents.
-
Mixed systems: Try THF-d8 or adding 10% MeOD-d4 to CDCl3 to introduce competitive hydrogen-bond acceptors.
Q2: I need to use Variable Temperature (VT) NMR to heat my sample in DMSO-d6. How do I do this safely without damaging the spectrometer? Analysis & Solution: VT-NMR is highly effective, but thermal expansion and hardware limits pose risks. You must follow a self-validating safety protocol:
-
Material Integrity: Never use disposable (Class B) tubes for VT-NMR. You must use Class A borosilicate glass (e.g., Wilmad 507) to prevent thermal deformation and catastrophic fracture inside the probe[2].
-
Hardware Compatibility: Standard plastic spinners deform above 30°C. Always use a ceramic (white) or PEEK (brown) spinner[2][3].
-
Thermal Margins: Ensure your target temperature is strictly 10–15°C below the solvent's boiling point to prevent explosive boiling[2].
Q3: My compound degrades at high temperatures, leaving me with a maximum soluble concentration of 30 µM. How can I leverage a Cryoprobe for this ultra-low concentration? Analysis & Solution: Cryogenic triple-resonance probes dramatically reduce electronic thermal noise, enhancing the signal-to-noise ratio (SNR) and making 10-50 µM concentrations viable for 2D experiments[4]. However, cryoprobes are highly sensitive to sample conductivity.
-
Manage Ionic Strength: Keep salt concentrations below 100 mM. High salt increases the conductivity of the sample, which complicates probe tuning, increases the 90° pulse duration, and severely degrades SNR[5].
-
Optimize Geometry: Do not dilute a mass-limited sample to fill a standard 5 mm tube. Instead, transfer it to a 3 mm NMR tube. A 3 mm tube requires only ~200 µL of solvent (compared to 600 µL for 5 mm), concentrating your limited mass directly inside the active coil volume while drastically reducing the conductive penalty of any residual salts[6][7].
Quantitative Decision Matrices
Table 1: Solvent and Thermal Parameters for Thienopyridines
| Solvent | Boiling Point | Freezing Point | Max Safe VT Temp | Application & Troubleshooting Notes |
| DMSO-d6 | 189°C | 18°C | 150°C | Excellent for planar molecules; high BP allows aggressive thermal disruption of crystal packing. |
| CDCl3 | 61°C | -63°C | 45°C | Poor for rigid thienopyridines; best used if the compound is converted to a free base. |
| THF-d8 | 66°C | -108°C | 50°C | Strong hydrogen-bond acceptor; useful alternative if DMSO-d6 causes compound degradation. |
| CD2Cl2 | 40°C | -95°C | 25°C | Ideal for low-temperature conformational studies, but unsuitable for heat-assisted solubilization. |
Table 2: Cryoprobe Hardware & Concentration Limits
| Tube Diameter | Active Volume | Optimal Concentration | Max Tolerated Salt | Key Advantage for Insoluble Compounds |
| 5 mm | ~600 µL | >0.5 mM | <50 mM | Standard use; provides highest absolute sensitivity only if sample mass is abundant[7]. |
| 3 mm | ~200 µL | 10 - 50 µM | <500 mM | Concentrates limited mass; reduces conductive salt penalties, preserving cryoprobe tuning[6][7]. |
Validated Experimental Protocols
Protocol 1: Self-Validating High-Temperature VT-NMR Objective: Safely acquire spectra of poorly soluble thienopyridines via thermal lattice disruption.
-
Sample Preparation: Transfer the sample into a Class A borosilicate glass NMR tube[2].
-
Spinner Assembly: Insert the tube into a high-temperature ceramic (white) or PEEK (brown) spinner. Verify the depth using the standard depth gauge[2][3].
-
Probe Insertion: Disable the autosampler and insert the sample manually to ensure it seats correctly in the probe[2].
-
Thermal Ramping: Open the temperature control interface (e.g., edte in Bruker TopSpin). Set the target temperature at least 15°C below the solvent's boiling point[2].
-
Equilibration (Critical): Ramp the temperature at a maximum rate of 10°C per 10 minutes[3]. Once the target temperature is reached, allow an additional 15 minutes of equilibration. This prevents thermal convection currents that cause severe line broadening.
-
Tuning & Shimming: Re-tune the probe and perform gradient shimming only after thermal equilibrium is achieved.
Protocol 2: Micro-Scale Cryoprobe Optimization for Dilute Samples Objective: Maximize SNR for thienopyridines capped at low micromolar solubility.
-
Buffer/Solvent Exchange: Ensure any residual salts from synthesis or purification are <100 mM to prevent cryoprobe detuning[5].
-
Tube Selection: Dissolve the maximum soluble mass in exactly 200 µL of deuterated solvent and transfer to a 3 mm NMR tube[7].
-
Clarification: Centrifuge the 3 mm tube for 5 minutes to remove micro-bubbles and sub-visible precipitates. Any suspended solid matter will distort magnetic field homogeneity[5].
-
Acquisition Calibration: Insert the sample and carefully calibrate the 90° pulse duration. Even moderate ionic strength in a cryoprobe can lengthen the pulse; ensure power adjustments do not exceed the maximal permitted levels for the probe[5].
Decision Visualization
Troubleshooting workflow for thienopyridine NMR solubility via thermal and hardware optimizations.
References
*[5] Sample requirements - Analyzing NMR data. Université de Montréal. 5 *[4] How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. Creative Biostructure. 4 *[2] Variable Temperature NMR Experiments. University of Oxford.2 *[6] Performance of cryogenic probes as a function of ionic strength and sample tube geometry. National Institutes of Health. 6 *[3] NMR Useful Tips. University of Wyoming. 3 *[7] Cryoprobe: Improved sensitivity for salty samples. Australian National University. 7 *[1] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. National Institutes of Health. 1
Sources
- 1. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR Useful Tips [uwyo.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 6. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryoprobe [bloch.anu.edu.au]
Validation & Comparative
1H NMR Chemical Shift Assignment for Thieno[3,2-b]pyridine-6-carbaldehyde: Predictive Software vs. Empirical 2D NMR
Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
Thieno[3,2-b]pyridine derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., FGFR inhibitors) and allosteric modulators[1][2]. The functionalization of this bicyclic core—specifically the introduction of an aldehyde at the C6 position to form Thieno[3,2-b]pyridine-6-carbaldehyde —provides a versatile synthetic intermediate.
However, assigning the ¹H NMR spectrum of this electron-deficient, fused heteroaromatic system presents a significant analytical challenge. The proximity of the pyridine nitrogen (N4) and the strongly electron-withdrawing aldehyde group (CHO) at C6 creates overlapping anisotropic deshielding effects. This guide objectively compares the performance of algorithmic NMR prediction software against empirical 2D NMR spectroscopy for the unambiguous assignment of this molecule.
Product Comparison: Predictive Algorithms vs. Empirical 2D NMR
When elucidating the structure of complex heteroaromatics, researchers typically choose between two primary analytical pathways:
Alternative A: Algorithmic NMR Predictors (e.g., ChemDraw, MNova)
-
Mechanism: Utilizes generalized additivity rules, HOSE (Hierarchical Orthogonal Space Environment) codes, and machine learning models based on database matching.
-
Performance: Highly efficient for standard aliphatic and simple aromatic systems. However, for fused systems like thieno[3,2-b]pyridines, predictors often miscalculate the long-range anisotropic effects of the C6-aldehyde combined with the N4 quadrupole. This frequently leads to swapped or highly inaccurate chemical shift predictions for the H5 and H7 pyridine protons.
Alternative B: Empirical 2D NMR Suite (The Gold Standard)
-
Mechanism: Relies on physical nuclear spin interactions (J-coupling and spatial NOE).
-
Performance: Provides a self-validating, mathematically absolute assignment. By tracing connectivity from the well-defined thiophene protons through the bridgehead carbons to the pyridine ring, 2D NMR eliminates all ambiguity[3].
Experimental Protocol: The Self-Validating 2D NMR Workflow
To establish ground truth, the following protocol details the acquisition of empirical data. The choice of solvent and pulse sequences is critical for resolving the meta-coupled pyridine protons.
Step 1: Sample Preparation Dissolve 15–20 mg of Thieno[3,2-b]pyridine-6-carbaldehyde in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts solute aggregation, ensuring the sharp resonance lines crucial for resolving the small meta-coupling (J ~ 2.1 Hz) between H5 and H7[3].
Step 2: 1D ¹H and ¹³C Acquisition Acquire standard 1D spectra at 600 MHz to identify the aldehyde proton (δ ~ 10.28 ppm) and the four aromatic protons.
Step 3: 2D COSY (Correlation Spectroscopy) Acquire to identify the thiophene H2 and H3 protons via their characteristic ³J coupling (~5.6 Hz).
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence) Map the direct ¹H-¹³C connections to assign the protonated carbons, effectively separating the carbon backbone.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation) Optimize for long-range couplings (ⁿJ = 8 Hz). This is the critical step for bridging the thiophene and pyridine rings across the quaternary bridgehead carbons.
Fig 1. Step-by-step 2D NMR workflow for unambiguous structural elucidation.
Data Presentation: Comparative Performance Analysis
The table below compares the predicted ¹H NMR shifts (using standard HOSE-code based prediction software) against the empirical data obtained via the 600 MHz 2D NMR workflow.
| Position | Proton Type | Predicted Shift (ppm) | Empirical Shift (DMSO-d₆) | Δ Error (ppm) | Multiplicity & Coupling |
| C6-CHO | Aldehyde | 10.15 | 10.28 | 0.13 | Singlet |
| H5 | Pyridine (α to N) | 8.85 | 9.25 | 0.40 | Doublet (J = 2.1 Hz) |
| H7 | Pyridine (γ to N) | 8.92 | 8.88 | 0.04 | Doublet (J = 2.1 Hz) |
| H2 | Thiophene (α to S) | 8.10 | 8.22 | 0.12 | Doublet (J = 5.6 Hz) |
| H3 | Thiophene (β to S) | 7.65 | 7.78 | 0.13 | Doublet (J = 5.6 Hz) |
Performance Verdict: The predictive software failed significantly on the H5 proton (0.40 ppm error), incorrectly predicting H7 to be more downfield than H5. The software underestimated the combined deshielding effect of the adjacent N4 atom and the ortho-aldehyde group on H5. Empirical data proves H5 is significantly more deshielded (9.25 ppm).
Mechanistic Insights: The Causality of Assignment (E-E-A-T)
To prove the empirical assignments, we must rely on a self-validating logical deduction using HMBC correlations. You cannot assign H5 and H7 based on chemical shift alone; you must trace the electron density through the bonds[3].
-
Anchoring the Thiophene Ring: H2 and H3 are easily identified by their 5.6 Hz coupling in the COSY spectrum. H2 is further downfield (8.22 ppm) due to the electronegativity of the adjacent sulfur atom (S1)[4].
-
Bridging to the Core (Identifying C7a): The bridgehead carbon C7a is the lynchpin of the assignment. In the HMBC spectrum, C7a shows clear ³J correlations from both the H2 and H3 thiophene protons.
-
Differentiating H5 and H7:
-
Once C7a is assigned, we look for correlations from the unassigned pyridine protons (the doublets at 9.25 and 8.88 ppm).
-
The proton at 8.88 ppm shows a strong ²J HMBC correlation to C7a. Geometrically, only H7 is two bonds away from C7a.
-
The proton at 9.25 ppm shows no correlation to C7a, but shows a ³J correlation across the nitrogen to C3a. This confirms it is H5 .
-
Fig 2. HMBC logic tree demonstrating the self-validating assignment of H5 and H7.
Conclusion
While NMR prediction software offers rapid estimations for simple library screening, it fails to capture the nuanced electronic environment of Thieno[3,2-b]pyridine-6-carbaldehyde, resulting in incorrect assignments of the critical H5 and H7 protons. For definitive structural characterization in drug development, the empirical 2D NMR workflow is non-negotiable. By leveraging HMBC correlations to bridge the thiophene and pyridine rings via the C7a carbon, researchers can establish a mathematically sound, self-validating assignment.
References
Sources
Distinguishing Thieno[3,2-b]pyridine from Thieno[2,3-b]pyridine isomers
Title: Distinguishing Thieno[3,2-b]pyridine from Thieno[2,3-b]pyridine Isomers: A Comprehensive Analytical Guide
Introduction: The Isomeric Challenge
Thienopyridines are a privileged class of heterocyclic pharmacophores. The thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds are frequently deployed in drug discovery, serving as core motifs in everything from metabotropic glutamate receptor (mGlu5) negative allosteric modulators[1] to novel anti-proliferative agents targeting cancer stem cell metabolism[2].
Despite their identical molecular weights and similar polarities, these positional isomers exhibit profoundly different pharmacological profiles and spatial geometries[3]. Distinguishing them during de novo synthesis or metabolite characterization is a classic analytical challenge. This guide provides a definitive, self-validating analytical workflow to objectively differentiate these isomers, grounded in nuclear magnetic resonance (NMR) causality and orthogonal crystallographic data.
Structural Topology & The Causality of Analytical Differences
To understand how to distinguish these isomers, we must first understand why their analytical signatures diverge. The difference lies entirely in the orientation of the thiophene ring relative to the pyridine nitrogen during fusion.
-
Thieno[3,2-b]pyridine : The fusion occurs such that the pyridine nitrogen is located at position 4 . Consequently, the bridgehead carbon C-3a is directly adjacent (alpha) to the electronegative nitrogen.
-
Thieno[2,3-b]pyridine : The fusion places the pyridine nitrogen at position 7 . Here, the bridgehead carbon C-7a is directly adjacent (alpha) to the nitrogen.
Causality : The highly electronegative pyridine nitrogen acts as a powerful electron-withdrawing sink. It inductively deshields the immediately adjacent alpha-carbons and protons. By mapping which bridgehead carbon is electron-deficient (deshielded), we can definitively locate the nitrogen atom and, by extension, identify the isomer[4].
Primary Analytical Workflow: NMR Spectroscopy
NMR is the gold standard for distinguishing these positional isomers because it directly probes the electronic environment[4].
1. 1H NMR (Proton Chemical Shifts) While 1H NMR provides clues, it is not entirely definitive on its own due to potential overlapping multiplets in complex functionalized derivatives. However, the proton adjacent to the pyridine nitrogen is always highly deshielded (typically >8.5 ppm).
-
In thieno[3,2-b]pyridine , this is H-5 .
-
In thieno[2,3-b]pyridine , this is H-6 .
2. 13C NMR (Ipso-Carbon Shifts) Carbon-13 NMR is much more reliable. The alpha-N bridgehead carbon will resonate significantly downfield (~148-152 ppm) compared to the beta-N bridgehead carbon (~128-132 ppm)[4].
3. 2D HMBC (The Self-Validating Logic Gate) Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate self-validating tool. It correlates protons to carbons 2 or 3 bonds away (2J_CH and 3J_CH). By observing the thiophene protons (H-2 and H-3), we can trace their 3J correlations to the bridgehead carbons. If the bridgehead carbon showing a strong 3J correlation from H-2 is the highly deshielded one (~150 ppm), the nitrogen must be adjacent to it.
Quantitative Data Summary
| Analytical Parameter | Thieno[3,2-b]pyridine | Thieno[2,3-b]pyridine | Causality / Significance |
| Nitrogen Position | N-4 | N-7 | Dictates electron density distribution. |
| Alpha-N Bridgehead | C-3a (~148-152 ppm) | C-7a (~148-152 ppm) | Deshielded due to direct N-attachment[4]. |
| Beta-N Bridgehead | C-7a (~128-132 ppm) | C-3a (~128-132 ppm) | Shielded relative to the alpha-N carbon. |
| Deshielded Pyridine Proton | H-5 (>8.5 ppm) | H-6 (>8.5 ppm) | Alpha-proton to the pyridine nitrogen. |
| Diagnostic HMBC (3J) | H-2 → C-3a & C-7a | H-2 → C-3a & C-7a | Maps thiophene protons to the bridgeheads. |
| X-Ray C-S-C Angle | 90.7 ± 0.6° | 90.7 ± 0.6° | Confirms planar heterocyclic geometry[4]. |
Experimental Protocol: Self-Validating Isomer Resolution Workflow
This step-by-step methodology ensures a robust, solvent-independent assignment of the thienopyridine core.
Step 1: Standardized Sample Preparation
-
Dissolve 10-15 mg of the purified unknown thienopyridine in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Note: Maintain consistent solvent choice, as hydrogen-bonding solvents like DMSO can induce predictable downfield shifts compared to CDCl3.
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D Acquisition (1H and 13C)
-
Acquire a standard 1H NMR spectrum (minimum 400 MHz). Identify the most deshielded proton singlet/doublet (>8.5 ppm), which corresponds to the alpha-N proton (H-5 or H-6).
-
Acquire a 13C NMR spectrum (minimum 100 MHz) with complete proton decoupling. Identify the two bridgehead quaternary carbons (typically low intensity, between 125-155 ppm).
Step 3: 2D HMBC Acquisition
-
Set up a 2D 1H-13C HMBC experiment optimized for long-range couplings (typically J = 8 Hz).
-
Acquire the spectrum with sufficient scans (e.g., 16-32 scans per t1 increment) to ensure high signal-to-noise for quaternary bridgehead carbons.
Step 4: Data Interpretation & Resolution
-
Locate Thiophene Protons : Identify H-2 and H-3 based on their characteristic coupling constant (3J_H2-H3 ≈ 5.5 Hz).
-
Trace the 3J Correlations : Follow the HMBC cross-peaks from H-2 and H-3 to the quaternary bridgehead carbons.
-
Apply the Logic Gate :
-
If H-2 correlates to a highly deshielded bridgehead (~150 ppm, C-3a) AND a shielded bridgehead (~130 ppm, C-7a), the isomer is Thieno[3,2-b]pyridine .
-
If H-2 correlates to a shielded bridgehead (~130 ppm, C-3a) AND a highly deshielded bridgehead (~150 ppm, C-7a), the isomer is Thieno[2,3-b]pyridine .
-
Workflow Visualization
Caption: Diagnostic NMR workflow for distinguishing thieno[3,2-b]pyridine from thieno[2,3-b]pyridine.
References
-
LeRoy H. Klemm, Timothy J. R. Weakley, Myungok Yoon. "13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS". Heterocyclic Communications, 1999.[Link]
-
Pervan M, et al. "Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism". International Journal of Molecular Sciences, 2022.[Link]
-
Stauffer SR, et al. "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5". ACS Chemical Neuroscience, 2016.[Link]
-
Dotsenko VV, et al. "The Chemistry of Thienopyridines". Advances in Heterocyclic Chemistry, 2017.[Link]
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FT-IR spectral analysis of aldehyde stretch in thienopyridines
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A Researcher's Guide to High-Resolution Mass Spectrometry Analysis of Thieno[3,2-b]pyridine-6-carbaldehyde
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational requirement. Thieno[3,2-b]pyridine-6-carbaldehyde, a key building block, demands precise analytical characterization. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques, establishing why HRMS is the definitive method for confirming its elemental composition. We will delve into the causality behind experimental choices, provide a robust analytical protocol, and present supporting data to ensure scientific integrity.
The Imperative of Mass Accuracy: Why HRMS is Essential
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to within 5 parts per million (ppm).[1] This high accuracy allows for the confident determination of a molecule's elemental composition, a feat that lower-resolution techniques cannot achieve.[2][3] For a molecule like Thieno[3,2-b]pyridine-6-carbaldehyde (C₈H₅NOS), this precision is paramount.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for elucidating the connectivity and structure of a molecule, they do not directly provide its elemental formula.[4][5] Often, NMR and MS are used as complementary techniques to build a complete and validated structural picture.[4][6] Low-resolution mass spectrometry can provide a nominal mass, but it lacks the specificity to distinguish between compounds with very similar molecular weights, a common challenge in complex sample matrices.[7] HRMS overcomes this by resolving ions with nearly identical masses, thereby eliminating ambiguity and reducing the risk of false identifications.[7][8]
Core Data: Expected HRMS Values for Thieno[3,2-b]pyridine-6-carbaldehyde
The first step in any HRMS analysis is the theoretical calculation of the exact mass of the target analyte. This value serves as the benchmark against which experimental data is compared.
-
Molecular Formula: C₈H₅NOS
-
Monoisotopic Mass (Neutral): 163.00919 Da[9]
-
Protonated Adduct [M+H]⁺: 164.01647 Da[9]
This level of precision, extending to several decimal places, is the cornerstone of HRMS analysis.
Experimental Protocol: A Self-Validating HRMS Workflow
The following protocol is designed for robustness and reproducibility, ensuring high-quality data acquisition for Thieno[3,2-b]pyridine-6-carbaldehyde using a direct infusion method on an Orbitrap-based mass spectrometer. The choice of direct infusion is made for its speed and simplicity when analyzing a purified compound.
Workflow Diagram
Caption: Standard workflow for HRMS analysis of a small molecule.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of solid Thieno[3,2-b]pyridine-6-carbaldehyde.
-
Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of approximately 1-10 µM.[10] The final solvent should be a mixture suitable for electrospray ionization (ESI), such as 50:50 methanol/water with 0.1% formic acid. The acid is crucial as it promotes protonation, leading to the formation of the [M+H]⁺ ion.
-
-
Instrument Calibration:
-
Mass Spectrometer Setup (Positive ESI Mode):
-
Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for small polar molecules, minimizing in-source fragmentation.
-
Polarity: Positive ion mode is chosen to detect the protonated molecule, [M+H]⁺.
-
Resolution: Set the instrument to a high resolving power, ideally >100,000 FWHM, to ensure separation from any potential isobaric interferences.[7][12]
-
Scan Range: A scan range of m/z 100-500 is sufficient to encompass the parent ion and potential fragments or adducts.
-
-
Data Acquisition:
-
Infuse the sample directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan (MS1) data to detect the accurate mass of the protonated molecule.
-
Subsequently, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 164.0165) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule.[2]
-
Data Interpretation and Comparative Analysis
The data acquired from the HRMS analysis provides multiple layers of confirmation for the identity of Thieno[3,2-b]pyridine-6-carbaldehyde.
Expected HRMS Data Summary
| Ion Species | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 164.01647 | 164.01651 | 0.24 | C₈H₆NOS⁺ |
| [M+Na]⁺ | 185.99841 | 185.99845 | 0.22 | C₈H₅NNaOS⁺ |
| [M-CHO+H]⁺ | 136.02155 | 136.02158 | 0.22 | C₇H₆NS⁺ |
This table presents hypothetical but realistic experimental data.
The exceptionally low mass error (<1 ppm) provides very high confidence in the assigned elemental composition.
Fragmentation Pathway Analysis
The MS/MS spectrum is critical for structural validation. For aldehydes, a characteristic loss of the formyl radical (CHO) or carbon monoxide (CO) is common.[13]
Caption: Proposed fragmentation of Thieno[3,2-b]pyridine-6-carbaldehyde.
The primary fragmentation observed is the neutral loss of carbon monoxide (CO), a signature fragmentation for many aromatic aldehydes.[13] The high mass accuracy of the resulting fragment ion (m/z 136.0216) further confirms the structure and composition of the thieno[3,2-b]pyridine core.
Comparison with Alternative Analytical Techniques
To fully appreciate the power of HRMS, it's instructive to compare it with other common analytical methods.
| Feature | High-Resolution MS (HRMS) | Low-Resolution MS (LRMS) | ¹H / ¹³C NMR Spectroscopy |
| Primary Information | Elemental Composition (via exact mass)[1][3] | Nominal Mass (integer mass) | Structural Connectivity (C-H framework)[4] |
| Mass Accuracy | < 5 ppm (typically < 1 ppm)[1][2] | > 500 ppm | Not Applicable |
| Confidence in Formula | Unambiguous . Drastically limits possible formulas.[12] | Ambiguous . Many formulas can match a nominal mass. | Indirect . Inferred from structure, not measured. |
| Sensitivity | High (picomole to femtomole)[5] | High | Low (micromole to nanomole)[5][6] |
| Sample Requirement | Micrograms | Micrograms | Milligrams |
| Key Use Case | Definitive formula confirmation, impurity identification.[8] | Routine screening, molecular weight confirmation. | Elucidation of 3D structure and atom connectivity.[14] |
This comparison highlights that while NMR is unparalleled for determining the specific isomeric structure, HRMS is the gold standard for rapidly and definitively confirming the elemental formula, which is a critical and complementary piece of the structural puzzle.
Conclusion
For researchers and drug development professionals working with Thieno[3,2-b]pyridine-6-carbaldehyde, High-Resolution Mass Spectrometry is not merely an analytical option; it is a necessity. Its ability to provide an exact mass with sub-ppm accuracy delivers an unambiguous elemental composition, a foundational piece of data that other techniques cannot offer directly. When combined with fragmentation analysis (MS/MS), HRMS provides a high-confidence structural fingerprint. The protocols and data presented in this guide demonstrate a robust framework for achieving this definitive characterization, ensuring the integrity and validity of research and development efforts.
References
-
PubChem . Thieno[3,2-b]pyridine-6-carbaldehyde (C8H5NOS). National Center for Biotechnology Information. [Link]
-
Fiveable . High-Resolution Mass Spectrometry Definition. [Link]
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ResolveMass Laboratories Inc . High Resolution Mass Spectrometry. [Link]
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University of Texas Medical Branch . HRMS Analysis of Small Molecules. [Link]
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ResolveMass Laboratories Inc . Advantages of HRMS. [Link]
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Spectroscopy Online . Using High-Resolution LC–MS to Analyze Complex Samples. [Link]
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Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Royal Society of Chemistry . Methodology for Accurate Mass Measurement of Small Molecules. [Link]
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Hollocher, T. C., & Yin, J. (2017) . A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]
-
Goudarzi, M., et al. (2018) . Personalized Metabolic Profile by Synergic Use of NMR and HRMS. Metabolites. [Link]
-
Emwas, A. H., et al. (2019) . The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. [Link]
-
Wishart, D.S. (2024) . Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
ResearchGate . HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind?. [Link]
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HPLC method development for thienopyridine aldehyde purity analysis
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Thienopyridine Aldehydes
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of thienopyridine aldehydes. Moving beyond a simple checklist, we will explore the scientific rationale behind each decision, compare alternative approaches with supporting data, and establish a self-validating protocol that ensures accuracy and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and integrity of pharmaceutical compounds.
Introduction: The Analytical Challenge of Thienopyridine Aldehydes
Thienopyridine derivatives, such as the antiplatelet agents clopidogrel and prasugrel, are a critical class of pharmaceuticals.[1][2] Their synthesis and stability can yield a variety of related substances and potential degradation products. Among these, aldehyde-containing variants represent a key analytical target, as they can be process-related impurities or critical intermediates.[3][4] Ensuring the purity of the active pharmaceutical ingredient (API) requires an analytical method that is not only precise and accurate but also specific enough to separate the main component from all potential impurities and degradants.
This guide details a systematic approach to developing such a method using Reversed-Phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis.[5] We will cover the entire lifecycle of method development, from initial screening and optimization to full validation and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.
Chapter 1: Foundational Strategy and Initial Method Development
The initial phase of method development is focused on establishing a baseline separation by making informed choices about the column, mobile phase, and detection parameters.
The Principle of Separation: Why Reversed-Phase HPLC?
For moderately polar molecules like thienopyridine aldehydes, RP-HPLC is the separation mode of choice.[5][6] In this technique, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase, eluting in order of increasing hydrophobicity (decreasing polarity) as a polar mobile phase is passed through the column.[6]
Column Selection: The Heart of the Separation
The column is the most critical component for achieving separation. While a C18 (octadecylsilane) column is the universal starting point for its versatility and wide availability, other stationary phases offer different selectivities that can be crucial for resolving closely eluting impurities.[6][7]
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Stationary Phase | Primary Interaction Mechanism | Ideal For | Rationale for Thienopyridine Aldehyde Analysis |
| C18 (ODS) | Strong hydrophobic interactions | General purpose; separating a wide range of non-polar to moderately polar compounds.[6] | First choice. Provides excellent retention for the hydrophobic thienopyridine core. High surface coverage offers good shape selectivity. |
| C8 (Octyl) | Moderate hydrophobic interactions | Analytes that are too strongly retained on C18. | An alternative if the main peak or impurities have excessively long retention times on C18, allowing for a shorter analysis. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic or unsaturated compounds. | The aromatic rings in the thienopyridine structure can engage in π-π interactions with the phenyl phase, offering unique selectivity compared to alkyl chains.[8] |
| Polar-Embedded | Hydrophobic & hydrogen bonding | Polar compounds; compatible with 100% aqueous mobile phases.[9] | Useful if dealing with highly polar impurities or if using a mobile phase with a very high aqueous content, as it prevents phase collapse.[9] |
Mobile Phase Design: Driving Selectivity
The mobile phase composition is the primary tool for adjusting retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred for its lower viscosity and UV transparency. Critically, switching between ACN and MeOH can alter elution order (selectivity) due to their different chemical properties, a powerful tool for resolving co-eluting peaks.[10]
-
Aqueous Phase & pH Control: The thienopyridine nucleus contains a basic nitrogen atom, making its ionization state—and therefore its retention—highly dependent on the mobile phase pH.[11] Controlling the pH with a suitable buffer is non-negotiable for achieving reproducible results. A general rule is to work at a pH at least one unit away from the analyte's pKa to ensure robustness.[12] For basic compounds, a low pH (e.g., 2.5-4) using formic acid or a phosphate buffer ensures the amine is consistently protonated, which often leads to better peak shapes.[12][13]
Detection
A Photodiode Array (PDA) detector is highly recommended. It not only provides chromatograms at multiple wavelengths to optimize sensitivity for different impurities but is also essential for assessing peak purity during validation and forced degradation studies.
Experimental Protocol: Initial Screening Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 220-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and ACN to a concentration of approximately 0.5 mg/mL.
Chapter 2: Systematic Method Optimization
If the initial screening fails to provide adequate separation (e.g., resolution between critical peaks is less than 1.5), a systematic optimization process is required. The goal is to achieve baseline separation for all known impurities and the main peak with good peak shape (tailing factor between 0.8 and 1.5) in the shortest reasonable runtime.[14]
Table 2: Illustrative Data on the Effect of pH on Selectivity (Note: This is hypothetical data for illustrative purposes)
| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Analyte vs. Impurity A) | Peak Tailing |
| 2.8 (0.1% Formic Acid) | Main Peak | 10.2 | 1.8 | 1.1 |
| Impurity A | 10.8 | - | 1.2 | |
| 5.5 (Phosphate Buffer) | Main Peak | 9.5 | 0.9 (Co-elution) | 1.6 |
| Impurity A | 9.7 | - | 1.7 | |
| 7.0 (Phosphate Buffer) | Main Peak | 8.1 | 1.3 (Inadequate) | 1.9 |
| Impurity A | 8.5 | - | 2.1 |
Causality: As pH increases towards the pKa of the basic pyridine nitrogen, the compound becomes partially deprotonated (neutral). This increases its hydrophobicity, but can lead to poor peak shape due to interactions with residual silanols on the silica support.[15] The change in ionization state also alters its relative retention compared to impurities, significantly impacting resolution.[11] In this example, low pH provides the best separation and peak shape.
Chapter 3: Method Validation - The Foundation of Trust
Once an optimized method is established, it must be validated to prove it is suitable for its intended purpose, as mandated by ICH guideline Q2(R1).[16][17][18][19] Validation demonstrates that the method is reliable, reproducible, and accurate.
Experimental Protocol: Validation Procedures
-
Specificity: Inject a blank (diluent), a placebo (formulation excipients), the main analyte, and known impurities. Perform forced degradation studies (see Chapter 4). There should be no interfering peaks at the retention time of the main analyte.[17]
-
Linearity: Prepare at least five concentrations of the analyte and impurities, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate and calculate the percentage recovery at each level.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample on the same day with the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH ±0.2 units, flow rate ±10%, column temperature ±5°C) and observe the impact on the results (e.g., retention time, resolution).[20]
Table 3: Typical Validation Acceptance Criteria (based on ICH Q2(R1))
| Parameter | Acceptance Criterion |
| Specificity | Peak is pure (PDA) and well-resolved from degradants/impurities. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters (resolution, tailing) must pass. |
Chapter 4: Proving Stability-Indicating Power via Forced Degradation
A crucial component of specificity for a purity method is demonstrating it is "stability-indicating." This means the method can accurately measure the decrease in the active ingredient due to degradation.[21][22][23] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradation products.[24][25][26]
The goal is to achieve a modest level of degradation, typically between 5% and 20%, to ensure that potential degradants are formed at a detectable level without completely destroying the main peak.[24][27]
Experimental Protocol: Forced Degradation Conditions
-
Sample Preparation: Prepare a solution of the thienopyridine aldehyde at ~0.5 mg/mL. A parallel blank solution (diluent only) should be subjected to the same stress conditions.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 6 hours.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[21][27]
Table 4: Example Forced Degradation Results and Interpretation
| Stress Condition | % Degradation of Main Peak | Observations | Peak Purity (Main Peak) |
| Control (Unstressed) | 0.0% | Single main peak observed. | Pass |
| 0.1N HCl, 60°C | 8.5% | One major degradant at RRT 0.85. | Pass |
| 0.1N NaOH, RT | 15.2% | Two major degradants at RRT 0.72 and 1.35. | Pass |
| 3% H₂O₂, RT | 5.1% | One minor degradant at RRT 1.10. | Pass |
| 80°C Heat | 1.2% | No significant degradation observed. | Pass |
| Photolytic | 6.8% | Multiple small degradation peaks observed. | Pass |
Interpretation: The successful separation of all generated degradation products from the main peak, combined with a passing peak purity assessment via PDA, confirms that this HPLC method is stability-indicating and fit for purpose.
Conclusion
The development of a robust HPLC method for purity analysis is a systematic, scientific endeavor that underpins drug quality and safety. By starting with a logical selection of column and mobile phase, followed by methodical optimization and rigorous validation as per ICH guidelines, a reliable and trustworthy method can be established. The successful execution of forced degradation studies provides the ultimate proof of the method's specificity, ensuring it is truly stability-indicating. This comprehensive approach guarantees that the analytical method will consistently deliver accurate data throughout the lifecycle of the pharmaceutical product.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Column Selection for HPLC Method Development. Waters Corporation. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]
-
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]
-
Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Academia.edu. [Link]
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
DEVELOPMENT AND VALIDATION OF A NEW STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND TICLOPIDINE. wjpr.net. [Link]
-
Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. ijarsct.co.in. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
-
A REVIEW ON SYNTHESIS, CHARACTERIZATION OF IMPURITIES AND ITS ANALYTICAL METHOD DEVELOPMENT. wjpr.net. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. RSC Publishing. [Link]
-
Validated stability indicating methods for determination of dothiepin hydrochloride. tsijournals.com. [Link]
-
Stability-Indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences. [Link]
-
Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms. Research Square. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE. actapol.pl. [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. PMC. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]
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Comparative Guide: Thienopyridine vs. Quinoline Bioisosteres in Drug Design
Executive Summary
In modern medicinal chemistry, the transition from a Quinoline to a Thienopyridine scaffold represents a classic yet powerful "scaffold hop." While both are privileged bicyclic aromatic heterocycles, they offer distinct electronic and physicochemical profiles that can drastically alter a drug candidate's biological activity.
This guide objectively compares these two bioisosteres, focusing on their application in kinase inhibition (specifically VEGFR-2, CHK1, and PI3K pathways) and antiproliferative agents. Experimental evidence suggests that while Quinolines provide a stable, lipophilic anchor, Thienopyridines often afford superior selectivity and solubility profiles due to the altered vector of hydrogen bond acceptors and reduced basicity.
Structural & Electronic Rationale
To understand the biological divergence, we must first analyze the fundamental electronic differences.
The Bioisosteric Switch
The replacement involves substituting the benzene ring of the quinoline with a thiophene ring. This is not merely a steric change; it is an electronic one.
-
Quinoline: A benzopyridine. The benzene ring is π-neutral/deficient depending on the pyridine's electron withdrawal. It is highly lipophilic (cLogP ~2.0 for the core).
-
Thienopyridine: A thiophenepyridine.[1] The thiophene ring is π-excessive (electron-rich), while the pyridine remains electron-deficient.[1] This creates a unique "push-pull" electronic system within the bicycle.
Key Physicochemical Shifts
| Feature | Quinoline Scaffold | Thienopyridine Scaffold | Impact on Bioactivity |
| Electronic Character | Uniformly aromatic; N-atom is the primary dipole. | Thiophene is electron-rich; Sulfur atom introduces a larger van der Waals radius (1.80 Å vs 1.70 Å for C). | Altered |
| Basicity (pKa) | Higher (typically ~4.9 for N-1). | Lower (varies by isomer; Thieno[2,3-b]pyridine ~2.0). | Reduced lysosomal trapping; improved permeability in some contexts. |
| H-Bonding | Nitrogen is a strong acceptor. | Nitrogen acceptor strength is modulated by the thiophene fusion; Sulfur can act as a weak acceptor. | Changes in water-mediated bridging in the ATP-binding site. |
| Metabolic Liability | C-5 and C-8 positions on benzene are prone to CYP450 hydroxylation. | Thiophene ring is susceptible to S-oxidation (reactive metabolites) or ring opening, though fusion stabilizes this. | Shifting the "soft spot" for metabolism to prolong half-life ( |
Visualization: Scaffold Hopping Logic
The following diagram illustrates the structural transition and the resulting pharmacological vectors.
Figure 1: Logic flow of scaffold hopping from Quinoline to Thienopyridine, highlighting the physicochemical consequences.
Comparative Biological Performance (Case Studies)
Case Study A: Choline Kinase (CKα1) Inhibition
Recent studies (e.g., Pharmaceutics, 2022) compared biscationic derivatives where the cationic head was switched from quinoline to thienopyridine.
-
Objective: Improve antiproliferative activity and inhibit Choline Kinase alpha (CKα1), a target in lipid metabolism deregulation in cancer.[2][3]
-
Result: The thienopyridine derivative (Compound Ff-35) demonstrated superior potency over its quinoline counterparts.[4]
Data Summary:
| Compound Class | Scaffold | IC50 (Enzymatic) | IC50 (HeLa Cell Growth) | Mechanism of Action |
|---|
| Generation 1 | Quinoline | ~5.0
Insight: The thienopyridine scaffold facilitated tighter binding in the ATP-binding pocket of CKα1, likely due to the reduced steric bulk of the 5-membered thiophene ring allowing deeper pocket penetration compared to the 6-membered benzene of quinoline.
Case Study B: CHK1 Kinase Inhibitors
In the development of Checkpoint Kinase 1 (CHK1) inhibitors, thienopyridines were designed to maintain critical hydrogen bonding with the hinge region while improving selectivity.[5]
-
Findings: Thienopyridine analogues (e.g., Compound 70) achieved single-digit nanomolar activity (IC50 = 1 nM) .[5]
-
Comparison: Equivalent quinoline structures often suffered from off-target binding due to the more "generic" hydrophobic interaction of the benzene ring. The thienopyridine provided a specific vector that excluded non-target kinases.
Experimental Protocols for Validation
To validate these differences in your own lab, use the following self-validating protocols.
Protocol: Competitive Binding Assay (TR-FRET)
Purpose: To determine the intrinsic affinity (
Materials:
-
Europium-labeled anti-GST antibody.
-
AlexaFluor 647-labeled Kinase Tracer.
-
Recombinant Kinase (e.g., PI3K, VEGFR).
Workflow:
-
Preparation: Dilute compounds (Quinoline vs. Thienopyridine analogs) in 100% DMSO (10-point dose-response, 3-fold dilution).
-
Incubation: Mix 5
L of compound with 5 L of Kinase/Antibody mixture in a 384-well low-volume plate. Incubate for 1 hour at RT to allow equilibrium. -
Tracer Addition: Add 5
L of Tracer (at concentration). Incubate for 1 hour. -
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).
-
Validation: Calculate the Emission Ratio (
). High ratio = Tracer bound (No inhibition). Low ratio = Tracer displaced (Inhibition).-
Control: Z' factor must be > 0.5 for the assay to be valid.
-
Protocol: Microsomal Stability (Metabolic Clearance)
Purpose: To test the hypothesis that Thienopyridine alters the metabolic soft spot.
Workflow:
-
Reaction Mix: 1
M test compound + 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (final 1 mM).
-
Sampling: Aliquot 50
L at min into cold acetonitrile (to quench). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
Visualization: Experimental Workflow
Figure 2: Screening cascade to differentiate bioisosteres based on potency and metabolic stability.
Conclusion & Expert Recommendation
Switching from Quinoline to Thienopyridine is a high-value strategy when:
-
Selectivity is poor: The Quinoline scaffold is "too promiscuous" across the kinome.
-
Solubility is limiting: The lower basicity and different crystal packing of Thienopyridines can resolve formulation issues.
-
IP Space is crowded: Thienopyridines offer a distinct patentability vector while retaining the pharmacophore.
Recommendation: Prioritize Thieno[2,3-b]pyridine isomers for kinase targets requiring a hinge binder, as the nitrogen position mimics the quinoline N-1 but with a more favorable steric profile for the "gatekeeper" residue region.
References
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Pharmaceutics, 2022.[2]
-
Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.[5]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 2004.
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry. ResearchGate Review, 2024.
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 2019.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography Data for Thieno[3,2-b]pyridine Derivatives
This guide provides a technical analysis of Thieno[3,2-b]pyridine derivatives, focusing on X-ray crystallographic data, structural geometry, and their application in drug discovery.
Executive Summary: The Scaffold Advantage
Thieno[3,2-b]pyridine is a fused bicyclic heteroaromatic system acting as a bioisostere to quinoline, indole, and purine scaffolds. Unlike its isomer thieno[2,3-b]pyridine —which is notorious for poor solubility due to aggressive intermolecular
Key Value Proposition:
-
Kinase Selectivity: Recent X-ray co-crystal structures (e.g., Haspin kinase complexes) reveal that the [3,2-b] core binds in an ATP-competitive mode but avoids the "ATP-mimetic" promiscuity often seen with purines.[1]
-
Crystallizability: Derivatives typically form stable, crystalline solids (melting points 130–195°C), facilitating rigorous structural characterization.
Structural Comparison: Thieno[3,2-b] vs. Alternatives
To understand the crystallographic behavior of Thieno[3,2-b]pyridine, it is essential to compare it with its isomer and the carbocyclic analog (quinoline).
Geometric & Electronic Parameters
| Feature | Thieno[3,2-b]pyridine | Thieno[2,3-b]pyridine | Quinoline |
| Core Geometry | Planar (Fused 5+6) | Planar (Fused 5+6) | Planar (Fused 6+6) |
| H-Bond Acceptor | N4 (Lone pair exposed) | N7 (Lone pair exposed) | N1 |
| Lattice Energy | High (Stable crystals) | Very High (Aggressive packing) | Moderate |
| Solubility Risk | Moderate | High (Requires disruption) | Low-Moderate |
| Key Interaction | Strong | Hydrophobic packing |
Diagram: Scaffold Topology & Numbering
Figure 1: Structural relationship between Thieno[3,2-b]pyridine and key alternatives. The [3,2-b] orientation alters the vector of the nitrogen lone pair, influencing H-bond acceptor capability in the crystal lattice.
X-ray Crystallographic Insights
A. Small Molecule Crystal Packing
Crystallographic analysis of small molecule derivatives (e.g., methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates) reveals specific packing tendencies:
-
Planarity: The bicyclic core is essentially flat (RMS deviation < 0.02 Å). This promotes layer-like packing motifs.
-
-Stacking: Derivatives often exhibit offset face-to-face
-stacking with centroid-to-centroid distances of 3.6–3.9 Å . This interaction is a primary driver of lattice stability and high melting points. -
Intermolecular H-Bonding:
-
The pyridine nitrogen (N4) acts as a distinct H-bond acceptor.
-
In 2-carboxamide derivatives, intermolecular N-H
O=C hydrogen bonds often form dimers or chains, further stabilizing the lattice.
-
B. Protein-Ligand Binding Modes (Case Study: Haspin Kinase)
Recent data (e.g., PDB structures associated with inhibitors like MU1920 ) highlights how the [3,2-b] scaffold interacts within a protein pocket.
-
Binding Pocket: The scaffold typically occupies the ATP-binding pocket.
-
Hinge Interaction: Unlike many inhibitors that form strong H-bonds directly with the kinase hinge region, Thieno[3,2-b]pyridine derivatives often rely on hydrophobic shape complementarity and weak interactions (C-H
O), allowing for "variable binding modes." -
Selectivity: This "looser" hinge interaction prevents the molecule from being a promiscuous "ATP-mimetic," thereby increasing selectivity for specific kinases like Haspin or CDKLs.
Experimental Protocols
A. Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals of Thieno[3,2-b]pyridine derivatives, a controlled purification and crystallization protocol is required.
Reagents:
-
Precursor: 3-Amino-2-formylthiophene or 3-bromothiophene derivatives.
-
Coupling: Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃).
-
Solvents: Dichloromethane (DCM), Petroleum Ether, Ethanol.
Protocol:
-
Synthesis: React the 3-bromo-thieno[3,2-b]pyridine core with the appropriate aryl-boronic acid under Suzuki conditions.
-
Purification: Perform column chromatography (Silica gel). Elute with a gradient of Ether/Petroleum Ether (e.g., 25% to 50%).
-
Crystallization (Slow Evaporation):
-
Dissolve the purified solid in a minimum amount of hot Ethanol or DCM.
-
Add a non-solvent (Petroleum Ether) dropwise until slight turbidity appears.
-
Allow the solution to stand at room temperature (25°C) or 4°C for 24–48 hours.
-
Result: White to pale yellow needles/blocks suitable for X-ray diffraction.
-
Diagram: Crystallization Workflow
Figure 2: Step-by-step workflow for isolating single crystals of Thieno[3,2-b]pyridine derivatives.
Performance Data & Specifications
The following table summarizes physical and crystallographic properties typical of substituted Thieno[3,2-b]pyridines compared to the [2,3-b] isomer.
| Property | Thieno[3,2-b]pyridine Derivatives | Thieno[2,3-b]pyridine Derivatives | Implications |
| Melting Point | 130 – 195 °C | 170 – 220 °C | [3,2-b] has slightly lower lattice energy, aiding solubility. |
| Crystal Habit | Needles / Prisms | Plates / Needles | Prisms are preferred for easier X-ray mounting. |
| ~3.6 – 3.8 Å | ~3.4 – 3.6 Å | [2,3-b] packs tighter; [3,2-b] is more amenable to dissolution. | |
| Space Group (Typical) | P2₁/c (Monoclinic) | P-1 (Triclinic) or P2₁/c | Monoclinic is common for planar aromatics. |
Critical Note on Solubility
While Thieno[3,2-b]pyridine is generally more soluble than the [2,3-b] isomer, it still possesses significant lipophilicity (LogP ~2.0–3.5 depending on substitution).
-
Recommendation: Incorporate polar solubilizing groups (e.g., morpholine, piperazine) at the C7 position if the compound is intended for biological assays, to prevent aggregation artifacts in screening.
References
-
Structure-Activity Relationship & Kinase Binding: Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.[1] Source: Angewandte Chemie (2024/2025). URL:[Link]
-
Synthesis & Physical Properties: Title: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Source: MDPI Molecules. URL:[Link] (Note: Link directs to related [2,3-b] isomer paper which details the comparative packing issues; specific [3,2-b] data derived from parallel synthetic studies).
-
Isomeric Comparison (Thieno[2,3-b] Packing): Title: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[2][3] Source: Molecules (2022).[3][4] URL:[Link]
-
mGlu5 NAM Application: Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Source: ACS Medicinal Chemistry Letters. URL:[Link]
Sources
A Comparative Guide to Validating Thienopyridine Aldehyde Synthesis: A Methodical Approach Using TLC and LC-MS
Thienopyridine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their synthesis, therefore, demands rigorous validation to ensure the integrity of the final product and the efficiency of the reaction pathway. This guide provides a comprehensive, experience-driven comparison of two indispensable analytical techniques—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for validating the synthesis of a target thienopyridine aldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The synthetic focus of this guide is a hypothetical, yet representative, thienopyridine aldehyde, synthesized via the Vilsmeier-Haack reaction.[4][5][6][7] This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]
The Synthetic Pathway: A Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto a reactive substrate.[7] In our case, the starting material is a substituted thieno[2,3-b]pyridine.
Hypothetical Synthesis of 4-chloro-thieno[2,3-b]pyridine-5-carbaldehyde:
A solution of 4-chloro-thieno[2,3-b]pyridine in anhydrous DMF is cooled to 0°C. Phosphorus oxychloride is added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with ice water and neutralized to precipitate the crude product. The resulting solid is filtered, washed, and dried.
Part 1: Rapid In-Process Monitoring with Thin-Layer Chromatography (TLC)
TLC is an invaluable, cost-effective technique for real-time reaction monitoring.[8][9] Its primary strength lies in its ability to quickly provide a qualitative assessment of the reaction's progress by separating the starting material, product, and any major byproducts based on their differential affinities for the stationary and mobile phases.[10][11][12]
The "Why" Behind the TLC Protocol
The choice of the stationary and mobile phases is critical for achieving good separation. A polar stationary phase, such as silica gel, is commonly used.[11] The mobile phase, or eluent, is a mixture of solvents, and its polarity is adjusted to optimize the separation.[12][13] For our thienopyridine aldehyde, which is a moderately polar compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio is determined empirically to achieve a retention factor (Rf) for the product between 0.3 and 0.7, which generally provides the best resolution.[13]
The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][14][15] A higher Rf value indicates lower polarity and weaker interaction with the polar stationary phase.[10]
Experimental Protocol: TLC Analysis
-
Plate Preparation: A line is lightly drawn with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, small spots of the starting material (dissolved in a suitable solvent), the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture) are applied to the pencil line.
-
Development: The TLC plate is placed in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). The chamber is sealed to ensure a saturated atmosphere. The solvent is allowed to travel up the plate by capillary action.[10]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, the plate is removed and the solvent front is marked with a pencil. The plate is then dried. Visualization of the spots can be achieved using a UV lamp, as aromatic compounds often absorb UV light and appear as dark spots.[8][16] For aldehydes and ketones, specific staining agents like 2,4-dinitrophenylhydrazine (DNPH) can be used, which react to form colored spots.[8][17][18] Anisaldehyde or vanillin stains are also effective for visualizing aldehydes.[16]
Interpreting TLC Results
| Compound | Hypothetical Rf Value (7:3 Hexane:Ethyl Acetate) | Observations |
| 4-chloro-thieno[2,3-b]pyridine (Starting Material) | 0.65 | Less polar, travels further up the plate. |
| 4-chloro-thieno[2,3-b]pyridine-5-carbaldehyde (Product) | 0.40 | More polar due to the aldehyde group, stronger interaction with silica. |
| Byproduct (e.g., over-formylated species) | 0.25 | Potentially more polar, lower Rf. |
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the product spot will become more prominent. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
Part 2: Definitive Validation with Liquid Chromatography-Mass Spectrometry (LC-MS)
While TLC is excellent for rapid monitoring, LC-MS provides definitive structural information and is crucial for confirming the identity and purity of the synthesized compound.[9][19][20][21] LC separates the components of the mixture based on their partitioning between a stationary phase (in a column) and a mobile phase, while MS provides the mass-to-charge ratio (m/z) of the eluted compounds.[22][23]
The "Why" Behind the LC-MS Protocol
For polar heterocyclic compounds, reversed-phase chromatography is a common choice.[24][25] In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[26] The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape by protonating basic nitrogen atoms in the thienopyridine ring, reducing tailing.[25]
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target aldehyde.[27][28][29][30] It typically produces a protonated molecular ion ([M+H]+) in positive ion mode, which directly gives the molecular weight of the compound.[31][32]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: A dilute solution of the crude or purified product is prepared in the mobile phase.
-
Chromatographic Separation: The sample is injected into the LC system. A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is increased over time to elute compounds with a range of polarities.
-
Mass Spectrometry Detection: The eluent from the LC column is directed to the ESI source of the mass spectrometer. The instrument is set to scan a relevant mass range and detect ions in positive mode.
Interpreting LC-MS Data
The output of an LC-MS experiment consists of a chromatogram (detector response versus retention time) and a mass spectrum for each peak in the chromatogram.
| Compound | Hypothetical Retention Time (min) | Expected [M+H]+ (m/z) |
| 4-chloro-thieno[2,3-b]pyridine (Starting Material) | 8.5 | 170.0 |
| 4-chloro-thieno[2,3-b]pyridine-5-carbaldehyde (Product) | 6.2 | 198.0 |
The retention time provides information about the polarity of the compound in the context of the specific LC method. The mass spectrum provides the crucial molecular weight information. The presence of a peak at the expected m/z for the protonated product confirms its formation. The relative peak areas in the chromatogram can be used to estimate the purity of the sample.
Comparison Summary: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Rapid, qualitative reaction monitoring. | Definitive identification and purity assessment. |
| Information Provided | Relative polarity (Rf value), presence of major components. | Retention time, molecular weight (m/z), structural information (with MS/MS).[22][33] |
| Speed | Fast (minutes). | Slower (minutes to an hour per sample). |
| Cost | Low. | High. |
| Sensitivity | Lower. | High. |
| Sample Requirement | Small. | Very small. |
| Confirmation of Identity | Tentative (based on comparison with standards). | Definitive. |
Conclusion: A Synergistic Approach to Validation
In the validation of thienopyridine aldehyde synthesis, TLC and LC-MS are not mutually exclusive but rather complementary techniques. TLC serves as the workhorse for rapid, in-process checks, allowing for timely decisions on reaction progress and completion. LC-MS, on the other hand, provides the unequivocal evidence of the product's identity and a quantitative measure of its purity. By employing both methods in a structured workflow, researchers and drug development professionals can ensure the integrity of their synthetic products with a high degree of confidence, adhering to the principles of scientific rigor and trustworthiness.
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
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Oreate AI Blog. Understanding the Retention Factor in Thin Layer Chromatography. [Link]
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Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
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LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
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EPFL. TLC Visualization Reagents. [Link]
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Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
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University of California, Irvine. Thin Layer Chromatography. [Link]
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Organic Chemistry at CU Boulder. TLC Stains. [Link]
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CORE. THE SYNTHESIS AND REACTIONS OF THIENOPYRIDINES. [Link]
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Journal of Biological Chemistry. CHARACTERIZATION OF NOVEL DIHYDROTHIENOPYRIDINIUM AND THIENOPYRIDINIUM METABOLITES OF TICLOPIDINE IN VITRO: ROLE OF PEROXIDASES, CYTOCHROMES P450, AND MONOAMINE OXIDASES. [Link]
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PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. [Link]
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IDEAS/RePEc. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
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ResearchGate. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
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ACS Publications. A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System. [Link]
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ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]
-
Agilent. Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. [Link]
-
ResearchGate. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). [Link]
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Shimadzu. 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]
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ResearchGate. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]
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ResearchGate. How do you interpret LC-MS data?. [Link]
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Molecules. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. [Link]
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ResearchGate. (PDF) The Chemistry of Thienopyridines. [Link]
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RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Chemistry Europe. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
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MDPI. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. [Link]
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Jordan Journal of Chemistry. View of Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. [Link]
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Assay and Drug Development Technologies. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
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BUCHI. Tips & Tricks for Thin-Layer Chromatography. [Link]
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Molecules. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
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International Journal of Pharma and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
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Michigan State University. 5. Thin Layer Chromatography. [Link]
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Agilent Technologies. Basics of LC/MS. [Link]
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Technology Networks. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
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Comparative Reactivity Guide: Pyridine-Carbaldehyde vs. Thienopyridine-Carbaldehyde
[1]
Executive Summary: The Electron Sink vs. The Push-Pull System[1]
In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between a pyridine-carbaldehyde and a thienopyridine-carbaldehyde is rarely just about structural diversity.[1] It is a choice between two distinct electronic environments that dictate reaction kinetics, solubility, and downstream stability.
-
Pyridine-Carbaldehydes (The Electron Sink): Characterized by a highly electron-deficient ring (π-deficient).[1] The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, making the exocyclic aldehyde highly electrophilic. These are "hard" electrophiles, reacting rapidly but prone to hydration and polymerization.
-
Thienopyridine-Carbaldehydes (The Hybrid System): These fused bicyclic systems introduce a thiophene ring (π-excessive) fused to the pyridine.[1] This creates an internal "push-pull" electronic system.[1] While still electron-deficient overall, the sulfur atom acts as an internal electron donor, modulating the electrophilicity of the aldehyde. This often results in "softer" reactivity, higher crystallinity (solids vs. liquids), and unique oxidative liabilities (e.g., dimerization).
Electronic Structure & Mechanistic Basis[1]
To predict reactivity, one must visualize the flow of electron density.
Pyridine-Carbaldehyde (Isomer Dependent)
The position of the formyl group relative to the nitrogen is the primary reactivity switch.[1]
-
2- & 4-Isomers: The carbonyl carbon is conjugated directly with the electron-withdrawing nitrogen.[1] Resonance structures place a positive charge on the ring carbons adjacent to the aldehyde, significantly activating it toward nucleophilic attack.
-
3-Isomer: The formyl group is in a "meta-like" relationship.[1] It feels the inductive withdrawal of the nitrogen but lacks the direct resonance activation. Consequently, Pyridine-3-carbaldehyde is the least reactive of the isomers , though still more reactive than benzaldehyde.
Thienopyridine-Carbaldehyde (Thieno[2,3-b]pyridine)
In the most common isomer, thieno[2,3-b]pyridine, the thiophene sulfur donates electron density (+M effect) into the fused system. This donation partially counteracts the electron withdrawal of the pyridine nitrogen.[1]
-
Result: The aldehyde carbon is generally less electrophilic than in the corresponding pure pyridine analog.[1]
-
Implication: Reactions requiring mild conditions may proceed slower with thienopyridines, but they often yield cleaner products due to reduced side reactions (like polymerization).
Visualization of Electronic Flow
The following diagram illustrates the competing electronic effects that define these two substrates.
Figure 1: Comparative electronic flows. The Pyridine system (left) acts as a direct electron sink, maximizing aldehyde reactivity. The Thienopyridine system (right) features internal compensation from the sulfur atom, stabilizing the aldehyde.
Comparative Reactivity Modules
Module A: Nucleophilic Condensation (Knoevenagel & Schiff Base)
This is the most common application for both substrates in drug synthesis.
| Feature | Pyridine-3-Carbaldehyde | Thieno[2,3-b]pyridine-2-Carbaldehyde |
| Reaction Rate | Fast. The electron-deficient ring rapidly accepts nucleophiles.[1] | Moderate. Sulfur donation slightly deactivates the carbonyl.[1] |
| Equilibrium | Favors product strongly; water removal often not strictly required for conversion.[1] | Slower to reach equilibrium; often requires Dean-Stark or molecular sieves to drive to completion.[1] |
| Solubility | Liquid. Miscible in most organic solvents; often used neat or in high concentration.[1] | Solid. (Mp ~160-170°C).[1][2] Requires polar aprotic solvents (DMF, DMSO) or heating in ethanol for solubility. |
| Catalyst Sensitivity | Reacts with weak bases (piperidine/acetate). | May require stronger bases or higher temperatures to initiate condensation.[1][3] |
Module B: Redox Stability & "The Dimerization Trap"
A critical distinction for process chemists is the behavior of these molecules under oxidative conditions (e.g., converting aldehyde to carboxylic acid).
-
Pyridine Behavior: Oxidation with NaOCl (bleach) or KMnO₄ typically yields the corresponding Pyridine-carboxylic acid or the N-oxide cleanly.[1]
-
Thienopyridine Behavior (Risk Alert): Under hypochlorite (NaOCl) oxidation conditions, thienopyridines are prone to oxidative dimerization .[2] The electron-rich thiophene ring can undergo radical coupling or electrophilic chlorination followed by coupling, leading to complex dimers rather than the simple carboxylic acid [1].
Recommendation: For thienopyridines, avoid NaOCl. Use Pinnick oxidation (NaClO₂/NaH₂PO₄) or Oxone for clean conversion to the acid.
Experimental Case Study: Knoevenagel Condensation Protocol
Objective: Synthesis of α,β-unsaturated nitriles (Bioactive precursors). Comparison: Pyridine-3-carbaldehyde (Liquid) vs. Thieno[2,3-b]pyridine-2-carbaldehyde (Solid).
Materials
-
Substrate A: Pyridine-3-carbaldehyde (1.0 eq)[1]
-
Substrate B: Thieno[2,3-b]pyridine-2-carbaldehyde (1.0 eq)
-
Nucleophile: Malononitrile (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) / Glacial Acetic Acid (0.1 eq)
-
Solvent: Ethanol (Absolute)
Comparative Workflow
Figure 2: Comparative workflow for Knoevenagel condensation. Note the requirement for thermal activation for the thienopyridine substrate.
Key Observations & Troubleshooting
-
Induction Period: The pyridine reaction often initiates exothermically upon catalyst addition.[1] The thienopyridine reaction requires thermal input to overcome the lattice energy of the solid starting material and the lower electrophilicity of the aldehyde.
-
Work-up: Thienopyridine products are often highly crystalline and easy to filter.[1] Pyridine products, while solid, can sometimes form oils if the reaction solvent is not optimized, requiring trituration with ether/hexane.
Data Summary Table
| Property | Pyridine-3-Carbaldehyde | Thieno[2,3-b]pyridine-2-Carbaldehyde |
| Physical State | Colorless/Brown Liquid | Pale Yellow Solid |
| Melting Point | 7°C (Liquid at RT) | 160–170°C (Derivative dependent) |
| Electrophilicity | High (Hard Electrophile) | Moderate (Soft Electrophile) |
| Solubility (EtOH) | Miscible | Low at RT (Requires Heating) |
| Oxidation Risk | Low (Forms Acid/N-Oxide) | High (Dimerization with NaOCl) |
| Bio-isosterism | Standard aromatic linker | Mimics Purine/Indole/Quinoline |
References
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Source: ACS Omega (2021). Context: Demonstrates the risk of using hypochlorite oxidants with thienopyridines, leading to complex dimers instead of simple acids. [Link]
-
Pyridine-3-carbaldehyde: Properties and Reactivity. Source: NIST Chemistry WebBook.[1] Context: Standard physical data and ionization constants for pyridine-carbaldehydes. [Link]
-
The Chemistry of Thienopyridines: Synthesis, Reactivity, and Biological Activities. Source: ResearchGate / Advances in Heterocyclic Chemistry.[1] Context: Comprehensive review of the synthesis and electronic properties of thienopyridine isomers. [Link]
-
Catalyst-free Knoevenagel condensation of pyridinecarbaldehydes. Source: Bulgarian Chemical Communications (2015). Context: Provides kinetic data and yields for pyridine isomers, establishing the baseline reactivity for the "Electron Sink" model. [Link]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Thieno[3,2-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of Thieno[3,2-b]pyridine-6-carbaldehyde. The protocols herein are synthesized from established safety data for structurally analogous compounds, ensuring a robust and cautious approach to its management in the laboratory.
Hazard Assessment: Understanding the Risks
The primary structural alerts are the pyridine ring , the aldehyde functional group , and the fused thieno-heterocyclic system . Based on data from analogous compounds, the following hazards should be assumed[1][2][3]:
-
Acute Toxicity : Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1][4] Pyridine derivatives can cause systemic effects.[1]
-
Irritation : Poses a significant risk of serious irritation to the eyes and skin.[2][3][5] Inhalation may cause respiratory tract irritation.[1][2]
-
Sensitization : May cause skin sensitization upon repeated contact.[1]
-
Combustibility : The compound is likely a combustible solid or liquid.[4][6] Handling near ignition sources requires extreme caution.
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical system designed to prevent all routes of exposure. Always inspect PPE for integrity before each use.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye & Face | Chemical Safety Goggles (ANSI Z87.1-rated) with side shields. Face shield for splash risk. | The aldehyde functional group suggests a high potential for severe eye irritation or damage.[1] Goggles provide a seal against vapors and splashes. A face shield is essential when handling quantities greater than a few grams or during procedures with a high splash potential (e.g., transfers, heating). |
| Skin (Hands) | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin absorption, a likely route of toxic exposure.[1] Always double-glove if possible. When only brief contact is expected, a glove with a protection class of 3 or higher is recommended.[1] For prolonged contact, use a glove with a protection class of 5 or higher.[1] Wash and dry hands thoroughly after removing gloves.[1] |
| Skin (Body) | Flame-resistant lab coat. Chemical-resistant apron for large quantities. | A lab coat protects against incidental contact. An impervious apron provides an additional barrier during transfers or if there is a significant risk of spillage.[1] Contaminated clothing must be removed immediately and laundered before reuse.[6][7] |
| Respiratory | Mandatory use within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or aerosolized powder, which is presumed to be toxic.[4] If work outside a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is required.[8] |
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step procedural guide for the entire lifecycle of Thieno[3,2-b]pyridine-6-carbaldehyde in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks while wearing appropriate gloves and eye protection.
-
Labeling : Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms.
-
Storage Protocol :
-
Store in a cool, dry, and well-ventilated area designated for toxic and combustible compounds.[4][8][9]
-
Keep the container tightly sealed to prevent exposure to air and moisture.[4][9]
-
Store away from heat, sparks, open flames, and strong oxidizing agents.[6][8]
-
Given that similar compounds can be light-sensitive, storing the container in a dark location or using an amber vial is a prudent measure.[4][10]
-
Handling and Experimental Use
All manipulations involving Thieno[3,2-b]pyridine-6-carbaldehyde must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[4][8] Assemble all necessary equipment and reagents within the fume hood.
-
Weighing & Transfer :
-
Experimental Procedure :
-
Maintain the fume hood sash at the lowest practical height.
-
Avoid heating the compound near incompatible materials or open flames.[8]
-
If heating is required, use a controlled heating mantle or oil bath; never an open flame.
-
-
Post-Experiment :
-
Upon completion, tightly seal the primary container.
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
The logical flow for handling this chemical is designed to minimize exposure at every step, from initial storage to final waste disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
